molecular formula C25H27ClN2 B1204245 Meclizine CAS No. 569-65-3

Meclizine

カタログ番号: B1204245
CAS番号: 569-65-3
分子量: 390.9 g/mol
InChIキー: OCJYIGYOJCODJL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Meclizine is a first-generation piperazine-class antihistamine approved for the treatment of nausea, vomiting, and dizziness associated with motion sickness, as well as vertigo from vestibular system diseases like Meniere's disease . Its efficacy is attributed to its dual action as a non-selective histamine H1 receptor antagonist and a central anticholinergic agent . The primary research focus is on its mechanism of inhibiting signaling through histaminergic neurotransmission from the vestibular nuclei and the nucleus of the solitary tract (NTS) to the chemoreceptor trigger zone (CTZ) and vomiting center in the medulla . This action results in the depression of labyrinth excitability and vestibular stimulation . Pharmacokinetic studies indicate that this compound is absorbed after oral administration, reaches peak plasma levels in approximately 3 hours, and has an elimination half-life of about 5 to 6 hours . It is metabolized primarily in the liver by the cytochrome P450 enzyme CYP2D6, and its effects can last from 8 to 24 hours . Research into this compound also explores its off-label applications, such as in managing vertigo associated with vestibular migraines and benign paroxysmal positional vertigo (BPPV) . Furthermore, investigational uses are being examined, including its potential role in inhibiting fibroblast growth factor receptor 3 (FGFR3) signaling in models of achondroplasia . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJYIGYOJCODJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1104-22-9 (di-hydrochloride), 36236-67-6 (hydrochloride)
Record name Meclozine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0023242
Record name Meclizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Meclizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014875
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

230 °C @ 2 MM HG
Record name MECLIZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

0.1g/100mL, FREELY SOL IN CHLOROFORM, PYRIDINE; SLIGHLY SOL IN DIL ACIDS, ALCOHOL; PRACTICALLY INSOL IN WATER, ETHER /MECLIZINE DIHYDROCHLORIDE/, FREELY SOL IN METHYLACETAMIDE, PYRIDINE, CHLOROFORM, ACID-ALCOHOL-WATER MIXT /MECLIZINE HYDOCHLORIDE/, 1.03e-03 g/L
Record name Meclizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00737
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MECLIZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Meclizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014875
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

569-65-3, 163837-49-8
Record name Meclizine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=569-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163837-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meclozine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meclizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00737
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name meclizine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Meclizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Meclozine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.477
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MECLIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L5TQ84570
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MECLIZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Meclizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014875
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

217-224
Record name Meclizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00737
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Meclizine's Mechanism of Action in Vestibular Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclizine is a first-generation antihistamine widely prescribed for the management of vestibular disorders, including motion sickness and vertigo. Its therapeutic efficacy is primarily attributed to its potent antagonism of the histamine H1 receptor and, to a lesser extent, its anticholinergic properties within the central nervous system. This technical guide provides an in-depth examination of the molecular and cellular mechanisms by which this compound modulates neuronal signaling in the vestibular pathways. It includes a summary of quantitative pharmacodynamic data, detailed experimental protocols from key studies, and visualizations of the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of vestibular neuropharmacology and the development of novel therapeutics for balance disorders.

Introduction

Vestibular disorders, characterized by symptoms of vertigo, dizziness, and imbalance, arise from a disruption in the sensory information from the inner ear and its processing within the central nervous system. The vestibular system is crucial for maintaining balance, posture, and spatial orientation.[1] A key therapeutic strategy for these disorders involves the use of vestibular suppressants, which act to reduce the intensity of vestibular signals and dampen the resulting symptoms.

This compound has been a mainstay in the treatment of these conditions for decades. As a non-selective, first-generation H1 antagonist, it readily crosses the blood-brain barrier to exert its effects on central vestibular pathways.[2] Its mechanism of action is multifaceted, primarily involving the blockade of histamine H1 receptors and muscarinic acetylcholine receptors in critical brainstem regions such as the vestibular nuclei and the chemoreceptor trigger zone.[2] This guide will dissect these mechanisms at a technical level, providing the quantitative data and experimental context necessary for advanced research and development.

Molecular Targets of this compound

This compound's therapeutic effects in vestibular disorders are mediated by its interaction with two primary classes of G-protein coupled receptors (GPCRs) in the central nervous system.

Primary Target: Histamine H1 Receptor

This compound is a potent antagonist of the histamine H1 receptor.[2] Histamine acts as a neurotransmitter in the brain, with histaminergic neurons originating in the tuberomammillary nucleus of the hypothalamus and projecting to various brain regions, including the vestibular nuclei.[3] In the vestibular nuclei, histamine is predominantly excitatory, increasing the firing rate of secondary vestibular neurons through post-synaptic H1 and H2 receptors.[3] By blocking the H1 receptor, this compound effectively dampens this excitatory histaminergic input, leading to a reduction in vestibular signal transmission and the associated symptoms of vertigo and motion sickness.[2]

Secondary Target: Muscarinic Acetylcholine Receptors

This compound also possesses anticholinergic properties, acting as an antagonist at muscarinic acetylcholine receptors (mAChRs).[2] Although its affinity for these receptors is significantly lower than for the H1 receptor, this activity contributes to its overall therapeutic profile. Cholinergic signaling plays a complex modulatory role in the vestibular nuclei. Presynaptic M2-type muscarinic receptors inhibit the release of glutamate from vestibular primary afferents, while postsynaptic M3-type receptors directly excite vestibular nucleus neurons.[3] By antagonizing these receptors, this compound can further modulate neuronal excitability within the vestibular pathways.

Quantitative Pharmacodynamics

The affinity of this compound for its primary and secondary molecular targets has been quantified through in vitro receptor-binding assays. This data is crucial for understanding its pharmacological profile and dose-response relationships.

Receptor Target Ligand Binding Affinity (K_i) Reference Study
Histamine H1This compound250 nMTran et al. (1978)
Muscarinic AcetylcholineThis compound3,600 - 30,000 nMKubo et al. (1987)

Key Experimental Evidence and Protocols

The following sections detail the methodologies from seminal studies that have elucidated the mechanism of action of this compound.

Receptor-Binding Assays

These assays are fundamental to determining the binding affinity of a drug for its receptor.

  • Objective: To determine the binding affinity of this compound for the histamine H1 receptor.

  • Tissue Preparation:

    • Bovine cerebral cortex is homogenized in a cold buffer solution.

    • The homogenate is centrifuged to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Reaction:

    • A constant concentration of a radiolabeled H1 receptor antagonist, such as [³H]mepyramine, is incubated with the membrane preparation.

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the H1 receptors.

    • The reaction is allowed to reach equilibrium.

  • Separation and Counting:

    • The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

    • The filters are washed to remove any non-specifically bound radioactivity.

    • The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

  • Objective: To determine the binding affinity of this compound for muscarinic acetylcholine receptors.

  • Tissue Preparation: Similar to the H1 receptor binding assay, membranes are prepared from bovine cerebral cortex.

  • Binding Reaction:

    • A radiolabeled muscarinic receptor antagonist, such as [³H]quinuclidinyl benzilate ([³H]QNB), is incubated with the membrane preparation.

    • Increasing concentrations of unlabeled this compound are added to compete for binding.

  • Separation, Counting, and Data Analysis: The subsequent steps of filtration, scintillation counting, and calculation of the Ki value are performed as described for the H1 receptor binding assay.

In Vitro Electrophysiology of Vestibular Nucleus Neurons
  • Objective: To measure the effect of this compound on the spontaneous and histamine-evoked firing rate of medial vestibular nucleus (MVN) neurons.

  • Slice Preparation:

    • A rat or mouse is anesthetized and decapitated.

    • The brain is rapidly removed and placed in an ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Coronal or horizontal slices of the brainstem containing the MVN are prepared using a vibratome.

    • Slices are allowed to recover in oxygenated aCSF at room temperature.

  • Electrophysiological Recording:

    • A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

    • Whole-cell patch-clamp or extracellular single-unit recordings are made from individual MVN neurons.

    • The spontaneous firing rate of the neuron is recorded.

  • Drug Application:

    • Histamine is bath-applied to the slice to induce an increase in the neuron's firing rate.

    • After establishing a stable, histamine-evoked firing rate, this compound is co-applied with histamine.

    • The change in firing rate in the presence of this compound is recorded and quantified.

  • Data Analysis: The firing rates (in Hz or spikes/second) are measured before and after the application of histamine and then in the presence of histamine and this compound. The percentage inhibition of the histamine-induced excitation by this compound is calculated.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Histamine H1 Receptor Signaling Pathway

H1_Signaling_Pathway Figure 1: Antagonistic Action of this compound on the H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds This compound This compound This compound->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Neuronal_Excitation Increased Neuronal Excitability Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Figure 1: Antagonistic Action of this compound on the H1 Receptor Signaling Pathway
Muscarinic Receptor Modulation in Vestibular Nuclei

Muscarinic_Modulation Figure 2: Dual Anticholinergic Effects of this compound in Vestibular Nuclei cluster_presynaptic Presynaptic Terminal (Primary Afferent) cluster_postsynaptic Postsynaptic Neuron (Vestibular Nucleus) ACh_pre Acetylcholine M2R M2 Receptor ACh_pre->M2R Binds Glutamate_Release Glutamate Release (-) M2R->Glutamate_Release Inhibits ACh_post Acetylcholine M3R M3 Receptor ACh_post->M3R Binds Excitability Neuronal Firing (+) M3R->Excitability Increases This compound This compound This compound->M2R Blocks This compound->M3R Blocks

Figure 2: Dual Anticholinergic Effects of this compound in Vestibular Nuclei
Experimental Workflow for Receptor-Binding Assay

Binding_Assay_Workflow Figure 3: Generalized Workflow for a Competitive Radioligand Binding Assay start Start tissue_prep Tissue Homogenization & Membrane Preparation start->tissue_prep incubation Incubation: Membranes + Radioligand + this compound (variable conc.) tissue_prep->incubation filtration Rapid Filtration (Separates bound from free) incubation->filtration counting Scintillation Counting (Measures bound radioactivity) filtration->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End analysis->end

Figure 3: Generalized Workflow for a Competitive Radioligand Binding Assay

Conclusion and Future Directions

The primary mechanism of action of this compound in the treatment of vestibular disorders is the antagonism of histamine H1 receptors within the central vestibular pathways, which reduces the excitatory effect of histamine on secondary vestibular neurons. This action is complemented by a weaker antagonism of muscarinic acetylcholine receptors, which further modulates neuronal excitability.

While the receptor pharmacology of this compound is well-characterized, a notable gap in the literature is the lack of direct electrophysiological studies quantifying the inhibitory effect of this compound on the firing rates of vestibular nucleus neurons. Future research employing in vitro slice electrophysiology could provide valuable, quantitative insights into the precise impact of this compound on neuronal activity. Such studies would further refine our understanding of this widely used therapeutic agent and could inform the development of more targeted drugs for vestibular disorders with improved efficacy and reduced side-effect profiles.

References

Meclizine as a Non-Selective H1 Antagonist: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Meclizine, a first-generation piperazine-class antihistamine, is a widely utilized non-selective H1 receptor antagonist. While clinically established for the management of motion sickness and vertigo, its utility in a research context is multifaceted and expanding. This technical guide provides an in-depth overview of this compound's pharmacological profile, focusing on its mechanism of action as an H1 antagonist, its off-target activities, and its application as a research tool. This document details its binding affinities, pharmacokinetic properties, and provides comprehensive experimental protocols for its use in in vitro and in vivo studies. Furthermore, this guide illustrates key signaling pathways and experimental workflows using the DOT language for visualization to facilitate a deeper understanding of its application in research.

Introduction

This compound hydrochloride is a non-selective first-generation H1 antagonist that readily crosses the blood-brain barrier.[1] Its primary mechanism of action involves the blockade of histamine H1 receptors in the brain, particularly in the vomiting center and chemoreceptor trigger zone (CTZ) of the medulla. This action inhibits histamine-mediated neurotransmission from the vestibular nuclei and the nucleus of the solitary tract, thereby alleviating symptoms of nausea, vomiting, and dizziness. Beyond its well-known antiemetic and antivertigo properties, this compound exhibits a broader pharmacological profile, including anticholinergic effects and interactions with other molecular targets, which are of significant interest in various research fields.[2]

Pharmacological Profile

Receptor Binding Affinity

This compound's non-selective nature is characterized by its binding affinity to various receptors. The following table summarizes the available quantitative data on this compound's binding profile.

Receptor SubtypeLigandKᵢ (nM)Species/TissueReference
Histamine H1[³H]mepyramine250Mammalian Brain[3]
Muscarinic (non-selective)[³H]quinuclidinyl benzilate3,600 - 30,000Bovine Cerebral Cortex[4]

Kᵢ (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for designing and interpreting experimental studies.

ParameterValueSpeciesRoute of AdministrationReference
Absorption
Onset of Action~1 hourHumanOral
Time to Peak Plasma Concentration (Tₘₐₓ)~3 hoursHumanOral
~8.5 minutesRatIntranasal[5]
~49.0 minutesRatOral[5]
Distribution
Protein BindingData not readily available
Metabolism
Primary Metabolizing EnzymeCYP2D6Human[4]
Elimination
Half-life (t₁/₂)5-6 hoursHuman
ExcretionMetabolites in urine, unchanged in fecesHuman

Mechanism of Action: H1 Receptor Antagonism

This compound functions as an inverse agonist at the histamine H1 receptor. The H1 receptor is a G protein-coupled receptor (GPCR) that, upon binding to histamine, activates the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and neurotransmission. This compound, by binding to the H1 receptor, prevents this cascade from being initiated by histamine.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates This compound This compound (Antagonist) This compound->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to Ca_ER->Cellular_Response Leads to

Caption: Simplified H1 Receptor Signaling Pathway Antagonized by this compound.

Experimental Protocols

In Vitro Radioligand Binding Assay for H1 Receptor

This protocol outlines a competitive binding assay to determine the affinity of a test compound, such as this compound, for the histamine H1 receptor.

Materials:

  • Membrane preparation from cells expressing the H1 receptor (e.g., HEK293T cells)

  • Radioligand: [³H]mepyramine

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Binding Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4

  • Test compound (this compound) stock solution

  • Non-specific binding control (e.g., high concentration of a known H1 antagonist)

  • 96-well filter plates and vacuum filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize cells expressing the H1 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add binding buffer, the membrane preparation, [³H]mepyramine (at a concentration near its Kd), and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value and calculate the Kᵢ using the Cheng-Prusoff equation.

In Vitro Metabolism Study Using Human Liver Microsomes

This protocol is designed to assess the metabolic stability of this compound.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • This compound stock solution

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, pre-warm a mixture of phosphate buffer and HLMs at 37°C.

  • Reaction Initiation: Add this compound to the incubation mixture to achieve the desired final concentration. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the concentration of this compound remaining in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the rate of metabolism, from which the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a basic pharmacokinetic study in rats following oral administration of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • This compound formulation for oral gavage

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Anesthesia (if required for blood collection)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment.

  • Dosing: Administer a single dose of the this compound formulation to the rats via oral gavage.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a suitable site (e.g., tail vein, saphenous vein).

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration of this compound versus time. Calculate key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂ using non-compartmental analysis.

This compound in Research Applications: Experimental Workflows

Vestibular Function Research

This compound is frequently used to investigate the role of the histaminergic system in vestibular function and motion sickness. A common experimental workflow involves the assessment of the vestibulo-ocular reflex (VOR).

VOR_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_post_treatment Post-Treatment Assessment Animal_Prep Animal Preparation (e.g., head fixation) Baseline_VOR Baseline VOR Measurement (e.g., rotational chair) Animal_Prep->Baseline_VOR Meclizine_Admin This compound Administration (or Vehicle Control) Baseline_VOR->Meclizine_Admin Post_VOR Post-Treatment VOR Measurement Meclizine_Admin->Post_VOR Data_Analysis Data Analysis (e.g., VOR gain, phase) Post_VOR->Data_Analysis Conclusion Conclusion on this compound's Effect on VOR Data_Analysis->Conclusion

Caption: Experimental Workflow for Vestibulo-Ocular Reflex (VOR) Assessment.
Cancer Research

Recent research has explored the potential of this compound in cancer therapy, particularly in hepatocellular carcinoma (HCC), where it acts as an inverse agonist of the constitutive androstane receptor (CAR).

Cancer_Research_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Downstream Analysis HCC_Cells HCC Cell Line Culture (e.g., HepG2) Meclizine_Treatment Treatment with this compound (various concentrations) HCC_Cells->Meclizine_Treatment Gene_Expression Gene Expression Analysis (e.g., qPCR for CAR target genes) Meclizine_Treatment->Gene_Expression Cell_Viability Cell Viability/Apoptosis Assay (e.g., MTT, TUNEL) Meclizine_Treatment->Cell_Viability Results Evaluation of this compound's Anti-cancer Effects Gene_Expression->Results Cell_Viability->Results

Caption: Workflow for Investigating this compound in Hepatocellular Carcinoma.

Conclusion

This compound, as a non-selective H1 antagonist, serves as a valuable and versatile tool in biomedical research. Its well-characterized primary mechanism of action, coupled with its known pharmacokinetic profile, allows for its use in a wide range of experimental settings. Understanding its broader pharmacological activities, including its effects on other receptors and cellular pathways, opens new avenues for research into its potential therapeutic applications beyond its current clinical uses. The detailed protocols and experimental workflows provided in this guide are intended to facilitate the effective and rigorous use of this compound in the laboratory, contributing to the advancement of scientific knowledge in various fields, from neuroscience to oncology. Researchers are encouraged to consider the non-selective nature of this compound when designing experiments and interpreting results, and to utilize appropriate controls to ensure the validity of their findings.

References

Unraveling the Central Anticholinergic Properties of Meclizine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclizine, a first-generation histamine H1 receptor antagonist, is widely utilized for the management of motion sickness and vertigo. Its therapeutic efficacy is attributed not only to its antihistaminic activity but also to its significant central anticholinergic properties. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying this compound's effects on the central nervous system (CNS). A comprehensive review of its binding affinity for muscarinic acetylcholine receptors, the downstream signaling pathways affected, and the experimental methodologies used to characterize these properties is presented. This document aims to serve as a critical resource for researchers and professionals engaged in the study and development of centrally acting pharmaceuticals.

Introduction

This compound is a piperazine derivative classified as a first-generation H1 antihistamine.[1][2] Unlike their second-generation counterparts, first-generation antihistamines readily cross the blood-brain barrier, leading to a range of central nervous system effects.[1] A primary contributor to these effects is their ability to act as antagonists at muscarinic acetylcholine receptors.[3] This central anticholinergic activity is responsible for both therapeutic applications, such as the management of vestibular disorders, and a variety of dose-limiting side effects, including drowsiness, confusion, and cognitive impairment.[1][2] A thorough understanding of this compound's interaction with central cholinergic systems is therefore paramount for its safe and effective clinical use, as well as for the development of novel therapeutics with improved CNS side-effect profiles.

Molecular Pharmacology

Muscarinic Receptor Binding Affinity

This compound's central anticholinergic effects stem from its ability to bind to and inhibit muscarinic acetylcholine receptors in the brain. While it is known to be a non-selective antagonist, its affinity for the different muscarinic receptor subtypes (M1-M5) is not uniform. The M1 muscarinic receptor, highly expressed in the cerebral cortex and hippocampus, is a key mediator of cognitive functions, and its antagonism is strongly associated with the central anticholinergic side effects of many drugs.

Quantitative binding assays have been employed to determine the affinity of this compound for muscarinic receptors. These studies have revealed a relatively low affinity for the general muscarinic receptor population.

CompoundReceptor TargetBinding Affinity (Ki)Reference
This compoundMuscarinic Receptors3,600 - 30,000 nM[3]
This compoundHistamine H1 Receptor250 nM

Table 1: In vitro binding affinities of this compound for muscarinic and histamine H1 receptors.

Pharmacokinetics and CNS Penetration

This compound is orally administered and readily absorbed, reaching peak plasma concentrations (Tmax) in approximately 3 hours. It has a plasma half-life of about 6 hours. A key characteristic of this compound is its ability to cross the blood-brain barrier, a prerequisite for its central antihistaminic and anticholinergic actions. The primary enzyme responsible for its metabolism is Cytochrome P450 2D6 (CYP2D6).

Pharmacokinetic ParameterValue
Tmax~3 hours
Half-life (t½)~6 hours
MetabolismCYP2D6
CNS PenetrationCrosses Blood-Brain Barrier

Table 2: Key pharmacokinetic parameters of this compound.

Mechanism of Central Anticholinergic Action

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that plays a critical role in neuronal excitability and synaptic plasticity. Its signaling cascade is primarily mediated through the Gq/11 family of G-proteins.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound M1R M1 Receptor This compound->M1R Antagonizes ACh Acetylcholine ACh->M1R Activates Gq Gq/11 Protein M1R->Gq Activates CNS_Effects Cognitive Impairment, Drowsiness, Dizziness M1R->CNS_Effects Blockade leads to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol Ca²⁺ (Cytosol) Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Activates Cellular_Response Neuronal Excitation & Synaptic Plasticity PKC->Cellular_Response Leads to

M1 Muscarinic Receptor Signaling Pathway and this compound's Point of Action.

Upon binding of acetylcholine, the M1 receptor activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, along with Ca²⁺, activates protein kinase C (PKC). This cascade ultimately modulates neuronal excitability and synaptic plasticity, processes fundamental to learning and memory.

Consequences of M1 Receptor Blockade by this compound

By acting as an antagonist at the M1 receptor, this compound competitively inhibits the binding of acetylcholine, thereby attenuating the downstream signaling cascade. This disruption of cholinergic neurotransmission in brain regions rich in M1 receptors, such as the cortex and hippocampus, manifests as the characteristic central anticholinergic side effects.

Meclizine_CNS_Effects This compound This compound BBB Crosses Blood-Brain Barrier This compound->BBB M1_Blockade M1 Muscarinic Receptor Antagonism in CNS BBB->M1_Blockade Cholinergic_Deficit Reduced Cholinergic Neurotransmission M1_Blockade->Cholinergic_Deficit Vestibular Therapeutic Effect (Anti-emetic, Anti-vertigo) M1_Blockade->Vestibular Cognitive Cognitive Impairment (Confusion, Memory Deficits) Cholinergic_Deficit->Cognitive Sedation Drowsiness & Sedation Cholinergic_Deficit->Sedation Radioligand_Binding_Workflow start Start prep Membrane Preparation (Tissue/Cell Homogenization) start->prep setup Assay Setup (Total, Non-specific, Competition) prep->setup incubation Incubation to Equilibrium setup->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 & Ki Calculation) counting->analysis end End analysis->end

References

Investigating the Off-Label Applications of Meclizine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Meclizine, a first-generation histamine H1 receptor antagonist, is well-established for its FDA-approved indications in treating motion sickness and vertigo associated with vestibular diseases.[1][2] Its pharmacological profile, characterized by both antihistaminic and central anticholinergic properties, has prompted investigation into a variety of off-label applications.[1][2] This technical guide provides an in-depth review of the existing scientific evidence for the off-label use of this compound. It consolidates data on its efficacy in conditions such as nausea and vomiting of pregnancy, radiation-induced nausea, and vestibular migraine, while also exploring its limited role in other disorders. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of this compound's core pharmacology, clinical data, and the methodologies used to evaluate its therapeutic potential beyond its licensed uses.

Core Pharmacology and Mechanism of Action

This compound primarily functions as a non-selective, first-generation H1 receptor antagonist.[1] Its therapeutic effects in both approved and off-label uses are largely attributed to its ability to block histamine H1 receptors and its concurrent central anticholinergic actions.[1][2]

The antiemetic and anti-vertigo properties of this compound are a result of its action on several key areas of the central nervous system:[1][3]

  • Vomiting Center and Chemoreceptor Trigger Zone (CTZ): this compound exerts a blocking effect on histamine H1 receptors within the medulla's vomiting center and the CTZ.[1]

  • Vestibular System: It inhibits signaling from the vestibular nuclei and the nucleus of the solitary tract to the CTZ and vomiting center, thereby reducing vestibular stimulation and labyrinth excitability.[1][2]

This dual-action mechanism effectively dampens the neural pathways that convey motion and positional information from the inner ear to the brainstem, which would otherwise trigger nausea, vomiting, and dizziness.[2][3] The drug is metabolized primarily by the CYP2D6 enzyme in the liver.[1][4]

Signaling Pathway

The primary mechanism of action involves the competitive antagonism of the histamine H1 receptor, a G-protein coupled receptor (GPCR). This blockade prevents histamine from initiating the downstream signaling cascade that contributes to the symptoms of nausea and vertigo.

Meclizine_MoA cluster_input Inputs cluster_receptor Receptor & Effector cluster_downstream Downstream Effects Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound (Antagonist) This compound->H1R Binds & Blocks PLC Phospholipase C (PLC) H1R->PLC Activates IP3 IP3 & DAG Production PLC->IP3 Ca Increased Intracellular Ca2+ IP3->Ca Signal Neuronal Signal to Vomiting Center & CTZ Ca->Signal

Caption: Antagonistic action of this compound at the H1 Receptor.

Off-Label Clinical Applications

While officially indicated for motion sickness and vertigo, this compound is frequently used off-label for a range of conditions involving nausea and dizziness.

Nausea and Vomiting of Pregnancy (NVP)

This compound is considered a first-choice therapy for nausea in pregnancy due to a substantial body of evidence supporting its safety and efficacy.[4][5] Multiple epidemiological studies have found it is not teratogenic in humans.[5][6] Pooled data from randomized clinical trials confirm that antihistamines, including this compound, significantly reduce symptoms of NVP.

Parameter Description References
Population Pregnant women experiencing nausea and vomiting.[6]
Dosage Typically 25 mg every 4 to 6 hours (up to 100 mg/day).
Efficacy Shown to be more effective than placebo in controlling NVP.[6]
Safety Considered safe for use during pregnancy with no demonstrated increased risk of major malformations.[5][7]
Common Side Effects Drowsiness, dry mouth.[4]
Radiation-Induced Nausea and Vomiting (RINV)

This compound is used off-label for the management of nausea and vomiting that can result from radiation therapy.[1] The typical prophylactic dose is 50 mg administered 2 to 12 hours prior to treatment.[1] While 5-hydroxytryptamine-3 receptor antagonists (5HT3 RAs) are generally more efficacious for RINV, this compound may be considered in certain clinical scenarios.[8]

Parameter Description References
Population Patients undergoing radiation therapy, particularly to the abdomen/pelvis.[1][8]
Dosage 50 mg orally 2 to 12 hours before radiotherapy.[1]
Efficacy Data is limited compared to newer agents like 5HT3 RAs.[8]
Side Effects Sedation, anticholinergic effects.[1]
Vestibular Migraine

The role of this compound in treating vestibular migraine is primarily for symptomatic relief of milder episodes of vertigo.[9][10] However, its efficacy is not universal, with some reports indicating that only a minority of patients experience benefits.[11] It is not considered a primary preventative treatment; those strategies typically involve beta-blockers, anticonvulsants, or antidepressants.[9][12]

Parameter Description References
Population Patients experiencing acute attacks of vestibular migraine.[1][9]
Dosage 25 mg to 100 mg daily in divided doses.[13]
Efficacy May be useful for milder episodes; often ineffective for severe attacks. Benzodiazepines may be more effective.[9][11]
Side Effects Drowsiness can be a significant limiting factor.[10]
Benign Paroxysmal Positional Vertigo (BPPV)

Clinical practice guidelines from the American Academy of Otolaryngology-Head and Neck Surgery (AAO-HNS) explicitly recommend against the routine use of vestibular suppressants like this compound for the primary treatment of BPPV.[14][15] The primary, and more effective, treatment consists of canalith repositioning procedures (e.g., the Epley maneuver).[15] The off-label use of this compound in BPPV is limited to short-term management of severe nausea or vomiting that may accompany the repositioning maneuvers.[15] Long-term use can interfere with central vestibular compensation and delay recovery.[16]

Anxiety and Panic Disorder

There is limited but emerging evidence for this compound's use in anxiety. Its sedative properties may help reduce symptoms of a panic attack.[17] One published case report described a patient with panic disorder who did not respond to traditional pharmacotherapies but showed a positive response to this compound.[18][19] However, robust clinical trial data is currently lacking to support its widespread use for this indication.

Experimental Protocols & Methodologies

The evaluation of this compound's efficacy in off-label applications relies on structured clinical trial methodologies. A typical protocol for assessing its antiemetic or anti-vertigo effects would follow a double-blind, randomized, placebo-controlled design.

Generalized Clinical Trial Workflow

Clinical_Trial_Workflow cluster_setup Phase 1: Setup & Recruitment cluster_execution Phase 2: Trial Execution cluster_data Phase 3: Data Collection & Analysis P1 Define Inclusion/Exclusion Criteria (e.g., Diagnosis of VM, PUQE > 6) P2 Patient Screening & Informed Consent P1->P2 P3 Randomization (1:1 Ratio) P2->P3 P4a Group A: Administer this compound (e.g., 25mg TID) P3->P4a Arm 1 P4b Group B: Administer Matched Placebo P3->P4b Arm 2 P5 Collect Outcome Data at Baseline, Mid-point, and End of Study P4a->P5 P4b->P5 P6 Primary Endpoint: Change in Symptom Score (e.g., DHI, PUQE-24) P5->P6 P7 Secondary Endpoints: Adverse Event Frequency, Use of Rescue Medication P5->P7 P8 Statistical Analysis (e.g., t-test, ANOVA) P6->P8 P7->P8

Caption: Generalized workflow for a randomized controlled trial.

Key Methodological Components:

  • Study Population: Clearly defined based on diagnostic criteria (e.g., Bárány Society criteria for Vestibular Migraine, Pregnancy-Unique Quantification of Emesis (PUQE) score for NVP).[20][21]

  • Intervention: A fixed-dose regimen of this compound (e.g., 25 mg) compared against a visually identical placebo.

  • Outcome Measures: Standardized, validated scales are used to quantify symptoms.

    • For Vertigo/Dizziness: Dizziness Handicap Inventory (DHI), Visual Analog Scales (VAS) for vertigo severity.[20][22]

    • For NVP: The PUQE-24 scoring system is a validated index to classify severity.[21]

  • Data Analysis: Statistical methods are employed to compare the change in symptom scores between the this compound and placebo groups to determine if the difference is statistically significant.

Summary of Therapeutic vs. Adverse Effects

The clinical utility of this compound is a balance between its desired therapeutic effects and its known side effect profile, both of which stem from its core mechanisms of action.

Meclizine_Effects cluster_mech Core Mechanisms cluster_therapeutic Therapeutic Effects cluster_adverse Adverse Effects This compound This compound H1 H1 Receptor Antagonism This compound->H1 ACh Anticholinergic Activity This compound->ACh AntiEmetic Anti-Nausea / Anti-Emetic H1->AntiEmetic AntiVertigo Anti-Vertigo H1->AntiVertigo Sedation_Therapeutic Anxiolytic / Sedative H1->Sedation_Therapeutic Sedation_Adverse Drowsiness / Fatigue H1->Sedation_Adverse ACh->AntiEmetic ACh->Sedation_Adverse DryMouth Dry Mouth ACh->DryMouth BlurredVision Blurred Vision ACh->BlurredVision UrinaryRetention Urinary Retention ACh->UrinaryRetention

Caption: Relationship between this compound's mechanisms and effects.

Conclusion and Future Directions

This compound's off-label use is most strongly supported in the management of nausea and vomiting of pregnancy, where it is considered a safe and effective option. Its utility in radiation-induced nausea and vestibular migraine is less established and generally reserved for specific clinical situations or milder cases. For BPPV, its use is discouraged as a primary treatment. The evidence for anxiolytic effects is currently anecdotal and requires rigorous investigation through randomized controlled trials.

Future research should focus on conducting high-quality, placebo-controlled trials for indications like vestibular migraine and anxiety to quantify this compound's efficacy and better define its place in therapy. Furthermore, pharmacogenomic studies investigating the impact of CYP2D6 polymorphisms on this compound's efficacy and tolerability could help personalize treatment for patients.[23] Finally, novel applications, such as its potential role as a human CAR inverse agonist in hepatocellular carcinoma, warrant further preclinical and clinical exploration.[24]

References

Meclizine's Role in Modulating Neurotransmission Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclizine, a first-generation histamine H1 receptor antagonist, is a widely utilized therapeutic agent for the management of motion sickness and vertigo. Its clinical efficacy is primarily attributed to its potent inverse agonist activity at the H1 receptor, leading to the modulation of vestibular and central nervous system (CNS) pathways. This technical guide provides a comprehensive overview of this compound's pharmacological profile, focusing on its interactions with various neurotransmitter systems. We delve into its binding affinities for histaminergic, muscarinic, and other receptors, and explore the downstream signaling cascades affected by its activity. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to facilitate further research and drug development endeavors.

Introduction

This compound is a piperazine derivative with a well-established role in the treatment of vestibular disorders.[1][2] Its primary mechanism of action involves the blockade of histamine H1 receptors in the brain, particularly in the vomiting center and the chemoreceptor trigger zone (CTZ) located in the medulla.[2] This action inhibits histamine-mediated neurotransmission from the vestibular nuclei and the nucleus of the solitary tract, thereby reducing the sensations of nausea, vomiting, and dizziness.[2] Beyond its antihistaminic effects, this compound also exhibits notable anticholinergic properties, contributing to its therapeutic profile.[2] This guide aims to provide a detailed examination of this compound's engagement with various neurotransmitter pathways, supported by quantitative data, experimental methodologies, and pathway visualizations.

Pharmacodynamics: Receptor Binding Profile

The therapeutic and side-effect profile of this compound is dictated by its affinity for a range of neurotransmitter receptors. While its primary target is the histamine H1 receptor, its interactions with other receptors are crucial for a complete understanding of its pharmacological effects.

Histamine H1 Receptor

This compound acts as a potent inverse agonist at the histamine H1 receptor.[3] This means that it not only blocks the action of histamine but also reduces the basal activity of the receptor. This inverse agonism is fundamental to its efficacy in suppressing the symptoms of motion sickness and vertigo.

Muscarinic Receptors

This compound demonstrates a low affinity for muscarinic acetylcholine receptors.[4] This interaction is responsible for the anticholinergic side effects commonly associated with its use, such as dry mouth and drowsiness.[2]

Dopamine and Serotonin Receptors

While often qualitatively described as a weak dopamine antagonist, specific quantitative binding data for this compound at dopamine and serotonin receptor subtypes are not extensively available in publicly accessible literature. This represents a significant knowledge gap in fully characterizing its CNS effects.

Constitutive Androstane Receptor (CAR)

Interestingly, this compound has been identified as an inverse agonist of the human constitutive androstane receptor (CAR), a nuclear receptor involved in the metabolism of xenobiotics.[5] In contrast, it acts as an agonist at the mouse CAR, highlighting species-specific differences in its activity.[5]

Quantitative Binding Affinities

The following table summarizes the available quantitative data on this compound's binding affinities for various neurotransmitter receptors.

ReceptorRadioligandTissue/SystemKᵢ (nM)Reference
Histamine H₁[³H]mepyramineMammalian Brain Membranes250[6]
Muscarinic[³H]quinuclidinyl benzilateBovine Cerebral Cortex3600[4]

Note: A comprehensive screening of this compound against a wider panel of receptors, including dopamine and serotonin subtypes, would be invaluable for a more complete pharmacological profile. The absence of such data in the public domain is a limitation.

Modulation of Neurotransmission Pathways

This compound's interaction with its primary target, the H1 receptor, initiates a cascade of intracellular events that ultimately modulate neuronal excitability and communication.

Histaminergic Signaling Pathway

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. Upon activation by histamine, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). As an inverse agonist, this compound blocks this entire cascade, preventing the rise in intracellular calcium and the subsequent activation of downstream signaling pathways.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound H1R H1 Receptor This compound->H1R Antagonism Histamine Histamine Histamine->H1R Agonism Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca Ca²⁺ ER->Ca Releases CellularResponse Cellular Response (e.g., Neuronal Excitation) Ca->CellularResponse Activates

Figure 1: this compound's Antagonism of the H1 Receptor-Gq Signaling Pathway.
Vestibular System Modulation

The anti-emetic and anti-vertigo effects of this compound are primarily mediated through its actions on the vestibular system and its central connections. By blocking H1 receptors in the vestibular nuclei and the nucleus of the solitary tract, this compound reduces the excitability of these neurons, which are responsible for relaying information about motion and spatial orientation to the brainstem centers that control nausea and vomiting.

Vestibular_Pathway_Modulation cluster_inner_ear Inner Ear cluster_brainstem Brainstem VestibularApparatus Vestibular Apparatus VestibularNuclei Vestibular Nuclei VestibularApparatus->VestibularNuclei Vestibular Input CTZ Chemoreceptor Trigger Zone (CTZ) VestibularNuclei->CTZ NTS Nucleus of the Solitary Tract (NTS) NTS->CTZ VomitingCenter Vomiting Center CTZ->VomitingCenter MotionSickness Motion Sickness Nausea, Vomiting VomitingCenter->MotionSickness This compound This compound This compound->VestibularNuclei Inhibits (H1 Blockade) This compound->NTS Inhibits (H1 Blockade)

Figure 2: this compound's Modulation of Vestibular Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay (for Kᵢ Determination)

Objective: To determine the binding affinity (Kᵢ) of this compound for a specific receptor.

Principle: This competitive binding assay measures the ability of unlabeled this compound to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue homogenates).

  • Radiolabeled ligand (e.g., [³H]mepyramine for H1 receptors).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of unlabeled this compound.

  • In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the presence of varying concentrations of this compound.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

  • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Binding_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Cell Membranes - Radioligand - this compound Dilutions Start->PrepareReagents Incubation Incubate Membranes, Radioligand, and this compound PrepareReagents->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Washing Wash Filters Filtration->Washing ScintillationCounting Scintillation Counting Washing->ScintillationCounting DataAnalysis Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC₅₀ and Kᵢ ScintillationCounting->DataAnalysis End End DataAnalysis->End

Figure 3: Workflow for a Radioligand Binding Assay.
Intracellular Calcium Mobilization Assay

Objective: To assess the functional antagonism of this compound at Gq-coupled receptors (e.g., H1 receptors).

Principle: This assay measures changes in intracellular calcium concentration in response to receptor activation and inhibition.

Materials:

  • Cells expressing the Gq-coupled receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Agonist for the receptor of interest (e.g., histamine).

  • This compound.

  • Fluorescence plate reader with injection capabilities.

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle control.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Inject the agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

  • Analyze the data to determine the effect of this compound on the agonist-induced calcium response. This can be quantified by measuring the peak fluorescence or the area under the curve.

  • Plot the response as a function of the this compound concentration to determine its IC₅₀ for inhibiting the calcium mobilization.

Calcium_Assay_Workflow Start Start CellSeeding Seed Cells in Multi-well Plate Start->CellSeeding DyeLoading Load Cells with Calcium-sensitive Dye CellSeeding->DyeLoading PreIncubation Pre-incubate with This compound or Vehicle DyeLoading->PreIncubation FluorescenceReading Measure Baseline and Post-agonist Fluorescence PreIncubation->FluorescenceReading DataAnalysis Data Analysis: - Measure Peak Response - Determine IC₅₀ FluorescenceReading->DataAnalysis End End DataAnalysis->End

Figure 4: Workflow for an Intracellular Calcium Mobilization Assay.

Conclusion

This compound's therapeutic efficacy in the management of motion sickness and vertigo is firmly rooted in its potent inverse agonist activity at histamine H1 receptors. This action effectively dampens the signaling cascades within the vestibular and central nervous systems that mediate the symptoms of these conditions. While its anticholinergic effects are also recognized, a comprehensive understanding of its broader pharmacological profile, particularly its interactions with dopaminergic and serotonergic systems, is hampered by a lack of publicly available quantitative binding and functional data. Further research employing the experimental approaches detailed in this guide is warranted to fully elucidate the complete spectrum of this compound's neurotransmitter pathway modulation. Such studies will not only refine our understanding of this established drug but also inform the development of future therapeutics with improved efficacy and side-effect profiles.

References

The Discovery and Development of Meclizine for Vertigo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Meclizine, a first-generation antihistamine of the piperazine class, was first patented in 1951 and introduced for medical use in 1953.[1] It has since become a widely utilized agent for the management of motion sickness and vertigo associated with vestibular disorders.[2][3] This technical guide provides an in-depth analysis of the discovery, synthesis, mechanism of action, pharmacokinetics, and clinical development of this compound. Its therapeutic effect is primarily attributed to its potent antagonism of the histamine H1 receptor and its central anticholinergic properties, which collectively suppress vestibular stimulation and inhibit nausea-inducing pathways.[1][2][4] This document summarizes key quantitative data, details significant experimental protocols, and visualizes complex pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Synthesis and Physicochemical Properties

This compound is a piperazine derivative, structurally and pharmacologically similar to buclizine and cyclizine.[1] It is commercially available as a racemic mixture of its two stereoisomers.[1]

1.1 Chemical Properties

  • IUPAC Name: (RS)-1-[(4-chlorophenyl)(phenyl)methyl]-4-(3-methylbenzyl)piperazine[1]

  • Molecular Formula: C₂₅H₂₇ClN₂[1]

  • Molar Mass: 390.96 g·mol⁻¹[1]

  • Solubility: Practically insoluble in water (0.1 mg/ml), with limited solubility in alcohol.[1][5] It is soluble in organic solvents like DMSO and ethanol.

1.2 Chemical Synthesis The synthesis of this compound can be achieved through multiple pathways. A common method involves a multi-step process starting from (4-Chlorophenyl)-phenylmethanol.

Experimental Protocol: this compound Synthesis

  • Halogenation: (4-Chlorophenyl)-phenylmethanol is halogenated using thionyl chloride to produce (4-chlorophenyl)phenymethyl chloride.

  • Piperazine Addition: The resulting compound is reacted with acetylpiperazine.

  • Deprotection: The acetyl group is cleaved from the piperazine ring using diluted sulfuric acid.

  • N-Alkylation: The final step is an N-alkylation of the deprotected piperazine ring with 3-methylbenzylchloride to yield this compound.[1]

  • Alternative N-Alkylation: Alternatively, a reductive N-alkylation can be performed in the final step using 3-methylbenzaldehyde with hydrogen as the reducing agent and Raney nickel as a catalyst.[1][6]

G cluster_synthesis This compound Synthesis Workflow A (4-Chlorophenyl)-phenylmethanol B (4-chlorophenyl)phenymethyl chloride A->B Thionyl Chloride D Intermediate Product B->D C Acetylpiperazine C->D Reaction E Deprotected Piperazine Intermediate D->E Diluted H₂SO₄ (Cleavage) G This compound E->G F 3-methylbenzylchloride F->G N-Alkylation G cluster_pathway Mechanism of Action in Vertigo cluster_inhibition Sites of Inhibition VestibularSystem Vestibular System (Inner Ear) VestibularNuclei Vestibular Nuclei VestibularSystem->VestibularNuclei Sensory Input CTZ Chemoreceptor Trigger Zone (CTZ) VestibularNuclei->CTZ Histaminergic (H1) & Cholinergic Signals VomitingCenter Vomiting Center (Medulla) VestibularNuclei->VomitingCenter CTZ->VomitingCenter VertigoNausea Sensation of Vertigo & Nausea VomitingCenter->VertigoNausea This compound This compound This compound->VestibularNuclei H1 & Muscarinic Antagonism This compound->CTZ H1 & Muscarinic Antagonism G cluster_pk Pharmacokinetic Pathway of this compound Oral Oral Administration GI GI Tract (Low Solubility) Oral->GI Ingestion Plasma Systemic Circulation (Plasma) GI->Plasma Absorption (22-32% Bioavailability) Feces Excretion (Feces) GI->Feces Unchanged Drug Tissues Tissues & Blood-Brain Barrier Plasma->Tissues Distribution Liver Liver Plasma->Liver Metabolism Metabolites Metabolites (e.g., Norchlorcyclizine) Liver->Metabolites CYP2D6 Urine Excretion (Urine) Metabolites->Urine G cluster_study Workflow of the 1972 Crossover Efficacy Study Start Patient Cohort with Vestibular Vertigo GroupA Group A Start->GroupA Randomization GroupB Group B Start->GroupB Randomization Treatment1A Treatment Period 1: This compound GroupA->Treatment1A Treatment1B Treatment Period 1: Placebo GroupB->Treatment1B Washout Washout Period Treatment1A->Washout Treatment1B->Washout Treatment2A Treatment Period 2: Placebo Washout->Treatment2A Crossover Treatment2B Treatment Period 2: This compound Washout->Treatment2B Crossover Analysis Data Analysis: Compare Outcomes Treatment2A->Analysis Treatment2B->Analysis

References

Unveiling the Therapeutic Potential of Meclizine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclizine, a first-generation histamine H1 receptor antagonist, has a long-standing clinical history for the management of motion sickness and vertigo.[1][2][3] Its well-established safety profile and ability to cross the blood-brain barrier have made it a subject of significant interest for drug repositioning.[4] Preliminary studies have revealed promising therapeutic potential beyond its primary indications, extending to neurodegenerative diseases, cancer, and rare genetic disorders. This technical guide provides an in-depth overview of the core scientific findings, focusing on the underlying mechanisms of action, experimental evidence, and future directions for research and development.

Core Mechanisms of Action

This compound's therapeutic effects are attributed to a multi-faceted mechanism of action that extends beyond its well-documented antihistaminic and anticholinergic properties.[5][6]

Histamine H1 Receptor Antagonism and Anticholinergic Effects

As a first-generation antihistamine, this compound acts as a non-selective H1 antagonist.[1] This action, along with its central anticholinergic effects, is responsible for its antiemetic and antivertigo properties.[1] It is believed to act on the chemoreceptor trigger zone and vomiting center in the medulla.[1][7] By blocking H1 receptors in the vestibular nuclei and the nucleus of the solitary tract, this compound inhibits signaling to the vomiting center.[7]

Modulation of Cellular Metabolism

Recent research has illuminated this compound's role in modulating fundamental cellular metabolic pathways, which appears to be independent of its antihistaminic activity.[4]

  • Inhibition of Mitochondrial Respiration: Studies have shown that this compound can suppress mitochondrial respiration.[4] This effect is correlated with its neuroprotective properties.[4]

  • Enhancement of Glycolysis: this compound has been found to enhance glycolysis by increasing the levels of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key activator of the rate-determining enzyme phosphofructokinase.[8][9] This metabolic shift is believed to contribute to its neuroprotective effects in models of Parkinson's disease.[8][9]

Inhibition of Fibroblast Growth Factor Receptor 3 (FGFR3) Signaling

In the context of achondroplasia, a common form of dwarfism caused by activating mutations in the FGFR3 gene, this compound has been identified as an inhibitor of FGFR3 signaling.[10] This inhibition promotes bone growth in animal models of the condition.[10]

Constitutive Androstane Receptor (CAR) Inverse Agonism

In hepatocellular carcinoma (HCC), this compound has been identified as an inverse agonist of the human constitutive androstane receptor (CAR).[11] By reversing CAR function, this compound is hypothesized to block proliferation and induce apoptosis in HCC cells.[11]

Therapeutic Applications Under Investigation

Preliminary studies have explored the therapeutic potential of this compound in a range of diseases.

Neurodegenerative Diseases

Defects in cellular energy metabolism are a common feature of many neurodegenerative diseases. This compound's ability to modulate mitochondrial respiration and enhance glycolysis has positioned it as a potential neuroprotective agent.

  • Huntington's Disease: this compound has been shown to suppress apoptotic cell death in a murine cellular model of polyglutamine (polyQ) toxicity, a hallmark of Huntington's disease.[4] This protective effect was also observed in Caenorhabditis elegans and Drosophila melanogaster models of polyQ toxicity.[4]

  • Parkinson's Disease: In cellular models of Parkinson's disease, this compound protected against 6-hydroxydopamine-induced apoptosis and cell death in both SH-SY5Y cells and rat primary cortical cultures.[8][9] This neuroprotection is mediated by its ability to enhance glycolysis.[8][9]

Oncology

This compound's metabolic and signaling-modulating properties have also led to its investigation as a potential anti-cancer agent.

  • Hepatocellular Carcinoma (HCC): A clinical trial is investigating the therapeutic effect of this compound as a CAR inverse agonist in patients with HCC awaiting surgical resection or other treatments.[11] The primary outcome measure is the decrease in the expression of downstream CAR target genes.[11]

  • Lung Cancer: In A549 lung cancer cells, this compound was found to be cytotoxic, inducing mitochondrial depolarization and caspase-independent cell death.[12] Furthermore, it synergistically enhanced the anticancer effects of paclitaxel.[12]

Achondroplasia

A phase 1b clinical trial has evaluated the safety and pharmacokinetics of repeated doses of this compound in children with achondroplasia.[10] The results indicated that the drug was well-tolerated and supported the progression to phase 2 clinical trials.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data from the cited preliminary studies.

Parkinson's Disease Model (Primary Rat Cortical Cultures)
Parameter Result
This compound Concentration3.125 µM
Reduction in 6-OHDA-induced Neuronal Death (FJ-C positive cells)From 20.38 ± 1.57% to 12.68 ± 0.74% (p < 0.001)[8]
Reduction in 6-OHDA-induced LDH ReleaseFrom 10.8 ± 1.4% to 6.8 ± 0.9% (p < 0.05)[8]
Lung Cancer Model (A549 Cells)
Parameter Result
This compound IC50275 µM (95% CI = 255 to 296 µM)[12]
Combination Index (CI) with Paclitaxel (40 µM)0.91 (indicating synergy)[12]
Achondroplasia Clinical Trial (Phase 1b)
Parameter (this compound 12.5 mg/day for 14 days) Result (Average, 95% CI)
Cmax167 (83-250) ng/mL[10]
Tmax3.7 (3.1-4.2) h[10]
AUC0-24h1170 (765-1570) ng·h/mL[10]
t1/27.4 (6.7-8.0) h[10]

Experimental Protocols

Neuroprotection in Parkinson's Disease Model
  • Cell Culture: Primary cortical cultures were prepared from Sprague-Dawley rat embryos. SH-SY5Y neuroblastoma cells were also used.

  • Treatment: Cells were treated with 6-hydroxydopamine (6-OHDA) to induce apoptosis and cell death. This compound was co-administered at various concentrations.

  • Assays:

    • Cell Death: Measured by Fluoro-Jade C (FJ-C) staining and lactate dehydrogenase (LDH) release assay.[8]

    • Apoptosis: Assessed by propidium iodide binding assay.[8]

    • Glycolysis: PFKFB3 protein levels were measured by Western blotting.[13]

Anticancer Effects in Lung Cancer Model
  • Cell Line: A549 human lung cancer cells.

  • Treatment: Cells were treated with this compound and paclitaxel, alone and in combination.

  • Assays:

    • Cytotoxicity: Evaluated by MTT assay to determine IC50 values.[12]

    • Drug Interaction: Analyzed using the Compusyn software to calculate the Combination Index (CI).[12]

    • Apoptosis and Mitochondrial Membrane Potential: Measured by flow cytometry using Annexin V-Alexafluor488/propidium iodide and tetramethylrhodamine staining, respectively.[12]

    • Protein Expression: Evaluated by Western blotting for apoptosis-inducing factor (AIF) and cathepsins D and B.[12]

Achondroplasia Phase 1b Clinical Trial
  • Study Design: A 14-day, repeated-dose, open-label, two-cohort study.

  • Participants: Twelve patients with achondroplasia aged 5-10 years.

  • Intervention: this compound was administered orally at 12.5 mg/day (cohort 1) and 25 mg/day (cohort 2).[10]

  • Assessments:

    • Safety: Monitored through adverse event reporting.[10]

    • Pharmacokinetics (PK): Blood samples were collected at multiple time points after the first and last doses to determine Cmax, Tmax, AUC, and t1/2.[10]

Visualizing the Pathways and Workflows

Signaling and Metabolic Pathways

Meclizine_Mechanism_of_Action cluster_0 Cellular Effects cluster_1 Therapeutic Outcomes This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonism Mito Mitochondrial Respiration This compound->Mito Inhibition Glycolysis Glycolysis This compound->Glycolysis Enhancement FGFR3 FGFR3 Signaling This compound->FGFR3 Inhibition CAR Constitutive Androstane Receptor This compound->CAR Inverse Agonism Antiemetic Antiemetic/ Antivertigo H1R->Antiemetic Neuroprotection Neuroprotection Mito->Neuroprotection Glycolysis->Neuroprotection BoneGrowth Bone Growth (Achondroplasia) FGFR3->BoneGrowth AntiCancer Anti-Cancer Effects CAR->AntiCancer

Caption: Overview of this compound's diverse mechanisms of action and their therapeutic implications.

Experimental Workflow for Neuroprotection Studies

Neuroprotection_Workflow cluster_assays Assessment Assays start Start: Cell Culture (Primary Neurons or SH-SY5Y) induce Induce Neurotoxicity (e.g., 6-OHDA) start->induce treat Treat with this compound (Dose-Response) induce->treat assess Assess Cellular Outcomes treat->assess assay1 Cell Viability/Death (LDH, FJ-C) assess->assay1 assay2 Apoptosis (Flow Cytometry) assess->assay2 assay3 Metabolic Changes (Western Blot for PFKFB3) assess->assay3 data Data Analysis (Statistical Significance) end Conclusion: Neuroprotective Efficacy data->end assay1->data assay2->data assay3->data

Caption: Generalized experimental workflow for evaluating the neuroprotective effects of this compound.

Logical Relationship in Drug Repurposing

Drug_Repurposing_Logic cluster_known Established Properties cluster_new Novel Mechanisms Discovered cluster_potential New Therapeutic Areas This compound This compound (Known Drug) Safety Known Safety Profile This compound->Safety BBB Blood-Brain Barrier Permeability This compound->BBB Metabolism Metabolic Modulation Signaling Signaling Pathway Inhibition Neuro Neurodegeneration Metabolism->Neuro Onco Oncology Metabolism->Onco Signaling->Onco Genetic Genetic Disorders Signaling->Genetic

Caption: Logical flow illustrating the rationale for this compound's drug repurposing.

Conclusion and Future Directions

The preliminary studies on this compound's therapeutic potential beyond its established indications are highly encouraging. Its ability to modulate fundamental cellular processes such as metabolism and signaling pathways opens up new avenues for treating a range of challenging diseases. The existing safety data for this compound significantly de-risks its development for new indications.

Future research should focus on:

  • Elucidating Detailed Mechanisms: Further investigation is needed to fully understand the molecular targets and downstream effects of this compound in different disease contexts.

  • In Vivo Efficacy: More extensive preclinical studies in relevant animal models are required to validate the in vitro findings and establish optimal dosing and treatment regimens.

  • Clinical Validation: Well-designed, placebo-controlled clinical trials are essential to confirm the therapeutic efficacy and safety of this compound in the new patient populations.

  • Biomarker Development: Identifying biomarkers to predict patient response to this compound therapy will be crucial for personalized medicine approaches.

References

Exploring the Pharmacodynamics of Meclizine: A Technical Guide to Novel Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclizine, a first-generation H1 antihistamine, has long been a first-line therapy for motion sickness and vertigo.[1][2][3][4] Its classical pharmacodynamic profile is centered on its antagonist activity at histamine H1 and muscarinic cholinergic receptors, which effectively mitigates the symptoms of vestibular disturbances.[1][2][5] However, recent research has unveiled a more complex and nuanced pharmacodynamic landscape for this well-established drug. Emerging studies in novel preclinical models have repositioned this compound as a promising candidate for a range of therapeutic areas, including oncology, neuroprotection, and metabolic disorders. This guide provides an in-depth exploration of these new findings, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways to support further investigation and drug development efforts.

Classical Pharmacodynamics of this compound

This compound's traditional therapeutic effects are primarily attributed to its actions within the central nervous system (CNS).

  • Histamine H1 Receptor Antagonism: this compound acts as an inverse agonist at H1 receptors.[6] By blocking the action of histamine on these receptors in the brain, particularly in the vestibular nuclei and the nucleus of the solitary tract, it inhibits signaling to the chemoreceptor trigger zone (CTZ) and the vomiting center in the medulla.[2][7][8]

  • Anticholinergic Activity: The drug also exhibits central anticholinergic properties, blocking muscarinic receptors.[1][2] This action further dampens excitatory neural pathways originating from the vestibular system, contributing to its anti-nausea and anti-vertigo effects.[1][5]

  • Vestibular System Depression: this compound depresses labyrinth excitability and reduces vestibular stimulation, effectively stabilizing the conflicting signals that cause motion sickness.[1][3]

These mechanisms collectively reduce the sensation of dizziness, nausea, and vomiting associated with motion-related and vestibular disorders.[2]

Emerging Pharmacodynamics in Novel Therapeutic Models

Recent investigations have expanded the pharmacological profile of this compound far beyond its antihistaminergic roots, revealing its potential in treating complex diseases.

Metabolic Reprogramming and Ischemic Protection

A significant area of new research is this compound's ability to induce a metabolic shift from mitochondrial oxidative phosphorylation towards glycolysis.[9] This "chemical preconditioning" has shown profound protective effects in models of ischemia-reperfusion injury.

  • Mechanism: this compound inhibits mitochondrial respiration, leading to an accumulation of the metabolite phosphoethanolamine.[9][10] This, in turn, boosts glycolysis, allowing cells to maintain ATP levels during ischemic events when oxygen is scarce.[9] This metabolic toggle helps reduce the formation of reactive oxygen species (ROS) upon reperfusion, mitigating cellular damage.[11]

  • Therapeutic Potential: This mechanism has demonstrated protective effects in preclinical models of stroke, heart attack, and kidney injury.[9][10][11] Furthermore, the isolated (S)-enantiomer of this compound has been shown to retain this metabolic activity with significantly less H1-receptor affinity, offering a potential therapeutic agent with a better side-effect profile.[9]

Oncology and Anti-Cancer Activity

This compound has demonstrated surprising efficacy in various cancer models, acting through multiple pathways to inhibit tumor growth and survival.

  • Glioblastoma Stem Cells (GBSCs): this compound acts as a novel inhibitor of mTORC1, a key regulator of cell growth and proliferation.[12] It has been shown to effectively kill GBSCs, which are notoriously resistant to conventional therapies.[12]

  • Colon Cancer: In human colon cancer cell lines, this compound induces apoptosis and G0/G1 phase cell-cycle arrest.[13] This is achieved by upregulating the tumor suppressor proteins p53 and p21, which in turn suppress the activity of cyclin-dependent kinases 2 and 4 (CDK2/CDK4).[13]

  • Hepatocellular Carcinoma (HCC): this compound functions as an inverse agonist for the human constitutive androstane receptor (CAR), a nuclear receptor implicated in liver tumorigenesis.[14] By inhibiting CAR, this compound may block proliferation and induce apoptosis in liver cancer cells.[14]

  • Synergistic Effects: this compound has been shown to work synergistically with standard chemotherapies. It enhances the killing of IDH1-mutant GBSCs when combined with temozolomide and increases the cytotoxic effects of paclitaxel in lung cancer cells.[12][15]

Neuroprotection

Beyond its anti-vertigo effects, this compound exhibits broader neuroprotective properties.

  • Chemotherapy-Induced Peripheral Neuropathy (CIPN): In models of CIPN, this compound protects sensory neurons from cisplatin-induced damage.[16] It is thought to achieve this by enhancing the pentose phosphate pathway, which increases the production of NADPH, a key molecule for clearing oxidative stress and DNA damage.[16]

  • Neurodegenerative Disease Models: Early research suggests this compound may be neuroprotective in models of Huntington's and Parkinson's disease, indicating a potential for repurposing in these areas.[16][17]

Achondroplasia and Bone Growth

One of the most unexpected findings is this compound's potential as a treatment for achondroplasia, the most common form of dwarfism.

  • Mechanism: Achondroplasia is caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene, which impairs chondrocyte proliferation and differentiation. This compound has been found to inhibit FGFR3 signaling.[18]

  • In Vivo Models: In animal models of achondroplasia, this compound administration led to a dose-dependent increase in longitudinal bone growth, suggesting it could be a viable therapeutic strategy for this condition.[18][19]

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative parameters for this compound from various experimental models.

Table 1: Receptor Binding and Functional Activity

TargetParameterValueSpeciesReference
Histamine H1 ReceptorK_i250 nMMammalian Brain[3]
Muscarinic ReceptorsK_i3.6 µM-
Pregnane X ReceptorEC_50> 10 µMHuman

Table 2: In Vitro Anti-Cancer Activity

Cell LineParameterValueCompoundReference
Glioblastoma Stem Cells (GBMSCs)IC_505.3 µMThis compound[12]
IDH1 Mutant GBMSCsIC_502.0 µMThis compound + Temozolomide[12]
A549 Lung CancerIC_50275 µMThis compound[15]
COLO 205 Colon CancerApoptosis Induction> 50 µMThis compound[13]

Table 3: Selected Pharmacokinetic Parameters

SpeciesDoseC_maxT_maxAUC_0-24ht_1/2Reference
Healthy Adult Humans25 mg68.4 ng/mL3.11 h446.5 ng·h/mL5.11 h[18][19]
Children with Achondroplasia25 mg130 ng/mL1.7 h761 ng·h/mL8.5 h[19]
Mice2 mg/kg60.7 ng/mL---[18][19]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these novel findings.

Protocol: Cell Viability (MTT) Assay
  • Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., A549, COLO 205) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

    • Treatment: Treat cells with varying concentrations of this compound (e.g., 1 µM to 300 µM) and a vehicle control. For combination studies, co-administer with a fixed concentration of a second agent (e.g., paclitaxel). Incubate for 48-72 hours.[15]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: Flow Cytometry for Apoptosis Analysis
  • Objective: To quantify this compound-induced apoptosis.

  • Methodology:

    • Cell Treatment: Culture cells (e.g., COLO 205) and treat with desired concentrations of this compound for 24-48 hours.

    • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

    • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

    • Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

    • Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol: Western Blotting for Protein Expression
  • Objective: To analyze changes in cell cycle and apoptosis-related proteins.

  • Methodology:

    • Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-p53, anti-p21, anti-caspase-3, anti-β-actin) overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

    • Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

Protocol: In Vivo Murine Model of Renal Ischemia-Reperfusion Injury
  • Objective: To evaluate the protective effect of this compound against ischemic kidney injury.

  • Methodology:

    • Animal Model: Use male C57BL/6 mice (8-10 weeks old).

    • Treatment: Administer this compound (e.g., 100 mg/kg, intraperitoneally) or vehicle control 1-2 hours prior to surgery.[11]

    • Surgical Procedure: Anesthetize the mice and perform a midline laparotomy. Isolate the renal pedicles and induce ischemia by clamping them with non-traumatic microvascular clamps for a defined period (e.g., 30 minutes).

    • Reperfusion: Remove the clamps to allow reperfusion. Suture the incision.

    • Post-Operative Care: Provide supportive care, including hydration and analgesia.

    • Endpoint Analysis: At 24-48 hours post-reperfusion, collect blood samples for serum creatinine and BUN analysis. Harvest kidneys for histological analysis (H&E staining) to assess tubular injury and for molecular analysis (e.g., qPCR for inflammatory markers).

Visualizing this compound's Pharmacodynamic Pathways

The following diagrams illustrate the key molecular and physiological pathways influenced by this compound.

Meclizine_Antiemetic_Pathway cluster_CNS Central Nervous System This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonizes MR Muscarinic Receptor This compound->MR Antagonizes CTZ Chemoreceptor Trigger Zone (CTZ) Vestibular_Nuclei Vestibular Nuclei Vestibular_Nuclei->CTZ Signals Vomiting_Center Vomiting Center CTZ->Vomiting_Center Activates Nausea_Vomiting Nausea & Vomiting Vomiting_Center->Nausea_Vomiting Motion_Stimuli Motion Stimuli Motion_Stimuli->Vestibular_Nuclei Activates

Caption: Classical anti-emetic pathway of this compound.

Meclizine_Apoptosis_Pathway This compound This compound p53 p53 Upregulation This compound->p53 Bcl2 Bcl-2 Downregulation This compound->Bcl2 p21 p21 Upregulation p53->p21 Induces CDK2_4 CDK2/CDK4 p21->CDK2_4 Inhibits Cell_Cycle G1/S Progression CDK2_4->Cell_Cycle Promotes Arrest G0/G1 Arrest Cell_Cycle->Arrest Blocked Mitochondria Mitochondria Bcl2->Mitochondria Stabilizes CytoC Cytochrome C Release Mitochondria->CytoC Caspases Caspase Activation (3, 8, 9) CytoC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes Meclizine_Metabolic_Shift This compound This compound Mito_Resp Mitochondrial Respiration (OXPHOS) This compound->Mito_Resp Inhibits Glycolysis Glycolysis This compound->Glycolysis Promotes ATP_Mito ATP (High ROS) Mito_Resp->ATP_Mito ATP_Glyco ATP (Low ROS) Glycolysis->ATP_Glyco Cell_Survival Cell Survival & Tissue Protection ATP_Glyco->Cell_Survival Ischemia Ischemia/ Reperfusion Ischemia->Mito_Resp Impaired Experimental_Workflow_In_Vitro Start Cancer Cell Line Culture Treatment Treat with this compound (Dose-Response / Time-Course) Start->Treatment Endpoint Endpoint Assays Treatment->Endpoint MTT Cell Viability (MTT) Endpoint->MTT Flow Apoptosis (Flow Cytometry) Endpoint->Flow WB Protein Expression (Western Blot) Endpoint->WB Analysis Data Analysis (IC50, % Apoptosis, Protein Levels) MTT->Analysis Flow->Analysis WB->Analysis Conclusion Conclusion on In Vitro Efficacy Analysis->Conclusion

References

Meclizine's Interaction with Histamine Receptors: A Molecular Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular interactions between meclizine, a first-generation antihistamine, and histamine receptors. It delves into the quantitative binding affinities, the intricate signaling pathways modulated by this compound, and the experimental methodologies used to characterize these interactions. As an inverse agonist of the histamine H1 receptor, this compound not only blocks the action of histamine but also reduces the receptor's basal activity, a key aspect of its therapeutic efficacy. This document aims to serve as a detailed resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development, offering insights into the molecular underpinnings of this compound's action and providing a foundation for future research and development of novel therapeutics targeting the histaminergic system.

Introduction to this compound and the Histaminergic System

This compound is a first-generation H1 antihistamine widely used for the treatment of motion sickness and vertigo.[1][2] Its therapeutic effects are primarily mediated through its interaction with the histamine H1 receptor (H1R), a member of the G protein-coupled receptor (GPCR) superfamily.[3] Histamine, the endogenous ligand for these receptors, is a key mediator of allergic and inflammatory responses, gastric acid secretion, and neurotransmission.[4] There are four subtypes of histamine receptors: H1, H2, H3, and H4, each with distinct tissue distributions and signaling mechanisms.[4] this compound exhibits a high degree of selectivity for the H1 receptor, and its classification as a first-generation antihistamine indicates its ability to cross the blood-brain barrier, leading to central nervous system effects such as sedation.

This compound's Binding Affinity and Selectivity at Histamine Receptors

The efficacy and side-effect profile of this compound are directly related to its binding affinity and selectivity for various receptors. Quantitative data from radioligand binding assays provide insight into these properties.

Receptor SubtypeLigandKi (nM)Species/Tissue SourceReference
Histamine H1 This compound250Mammalian Brain
Muscarinic This compound3,600 - 30,000Bovine Cerebral Cortex[5]
Histamine H1[3H]Mepyramine0.7 - 1.5 (Kd)Human/Zebrafish (HEK-293T cells)[6]

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. Kd (Dissociation Constant) is also a measure of binding affinity.

The data clearly indicates that this compound has a significantly higher affinity for the histamine H1 receptor compared to muscarinic receptors, explaining its primary antihistaminergic activity.[5] While comprehensive data for this compound's affinity across all histamine receptor subtypes (H2, H3, H4) in a single comparative study is limited in the available literature, its pharmacological profile is predominantly characterized by its action at the H1 receptor.

Molecular Mechanism of Action: Inverse Agonism at the H1 Receptor

The histamine H1 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist like histamine. This compound functions as an inverse agonist, a mechanism that distinguishes it from neutral antagonists.[1] While a neutral antagonist would only block the binding of histamine, an inverse agonist stabilizes the inactive conformation of the receptor, thereby reducing its basal, histamine-independent signaling.

Binding Site Interaction

Molecular docking studies have elucidated the specific interactions between this compound and the H1 receptor binding pocket. Key residues involved in this interaction include:

  • Asp107: Forms a salt bridge with the protonated piperazine ring of this compound.[1][2]

  • Trp103, His450, and Tyr458: Engage in pi-stacking interactions with the phenyl and chlorophenyl rings of this compound.[1][2]

  • Phe432: May contribute an additional pi-stacking interaction, potentially enhancing binding affinity.[2]

These interactions are conserved among several H1 antihistamines, highlighting a common binding motif.[1][2]

Downstream Signaling Pathways

This compound's binding to the H1 receptor inhibits the canonical Gq/11 signaling pathway.[7] This cascade of events is crucial for understanding the full scope of this compound's effects at a cellular level.

H1R_Signaling_Pathway Histamine Histamine H1R_active H1 Receptor (Active State) Histamine->H1R_active Binds & Activates This compound This compound H1R_inactive H1 Receptor (Inactive State) This compound->H1R_inactive Binds & Stabilizes (Inverse Agonism) Gq11 Gq/11 Protein H1R_active->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates NFkB_activation NF-κB Activation PKC->NFkB_activation Leads to Gene_expression Pro-inflammatory Gene Expression NFkB_activation->Gene_expression Promotes

Caption: this compound's inverse agonism at the H1R stabilizes the inactive state, preventing Gq/11 activation and downstream signaling.

By inhibiting the Gq/11 pathway, this compound prevents the activation of Phospholipase C (PLC). PLC is responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). The culmination of this cascade is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which promotes the expression of pro-inflammatory genes.[8] this compound's blockade of this pathway at its origin underscores its anti-inflammatory properties.

Experimental Protocols

The characterization of this compound's interaction with the H1 receptor relies on a variety of in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay for H1 Receptor

This assay is used to determine the binding affinity (Ki) of this compound for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To quantify the binding affinity of this compound for the histamine H1 receptor.

Materials:

  • Membrane preparations from cells expressing the human H1 receptor (e.g., HEK293T or CHO cells).

  • Radioligand: [³H]mepyramine.

  • Test compound: this compound hydrochloride.

  • Non-specific binding control: A high concentration of a non-radiolabeled H1 antagonist (e.g., mianserin).

  • Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the H1 receptor and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, [³H]mepyramine (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Membrane preparation, [³H]mepyramine, and a high concentration of mianserin.

    • Competition Binding: Membrane preparation, [³H]mepyramine, and varying concentrations of this compound.

  • Incubation: Incubate the plate for a specified time (e.g., 4 hours) at a controlled temperature (e.g., 37°C) to reach binding equilibrium.[6]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare H1R-expressing cell membranes Start->Membrane_Prep Assay_Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competition (this compound) Membrane_Prep->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Filter to separate bound & free ligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Counting Measure radioactivity (Scintillation Counting) Washing->Counting Data_Analysis Calculate Specific Binding, IC50, and Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay to determine this compound's affinity for the H1 receptor.

Functional Assay for Inverse Agonism (IP1 Accumulation)

This assay measures the ability of this compound to decrease the basal (constitutive) activity of the H1 receptor by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Objective: To determine the inverse agonist activity of this compound at the histamine H1 receptor.

Materials:

  • Cells stably expressing the human H1 receptor.

  • Assay medium.

  • Test compound: this compound hydrochloride.

  • Stimulation buffer containing LiCl (to inhibit IP1 degradation).

  • IP1 detection kit (e.g., HTRF-based).

Procedure:

  • Cell Culture: Culture H1R-expressing cells to the appropriate confluency in 96-well plates.

  • Compound Addition: Add varying concentrations of this compound to the cells.

  • Incubation: Incubate the cells with this compound for a defined period to allow for receptor interaction and signaling modulation.

  • Cell Lysis and IP1 Detection: Lyse the cells and measure the intracellular IP1 concentration using a commercially available detection kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IP1 concentration against the logarithm of the this compound concentration. A decrease in IP1 levels below the basal level indicates inverse agonist activity. Calculate the IC₅₀ for the reduction in basal signaling.

Inverse_Agonism_Workflow Start Start Cell_Culture Culture H1R-expressing cells in 96-well plates Start->Cell_Culture Compound_Addition Add varying concentrations of this compound Cell_Culture->Compound_Addition Incubation Incubate to allow for receptor modulation Compound_Addition->Incubation Lysis_Detection Lyse cells and measure intracellular IP1 levels Incubation->Lysis_Detection Data_Analysis Analyze data to determine inverse agonist activity (IC50) Lysis_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a functional assay to measure the inverse agonist activity of this compound via IP1 accumulation.

Conclusion

This compound's interaction with the histamine H1 receptor is a well-defined example of inverse agonism. Its molecular mechanism involves binding to specific residues within the receptor's transmembrane domain, thereby stabilizing an inactive conformation and reducing constitutive receptor activity. This action effectively attenuates the Gq/11-PLC-IP3/DAG signaling cascade, ultimately leading to the downregulation of pro-inflammatory gene expression mediated by NF-κB. The quantitative binding data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the pharmacology of this compound and to design novel modulators of the histaminergic system with improved therapeutic profiles. A deeper understanding of these molecular interactions is paramount for the rational design of next-generation antihistamines with enhanced efficacy and reduced side effects.

References

Basic research on the cellular effects of Meclizine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Cellular Effects of Meclizine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a first-generation H1 antihistamine traditionally prescribed for motion sickness and vertigo, has emerged as a molecule of significant interest in basic and translational research.[1] Beyond its well-documented antagonist effects on histamine H1 and muscarinic acetylcholine receptors, recent studies have unveiled a complex polypharmacology, revealing its influence on fundamental cellular processes including mitochondrial respiration, cell cycle progression, apoptosis, and nutrient sensing pathways.[2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's cellular effects, detailing its molecular targets and the subsequent impact on signaling cascades. We consolidate quantitative data from key studies, present detailed experimental protocols for reproducibility, and visualize complex pathways to offer a thorough resource for researchers in oncology, neurobiology, and metabolic diseases.

Core Cellular Mechanisms of Action

This compound's cellular effects are multifaceted, stemming from its interaction with several distinct molecular targets. While its antihistaminic properties are well-established, its more recently discovered activities are driving new therapeutic explorations.

Inhibition of Mitochondrial Respiration

A pivotal discovery in understanding this compound's cellular impact is its role as an inhibitor of mitochondrial respiration.[2] Curiously, this inhibition is observed in intact cells but not in isolated mitochondria, pointing to an indirect mechanism of action.[5] Research has demonstrated that this compound directly inhibits the cytosolic enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2) .[2] PCYT2 is a key enzyme in the Kennedy pathway for the biosynthesis of phosphatidylethanolamine, a major component of cellular membranes.[5]

Inhibition of PCYT2 by this compound leads to the cellular accumulation of its substrate, phosphoethanolamine.[2] This accumulated phosphoethanolamine then acts as an endogenous inhibitor of mitochondrial respiration. This mechanism forces a metabolic shift from oxidative phosphorylation towards glycolysis to meet cellular energy demands, a phenomenon that underpins this compound's neuroprotective effects in models of ischemia and neurodegeneration.[6][7]

This compound This compound PCYT2 PCYT2 (CTP:phosphoethanolamine cytidylyltransferase) This compound->PCYT2 Inhibits PEtn Phosphoethanolamine (PEtn) PCYT2->PEtn Decreases Consumption MitoResp Mitochondrial Respiration PEtn->MitoResp Inhibits Glycolysis Glycolysis MitoResp->Glycolysis Metabolic Shift ATP ATP Production MitoResp->ATP Glycolysis->ATP cluster_0 Cell Cycle Arrest cluster_1 Apoptosis Induction Meclizine_cc This compound p53_cc p53 Meclizine_cc->p53_cc Upregulates p21 p21 p53_cc->p21 Activates CDK2_4 CDK2 / CDK4 p21->CDK2_4 Inhibits G1_S G1/S Transition CDK2_4->G1_S Promotes Arrest G0/G1 Arrest G1_S->Arrest Meclizine_ap This compound p53_ap p53 Meclizine_ap->p53_ap Upregulates Bcl2 Bcl-2 Meclizine_ap->Bcl2 Downregulates Mito Mitochondria Bcl2->Mito Inhibits CytC Cytochrome C Mito->CytC Releases Caspases Caspases 3, 8, 9 CytC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis cluster_exp Experimental Workflow: Oxygen Consumption Rate (OCR) A 1. Seed Cells in Seahorse Plate B 2. Replace with Assay Medium A->B C 3. Load Sensor Cartridge with this compound B->C D 4. Run Assay in Seahorse XF Analyzer C->D E 5. Real-time OCR Measurement D->E F 6. Data Analysis & Normalization E->F

References

Methodological & Application

Application Notes and Protocols: Solubility of Meclizine Hydrochloride in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclizine hydrochloride is an antihistamine agent belonging to the piperazine class, widely utilized for the management of motion sickness and vertigo. A thorough understanding of its solubility in various solvents is paramount for the development of oral and parenteral dosage forms, as well as for designing in vitro and in vivo experiments. These application notes provide a compilation of solubility data for this compound hydrochloride in common laboratory solvents and a detailed protocol for its experimental determination.

Data Presentation: Solubility of this compound Hydrochloride

The solubility of this compound hydrochloride can vary based on the specific salt form (monohydrochloride vs. dihydrochloride) and the experimental conditions such as temperature. The following table summarizes the available quantitative data.

SolventFormSolubilityTemperature
Dimethylformamide (DMF)Hydrochloride~ 5 mg/mLNot Specified
Dimethyl sulfoxide (DMSO)Hydrochloride~ 0.17 mg/mLNot Specified
Dimethyl sulfoxide (DMSO)Dihydrochloride0.1 mg/mLNot Specified
Dimethyl sulfoxide (DMSO)Dihydrochloride4 mg/mLWarmed with 50°C water bath
EthanolHydrochloride~ 0.11 mg/mLNot Specified
EthanolDihydrochloride0.1 mg/mLNot Specified
WaterNot SpecifiedPractically InsolubleNot Specified
Water, DistilledHydrochloride0.261 mg/mLRoom Temperature
Phosphate Buffer pH 6.8Hydrochloride0.978 mg/mLRoom Temperature
ChloroformDihydrochlorideSolubleNot Specified
MethanolDihydrochlorideSolubleNot Specified

Note: The terms "soluble" and "practically insoluble" are qualitative descriptors from pharmacopeial standards and lack specific quantitative values. The provided numerical data is compiled from various sources and should be considered as a reference. Experimental verification is recommended.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1][2]

1. Materials and Equipment:

  • This compound hydrochloride (analytical grade)

  • Selected solvents (e.g., water, ethanol, DMSO, phosphate buffers of various pH)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with stir bars

  • Constant temperature incubator or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

  • Syringes

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

2. Procedure:

  • Preparation of Solvent: Prepare the desired solvents. For buffered solutions, accurately prepare the buffer to the target pH.

  • Addition of Excess Solute: Add an excess amount of this compound hydrochloride to a glass vial containing a known volume of the solvent. The excess solid should be visually present to ensure that a saturated solution is achieved.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer within a constant temperature environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be established in preliminary experiments by taking measurements at different time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration of the dissolved solute remains constant.[3]

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed for a sufficient time to permit the sedimentation of the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound hydrochloride in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry at its λmax (approximately 230 nm) or HPLC.[4][5]

  • Calculation: Calculate the solubility of this compound hydrochloride in the solvent by taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

  • Replicates: Perform the experiment in triplicate to ensure the accuracy and reproducibility of the results.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solvent Prepare Solvents add_drug Add Drug to Solvent prep_solvent->add_drug weigh_drug Weigh Excess this compound HCl weigh_drug->add_drug agitate Agitate at Constant Temperature (24-72h) add_drug->agitate sediment Sedimentation agitate->sediment filter_sample Filter Supernatant sediment->filter_sample dilute Dilute Sample filter_sample->dilute quantify Quantify (UV-Vis/HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: Experimental workflow for determining this compound HCl solubility.

References

Protocol for the Dissolution of Meclizine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Meclizine, a first-generation histamine H1 receptor antagonist, is widely utilized in research for its antiemetic, antivertigo, and potential neuroprotective properties.[1] For robust and reproducible in vitro studies, the proper dissolution and preparation of this compound are paramount. This compound hydrochloride is practically insoluble in water, necessitating the use of organic solvents to prepare stock solutions suitable for cell-based assays and other experimental systems.[2] This document provides a detailed protocol for the solubilization of this compound hydrochloride, guidance on the preparation of working solutions, and information on its mechanism of action.

Data Presentation

The solubility of this compound hydrochloride in various organic solvents can vary slightly between suppliers due to differences in crystalline form and purity. The following table summarizes the reported solubility data from several commercial suppliers.

SolventCayman Chemical (Source 1)Cayman Chemical (Source 2)[3]Selleck Chemicals[4]Tocris Bioscience
DMSO ~0.17 mg/mL0.1 mg/mL4 mg/mL (with warming)23.19 mg/mL (50 mM)
Ethanol ~0.11 mg/mL0.1 mg/mLInsolubleNot specified
Dimethylformamide (DMF) ~5 mg/mL5 mg/mLNot specifiedNot specified
Water Sparingly solubleSparingly solubleInsolubleNot specified

Note: The significant variation in reported DMSO solubility may be due to factors such as the specific salt form (hydrochloride vs. dihydrochloride), hydration state, and experimental conditions (e.g., warming).

Experimental Protocols

Materials
  • This compound hydrochloride (crystalline solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Cell culture medium appropriate for the cell line being used

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
  • Preparation: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to maintain the sterility of the stock solution.

  • Weighing this compound: Accurately weigh the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.64 mg of this compound dihydrochloride (Molecular Weight: 463.87 g/mol ).

  • Dissolution in DMSO: Add the weighed this compound hydrochloride to a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO. For a 10 mM stock solution from 4.64 mg, add 1 mL of DMSO.

  • Solubilization: Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming in a 37°C water bath may be required to achieve complete dissolution, especially for higher concentrations.[5] Visually inspect the solution to ensure no particulates are present.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Under these conditions, the stock solution in DMSO is expected to be stable for at least one year.[5]

Protocol for Preparation of Working Solutions
  • Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution in Cell Culture Medium: Prepare the final working concentrations of this compound by diluting the stock solution in the appropriate cell culture medium. It is crucial to perform serial dilutions to ensure accuracy and to avoid precipitation of the compound.

    • Important Consideration for DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of ≤0.5% is generally tolerated by most cell lines, while more sensitive cells may require a concentration of ≤0.1%.[6]

  • Vehicle Control: It is essential to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound being tested.[7]

  • Example Dilution Calculation:

    • Objective: To prepare a final concentration of 10 µM this compound in a final volume of 2 mL of cell culture medium.

    • Starting Stock Concentration: 10 mM

    • Calculation:

      • Use the formula: C1V1 = C2V2

      • (10,000 µM)(V1) = (10 µM)(2000 µL)

      • V1 = 2 µL of the 10 mM stock solution.

    • Procedure: Add 2 µL of the 10 mM this compound stock solution to 1998 µL of cell culture medium.

    • Final DMSO Concentration: (2 µL DMSO / 2000 µL total volume) x 100% = 0.1% DMSO.

Mandatory Visualization

This compound's Mechanism of Action: Histamine H1 Receptor Signaling Pathway

The primary mechanism of action of this compound is the antagonism of the histamine H1 receptor. The binding of histamine to its H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB and subsequent pro-inflammatory gene expression. This compound, as an antagonist, blocks this pathway.

Meclizine_H1_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R This compound This compound This compound->H1R Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Activates IKK IKK Complex PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB_complex NF-κB/IκB (Inactive) NFkB NF-κB (Active) NFkB_complex->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression

Caption: this compound antagonizes the Histamine H1 receptor, blocking downstream signaling.

Experimental Workflow for In Vitro Assay

The following diagram illustrates a general workflow for conducting an in vitro assay with this compound.

experimental_workflow start Start prep_stock Prepare this compound Stock Solution in DMSO start->prep_stock prep_working Prepare Working Solutions (this compound & Vehicle Control) prep_stock->prep_working cell_culture Culture Cells to Desired Confluency treatment Treat Cells with this compound and Vehicle Control cell_culture->treatment prep_working->treatment incubation Incubate for Desired Time Period treatment->incubation assay Perform In Vitro Assay (e.g., Viability, Cytokine production) incubation->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro experiments using this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Meclizine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Meclizine in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The method is designed to be accurate, precise, and specific for routine quality control and analytical research.

Introduction

This compound is a first-generation antihistamine and antiemetic agent commonly used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo. Accurate quantification of this compound in pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high specificity, sensitivity, and reproducibility for this purpose.

This application note details a validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The described protocol is based on established and published methodologies, ensuring robustness and reliability.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended chromatographic conditions.

ParameterRecommended Conditions
HPLC System Isocratic HPLC with UV-Vis Detector
Column C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Varies; examples include Methanol:Water (65:35 v/v) with pH adjusted to 3.0 with orthophosphoric acid, or Acetonitrile:Water (60:40 v/v) with a phosphate buffer.[1][2][3]
Flow Rate 0.9 - 1.5 mL/min[1][2][3]
Injection Volume 20 µL
Detection Wavelength 225 - 232 nm[1][2][3]
Column Temperature Ambient
Internal Standard (Optional) Hydroxyzine[4]
Reagents and Materials
  • This compound Hydrochloride (Reference Standard)

  • HPLC grade Methanol

  • HPLC grade Acetonitrile

  • HPLC grade Water

  • Orthophosphoric Acid or Monobasic Sodium Phosphate for pH adjustment[1][2][3]

  • 0.45 µm membrane filters

Detailed Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5 - 160 µg/mL).[5]

Preparation of Sample Solutions (from Tablets)
  • Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.[6]

  • Accurately weigh a portion of the powdered tablets equivalent to a known amount of this compound (e.g., 25 mg).

  • Transfer the weighed powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter to remove any undissolved excipients.

  • Further dilute the filtered solution with the mobile phase to bring the concentration of this compound within the calibration range.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of each standard solution and the sample solution in triplicate.

  • Record the chromatograms and measure the peak area for this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Data Presentation

The following tables summarize the expected quantitative data from method validation studies.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) for replicate injections < 2.0%

Table 2: Linearity Data

Concentration Range (µg/mL)Correlation Coefficient (r²)
5 - 160> 0.998[4]

Table 3: Precision

Precision Type% RSD
Intra-day Precision < 2.0%
Inter-day Precision < 2.0%

Table 4: Accuracy (Recovery)

Spiked Concentration LevelMean Recovery (%)
80%98 - 102%
100%98 - 102%
120%98 - 102%

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterTypical Value (µg/mL)
LOD 0.3 - 0.6[1][2]
LOQ 1.1 - 1.8[1][2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

HPLC_Workflow A Sample Preparation (Tablet Powdering, Weighing, Dissolution) C Filtration (0.45 µm filter) A->C B Standard Preparation (Stock and Working Standards) D HPLC System B->D C->D E Data Acquisition (Chromatogram) D->E F Data Analysis (Peak Integration, Calibration Curve) E->F G Quantification Result (this compound Concentration) F->G

Caption: HPLC workflow for this compound quantification.

Conclusion

The described HPLC method provides a reliable and robust approach for the routine quantification of this compound in pharmaceutical formulations. The method is specific, accurate, and precise, meeting the typical requirements for quality control analysis in the pharmaceutical industry. The provided protocol and validation data serve as a comprehensive guide for researchers and analysts in the field.

References

Liquid chromatography-mass spectrometry (LC-MS) analysis of Meclizine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Robust and Sensitive Method for the Quantification of Meclizine in Human Plasma and Pharmaceutical Formulations using Liquid Chromatography-Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

These application notes describe a highly selective and sensitive liquid chromatography-mass spectrometry (LC-MS) method for the determination of this compound in human plasma and pharmaceutical formulations. The protocols provided herein offer detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, making them suitable for pharmacokinetic studies, quality control analysis, and drug development applications.

This compound is a first-generation antihistamine commonly used for the treatment of motion sickness and vertigo.[1] Accurate and reliable quantification of this compound in biological matrices and pharmaceutical products is crucial for assessing its pharmacokinetic profile and ensuring product quality. This document outlines two distinct LC-MS methods: one for the quantification of total this compound in human plasma and another for the enantiomeric separation of this compound in pharmaceutical formulations.

Key Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma

This protocol is designed for the rapid and sensitive quantification of this compound in human plasma, making it ideal for pharmacokinetic studies.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add a suitable internal standard (e.g., Flunarizine).[2]

  • Add 400 µL of acetonitrile to precipitate plasma proteins.[2]

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS system.

2. Liquid Chromatography Parameters

ParameterCondition
Column Zorbax SB-C18 (150 x 2.1 mm, 5 µm) or equivalent[2]
Mobile Phase Acetonitrile and 0.2% formic acid containing 2mM ammonium acetate[2]
Gradient Isocratic or a simple gradient optimized for this compound elution
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL

3. Mass Spectrometry Settings

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
Detection Mode Multiple Reaction Monitoring (MRM)[2]
Precursor Ion (m/z) To be determined by direct infusion of a this compound standard
Product Ions (m/z) To be determined by fragmentation of the precursor ion
Nebulizing Gas Flow 2 L/min
Drying Gas Flow 10 L/min
Interface Temperature 300°C
Heat Block Temperature 400°C
Protocol 2: Enantiomeric Separation of this compound in Pharmaceutical Formulations

This protocol is designed for the chiral separation and quantification of this compound enantiomers in pharmaceutical products, which is important as the pharmacological activity may differ between enantiomers.

1. Sample Preparation

  • Accurately weigh and finely powder a representative sample of the pharmaceutical formulation (e.g., tablets).

  • Dissolve a portion of the powder, equivalent to a known amount of this compound, in a suitable solvent (e.g., mobile phase).

  • Sonicate the solution for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

  • Dilute the filtered solution to an appropriate concentration with the mobile phase for LC-MS analysis.

2. Liquid Chromatography Parameters

ParameterCondition
Column Phenomenex® Lux Cellulose-1 C18 (250 x 4.6 mm, 5 µm) or equivalent chiral column[3][4][5]
Mobile Phase Acetonitrile : 5 mM ammonium formate (pH 5.5, adjusted with formic acid) (90:10, v/v)[3][4][5]
Gradient Isocratic
Flow Rate 0.4 mL/min[3][4][5]
Column Temperature 25°C
Injection Volume 5-10 µL

3. Mass Spectrometry Settings

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined by direct infusion of a this compound standard
Product Ions (m/z) To be determined by fragmentation of the precursor ion
Nebulizing Gas Flow 2 L/min
Drying Gas Flow 10 L/min
Interface Temperature 300°C
Heat Block Temperature 400°C

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS methods for this compound analysis.

Table 1: Method Validation for this compound Quantification in Human Plasma

ParameterResultReference
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[2]
Linearity Range 0.5 - 200 ng/mL[2]
Correlation Coefficient (r²) > 0.99[2]
Intra-day Precision (CV%) < 12.92%[2]
Inter-day Precision (CV%) < 7.15%[2]
Accuracy 99.2% - 102.7%[2]

Table 2: Method Validation for Enantiomeric Separation of this compound

ParameterResultReference
Limit of Detection (LOD) 1.0 ng/mL[3][4][5]
Limit of Quantification (LOQ) 5.0 ng/mL[3][4][5]
Linearity Range 1 - 5 ng/mL[3][4]
Correlation Coefficient (r²) 0.999[3][4]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the LC-MS analysis of this compound.

LC-MS Workflow for this compound in Human Plasma cluster_prep Sample Preparation cluster_analysis LC-MS Analysis plasma Human Plasma (100 µL) is Internal Standard acetonitrile Acetonitrile (400 µL) vortex Vortex acetonitrile->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS System reconstitute->lcms data Data Acquisition & Processing lcms->data

Caption: Workflow for this compound analysis in human plasma.

LC-MS Workflow for this compound in Pharmaceutical Formulations cluster_prep Sample Preparation cluster_analysis LC-MS Analysis formulation Pharmaceutical Formulation dissolve Dissolve in Solvent formulation->dissolve sonicate Sonicate dissolve->sonicate filter Filter (0.45 µm) sonicate->filter dilute Dilute with Mobile Phase filter->dilute lcms LC-MS System dilute->lcms data Data Acquisition & Processing lcms->data

Caption: Workflow for this compound analysis in pharmaceuticals.

Mechanism of Action Overview

This compound acts as a non-selective H1 histamine receptor antagonist and also possesses central anticholinergic properties.[1] Its antiemetic and antivertigo effects are attributed to its action on the chemoreceptor trigger zone and vomiting center in the medulla.[1] The primary enzyme responsible for the metabolism of this compound is CYP2D6.[1][6]

This compound Mechanism of Action This compound This compound H1 H1 Histamine Receptor This compound->H1 Antagonist Cholinergic Cholinergic Receptors This compound->Cholinergic Antagonist CTZ Chemoreceptor Trigger Zone H1->CTZ Inhibits Cholinergic->CTZ Inhibits VC Vomiting Center CTZ->VC Signals to Effect Antiemetic & Antivertigo Effects VC->Effect Leads to

Caption: Simplified overview of this compound's mechanism of action.

References

Developing Animal Models of Motion Sickness for Meclizine Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motion sickness, a common and debilitating condition, is characterized by symptoms of nausea, vomiting, and dizziness, arising from a conflict between the visual, vestibular, and proprioceptive systems. The development of effective countermeasures relies on robust preclinical testing in animal models that accurately recapitulate the key aspects of this condition. Meclizine, a first-generation antihistamine with anticholinergic properties, is a widely used medication for the prevention and treatment of motion sickness.[1][2][3][4] Its primary mechanism of action involves the blockade of histamine H1 and muscarinic acetylcholine receptors in the brainstem, thereby reducing the excitability of the vestibular system and its downstream effects on the emetic centers.[2][3][4]

These application notes provide detailed protocols for the development and utilization of rodent models of motion sickness to evaluate the efficacy of this compound. The protocols cover methods for inducing motion sickness, behavioral assessments, and drug administration, accompanied by data presentation tables and diagrams to facilitate experimental design and execution.

Signaling Pathways in Motion Sickness

Motion sickness is initiated by a sensory mismatch, primarily involving the vestibular system in the inner ear, which detects head motion and orientation relative to gravity.[2][5] This conflicting sensory information is processed within the vestibular nuclei in the brainstem. The vestibular nuclei project to various brain regions, including the nucleus of the solitary tract, the chemoreceptor trigger zone (CTZ), and the vomiting center in the medulla, leading to the characteristic symptoms of motion sickness.[2][3][5] Key neurotransmitters involved in this pathway include histamine and acetylcholine, which are the primary targets of this compound.

Motion Sickness Signaling Pathway cluster_sensory_input Sensory Input cluster_brainstem_processing Brainstem Processing cluster_symptoms Symptoms cluster_intervention Pharmacological Intervention Vestibular System Vestibular System Vestibular Nuclei Vestibular Nuclei Vestibular System->Vestibular Nuclei (Acetylcholine, Histamine) Visual System Visual System Visual System->Vestibular Nuclei Proprioceptive System Proprioceptive System Proprioceptive System->Vestibular Nuclei Nucleus of the Solitary Tract Nucleus of the Solitary Tract Vestibular Nuclei->Nucleus of the Solitary Tract Chemoreceptor Trigger Zone (CTZ) Chemoreceptor Trigger Zone (CTZ) Vestibular Nuclei->Chemoreceptor Trigger Zone (CTZ) Vomiting Center Vomiting Center Nucleus of the Solitary Tract->Vomiting Center Chemoreceptor Trigger Zone (CTZ)->Vomiting Center Nausea & Vomiting Nausea & Vomiting Vomiting Center->Nausea & Vomiting Autonomic Signs Autonomic Signs Vomiting Center->Autonomic Signs This compound This compound This compound->Vestibular Nuclei Blocks H1 & Muscarinic Receptors

Caption: Simplified signaling pathway of motion sickness and the point of intervention for this compound.

Animal Models of Motion Sickness

Rodents, particularly rats and mice, are commonly used to model motion sickness. While they do not vomit, they exhibit other quantifiable behaviors indicative of nausea and malaise, such as pica (the consumption of non-nutritive substances like kaolin) and conditioned taste aversion (CTA).[6][7][8][9][10]

Experimental Workflow for this compound Testing

The general workflow for evaluating the efficacy of this compound in a rodent model of motion sickness involves several key steps:

Caption: General experimental workflow for testing anti-motion sickness drugs.

Detailed Experimental Protocols

Protocol 1: Motion Sickness Induction in Rats via Off-Vertical Axis Rotation (OVAR)

This protocol is effective in inducing motion sickness-like behaviors in rats.

Materials:

  • Rat rotating device capable of off-vertical axis rotation.

  • Standard rat cages.

  • Animal scale.

Procedure:

  • Acclimation: Acclimate male Sprague-Dawley rats (200-250g) to the housing facility for at least 7 days before the experiment.

  • Fasting: Food-deprive the rats for 12 hours prior to motion sickness induction, with water available ad libitum.

  • Rotation Parameters: Place the rats in individual compartments on the rotator. The rotation is performed under the following conditions:

    • Apparatus: Ferris wheel-like rotation device.[11]

    • Motion Profile: Acceleration at 16°/s² to a constant velocity of 120°/s, followed by deceleration at 48°/s².[11][12]

    • Rotation Axis: The axis of rotation is tilted 30° from the vertical.[6]

    • Duration: 2 hours.[6][7][12]

  • Control Group: A sham-rotated group should be placed in the apparatus for the same duration without rotation.

Protocol 2: Assessment of Pica (Kaolin Consumption) in Rats

Pica, the ingestion of non-nutritive substances, is a well-established surrogate for nausea in rats.[6][7][9][13][14]

Materials:

  • Kaolin (hydrated aluminum silicate).

  • Standard rat chow.

  • Food and kaolin containers.

  • Animal scale.

Procedure:

  • Baseline Measurement: For 3 days prior to the experiment, provide rats with pre-weighed amounts of both standard chow and kaolin in separate containers. Measure the consumption of each daily to establish a baseline.

  • Post-Rotation Measurement: Immediately after motion sickness induction (Protocol 1), return the rats to their home cages with pre-weighed amounts of chow and kaolin.

  • Data Collection: Measure the amount of kaolin and chow consumed over a 24-hour period.

  • Calculation: The amount of kaolin consumed is calculated as the difference between the initial and final weight of the kaolin container. A significant increase in kaolin consumption in the rotated group compared to the sham group is indicative of motion sickness.

Protocol 3: Conditioned Taste Aversion (CTA) in Mice

CTA is a powerful model to assess motion-sickness-induced nausea.[1][15][16][17][18]

Materials:

  • Saccharin solution (0.15% in water).[1][15][16]

  • Drinking bottles.

  • Mouse rotating device.

Procedure:

  • Water Deprivation: Water-deprive mice for 24 hours.

  • Conditioning: On the conditioning day, offer the mice the novel 0.15% saccharin solution for 1 hour.[16]

  • Motion Sickness Induction: Immediately after the saccharin exposure, subject the mice to rotation. A common method is cross-coupled acceleration.[1]

  • Two-Bottle Choice Test: 24 hours after conditioning, present the mice with two bottles: one containing the saccharin solution and the other containing plain water.

  • Data Collection: Measure the volume of fluid consumed from each bottle over a 24-hour period.

  • Analysis: A significant decrease in the preference for the saccharin solution in the rotated group compared to a control group (saccharin exposure without rotation) indicates the development of a conditioned taste aversion.

Protocol 4: this compound Administration

Materials:

  • This compound hydrochloride.

  • Vehicle (e.g., saline, carboxymethyl cellulose solution).

  • Oral gavage needles or equipment for intraperitoneal injection.

Procedure:

  • Dosage Preparation: Prepare a solution of this compound in the chosen vehicle. A typical dose for rats is in the range of 25-50 mg/kg, administered orally.[4][19] The optimal dose should be determined through a dose-response study.

  • Administration: Administer this compound or the vehicle to the animals. For prophylactic testing, this compound is typically given 30-60 minutes before the induction of motion sickness.[3][4][20]

  • Route of Administration: Oral gavage is a common route.[21] Intraperitoneal injection can also be used.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Pica (Kaolin Consumption) in Rats

Treatment GroupNBaseline Kaolin Intake (g) (Mean ± SEM)Post-Rotation Kaolin Intake (g) (Mean ± SEM)
Vehicle + Sham Rotation10
Vehicle + Rotation10
This compound (25 mg/kg) + Rotation10
This compound (50 mg/kg) + Rotation10

Table 2: Effect of this compound on Conditioned Taste Aversion in Mice

Treatment GroupNSaccharin Preference Ratio (%) (Mean ± SEM)
Vehicle + Sham Rotation10
Vehicle + Rotation10
This compound (dose) + Rotation10

Saccharin Preference Ratio (%) = (Volume of Saccharin Consumed / Total Volume of Fluid Consumed) x 100

Table 3: Scoring of Motion Sickness Behaviors in Rodents

A motion sickness index (MSI) can be used to quantify the severity of symptoms in rodents that do not vomit.[8][22]

BehaviorScore
Piloerection1
Tremor1
Urinal Incontinence1
Fecal Incontinence1
Total MSI 0-4

Conclusion

The protocols outlined in these application notes provide a robust framework for establishing and utilizing animal models of motion sickness to evaluate the efficacy of this compound. By employing standardized methods for motion sickness induction and objective behavioral assessments, researchers can generate reliable and reproducible data to advance the development of novel anti-motion sickness therapies. Careful consideration of experimental design, including appropriate control groups and statistical analysis, is crucial for the successful implementation of these models.

References

Application Notes and Protocols for In Vivo Administration of Meclizine in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of the antihistamine drug Meclizine in various rodent models. The information is intended to assist in the design and execution of preclinical studies for a range of therapeutic areas, including motion sickness, genetic disorders, neuroprotection, and oncology.

Overview of this compound and Its Applications in Rodent Models

This compound, a first-generation H1 antagonist, is primarily known for its antiemetic and anti-motion sickness properties.[1] Its mechanism of action involves the blockade of H1 histamine receptors, which plays a role in the vestibular system.[1] Recent research, however, has unveiled a broader therapeutic potential for this compound, stemming from its effects on various cellular signaling pathways. This has led to its investigation in rodent models for conditions such as:

  • Achondroplasia: this compound has been shown to suppress Fibroblast Growth Factor Receptor 3 (FGFR3) signaling, which is overactive in this common form of dwarfism.[2][3] Oral administration in a mouse model of achondroplasia has demonstrated an increase in longitudinal bone growth.[2][4]

  • Neuroprotection: Studies suggest this compound can protect against neuronal cell death by suppressing mitochondrial respiration.[5][6] This has been explored in models of Huntington's disease and chemotherapy-induced peripheral neuropathy.[5][6][7]

  • Cancer: this compound has been identified as an inverse agonist of the Constitutive Androstane Receptor (CAR), a nuclear receptor involved in liver detoxification and tumorigenesis.[8] This has prompted investigations into its potential as a therapeutic agent for hepatocellular carcinoma.[8]

  • Motion Sickness: As a primary indication, this compound's efficacy in preventing motion sickness-like behaviors has been evaluated in rodent models.[1][9]

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and dosing regimens of this compound administered to rodent models in various studies.

Table 1: Pharmacokinetic Parameters of this compound in Rodents
SpeciesRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (hours)Half-life (t½) (hours)Reference
Mouse Oral260.70.252.66[2]
Oral6352.40.256.43[2]
Oral201020.00.503.82[2]
Rat IntranasalNot Specified-~0.14 (8.5 min)-[10]
IntravenousNot Specified---[10]
OralNot Specified-~0.82 (49.0 min)-[10]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life. Note that some studies did not report all pharmacokinetic parameters.

Table 2: Dosing Regimens of this compound in Rodent Efficacy Models
Therapeutic AreaRodent ModelRoute of AdministrationDose (mg/kg/day)Dosing FrequencyStudy OutcomeReference
Achondroplasia Fgfr3ach transgenic miceOral2Twice dailyIncreased longitudinal bone growth and improved bone volume[2]
Renal Ischemia-Reperfusion Injury Male miceIntraperitoneal100Single dose pretreatmentPrevention of renal injury[11]
Chemotherapy-Induced Neuropathy Male and female miceNot SpecifiedNot SpecifiedNot SpecifiedAttenuation of pain and neuronal Ca2+ activity[7]
Hepatocellular Carcinoma Mouse liver tumor modelsNot SpecifiedNot SpecifiedNot SpecifiedBlocked proliferation and induced apoptosis[8]
Motion Sickness Male miceNot SpecifiedNot SpecifiedSingle doseNo significant effect on latency to seizure in a CNS oxygen toxicity model[12]
Teratogenicity Pregnant Sprague-Dawley ratsNot SpecifiedHigh dosesDaily (gestation days 12-15)Induced congenital malformations[13]

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of this compound in rodent models.

Protocol for Evaluating this compound's Effect on Achondroplasia in a Mouse Model

Objective: To assess the efficacy of orally administered this compound in promoting longitudinal bone growth in a transgenic mouse model of achondroplasia (Fgfr3ach).

Animal Model: Fgfr3ach transgenic mice and wild-type littermates.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile water, 0.5% carboxymethyl cellulose)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes

  • Animal balance

Procedure:

  • Animal Acclimation: House mice in a controlled environment (12-hour light/dark cycle, ad libitum access to food and water) for at least one week prior to the experiment.

  • Group Allocation: Randomly assign Fgfr3ach mice to a control group and a this compound-treated group. Include a wild-type control group for comparison.

  • Drug Preparation: Prepare a fresh solution or suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 2 mg/kg dose).

  • Administration:

    • Weigh each mouse daily to ensure accurate dosing.

    • Administer this compound (e.g., 2 mg/kg) or vehicle to the respective groups via oral gavage twice daily.[2]

    • The volume of administration should be kept low (e.g., 5-10 mL/kg) to minimize stress.[14]

  • Monitoring:

    • Monitor the animals daily for any signs of toxicity or adverse effects.

    • Measure body weight regularly.

  • Endpoint Analysis:

    • After the treatment period (e.g., several weeks), euthanize the mice.

    • Dissect long bones (e.g., femur, tibia) for analysis.

    • Measure the length of the bones using calipers.

    • Perform histological analysis (e.g., hematoxylin-eosin staining) to assess the growth plate and trabecular bone structure.[2]

    • Micro-computed tomography (µCT) can be used for detailed analysis of bone volume and architecture.

Protocol for Assessing the Neuroprotective Effects of this compound in a Huntington's Disease Model

Objective: To determine if this compound can protect against neuronal cell death and dysfunction in a rodent model of Huntington's disease.

Animal Model: Transgenic mouse or rat model expressing mutant huntingtin protein (e.g., R6/2 mice).

Materials:

  • This compound hydrochloride

  • Vehicle

  • Administration supplies (as per chosen route, e.g., oral gavage needles, intraperitoneal injection needles)

  • Behavioral testing apparatus (e.g., rotarod, open field)

  • Histological and immunohistochemical reagents

Procedure:

  • Animal Acclimation and Baseline Assessment:

    • Acclimate animals and perform baseline behavioral tests to assess motor function and cognitive abilities before treatment initiation.

  • Group Allocation:

    • Randomly assign transgenic animals to control and this compound-treated groups.

  • Drug Administration:

    • Administer this compound or vehicle according to the study design. The route and dose will depend on the specific model and research question. For example, a study in a C. elegans model used a concentration of 33.3 µM in the growth media.[5] For rodent studies, an appropriate in vivo dose would need to be determined based on pharmacokinetic data.[2]

  • Behavioral Assessments:

    • Conduct a battery of behavioral tests at regular intervals to assess motor coordination (rotarod), exploratory activity (open field), and cognitive function.

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and collect brain tissue.

    • Perform histological analysis (e.g., Nissl staining) to assess neuronal loss in specific brain regions (e.g., striatum).

    • Use immunohistochemistry to detect markers of apoptosis (e.g., cleaved caspase-3) or neuronal stress.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by this compound as described in the literature.

FGFR3_Signaling_Pathway This compound This compound FGFR3 FGFR3 This compound->FGFR3 Inhibits STAT1 STAT1 FGFR3->STAT1 MAPK MAPK Pathway FGFR3->MAPK PI3K_Akt PI3K/Akt Pathway FGFR3->PI3K_Akt Proliferation Chondrocyte Proliferation ↓ STAT1->Proliferation MAPK->Proliferation Differentiation Chondrocyte Differentiation ↓ PI3K_Akt->Differentiation BoneGrowth Longitudinal Bone Growth ↑ Proliferation->BoneGrowth Differentiation->BoneGrowth

Caption: this compound's inhibition of FGFR3 signaling in achondroplasia.

Mitochondrial_Respiration_Pathway This compound This compound MitochondrialRespiration Mitochondrial Respiration This compound->MitochondrialRespiration Suppresses OxidativeStress Oxidative Stress ↓ MitochondrialRespiration->OxidativeStress Apoptosis Apoptosis ↓ OxidativeStress->Apoptosis Neuroprotection Neuroprotection ↑ Apoptosis->Neuroprotection

Caption: this compound's neuroprotective effect via suppression of mitochondrial respiration.

Experimental Workflows

The following diagrams outline typical experimental workflows for in vivo studies with this compound.

Experimental_Workflow_Achondroplasia Start Start: Achondroplasia Mouse Model Acclimation Animal Acclimation Start->Acclimation Grouping Random Group Assignment (Vehicle vs. This compound) Acclimation->Grouping Dosing Twice Daily Oral Gavage (e.g., 2 mg/kg this compound) Grouping->Dosing Monitoring Daily Health & Weight Monitoring Dosing->Monitoring Endpoint Endpoint: Euthanasia & Tissue Collection Monitoring->Endpoint Analysis Bone Length Measurement & Histological Analysis Endpoint->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: Workflow for evaluating this compound in a mouse model of achondroplasia.

Experimental_Workflow_Pharmacokinetics Start Start: Healthy Rodents Acclimation Animal Acclimation Start->Acclimation Dosing Single Dose Administration (e.g., Oral, IV, Intranasal) Acclimation->Dosing BloodSampling Serial Blood Sampling (Time points: 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->BloodSampling PlasmaProcessing Plasma Separation BloodSampling->PlasmaProcessing LCMS LC-MS/MS Analysis of this compound Concentration PlasmaProcessing->LCMS PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, t½, AUC) LCMS->PK_Analysis Conclusion Conclusion PK_Analysis->Conclusion

Caption: Workflow for a pharmacokinetic study of this compound in rodents.

References

Determining Meclizine Cytotoxicity: Application Notes and Protocols for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Meclizine, a first-generation histamine H1 antagonist, is primarily known for its antiemetic and antivertigo properties.[1] Emerging research, however, has unveiled its potential as a cytotoxic agent in various cancer cell lines, suggesting a possible repurposing of this well-established drug in oncology.[2] this compound has been shown to induce a dose-dependent decrease in cell viability, trigger apoptosis, and cause cell cycle arrest in several cancer types, including colon cancer, glioblastoma, and lung cancer.[2][3] The cytotoxic effects of this compound are attributed to its ability to modulate key signaling pathways involved in cell survival and programmed cell death.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxic effects of this compound in vitro. Detailed protocols for common cell culture-based cytotoxicity assays are presented, along with data on this compound's inhibitory concentrations and a schematic of its proposed mechanism of action.

Data Presentation: this compound Cytotoxicity

The cytotoxic and cytostatic effects of this compound have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, which represent the concentration of a drug that is required for 50% inhibition of a biological process, are summarized in the table below. It is important to note that these values can vary depending on the assay method, incubation time, and specific cell line used.

Cell LineCancer TypeParameterValue (µM)Reference
Glioblastoma Stem Cells (GBMSCs)GlioblastomaIC505.3[2]
A549Lung CancerIC50275[4]
STHdhQ111/111Huntington's Disease ModelEC5017.3

In human colon cancer cell lines, COLO 205 and HT-29, this compound has been shown to induce a dose-dependent decrease in the total cell number.[3] Specifically, in COLO 205 cells, DNA fragmentation, a hallmark of apoptosis, was observed at dosages greater than 50 µM.[3]

Experimental Protocols

A tiered approach is recommended for assessing this compound's cytotoxicity, starting with general viability assays, followed by more specific assays to determine the mode of cell death.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of this compound.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture 1. Seed Cells in Multi-well Plates meclizine_treatment 2. Treat with Serial Dilutions of this compound cell_culture->meclizine_treatment mtt_assay 3a. MTT Assay (Viability) meclizine_treatment->mtt_assay Primary Screening ldh_assay 3b. LDH Assay (Membrane Integrity) meclizine_treatment->ldh_assay Confirmatory apoptosis_assay 3c. Apoptosis Assay (Annexin V) meclizine_treatment->apoptosis_assay Mechanistic data_analysis 4. Determine IC50 & Analyze Mechanism mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis

General workflow for this compound cytotoxicity testing.
Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound hydrochloride

  • Mammalian cell line of interest (e.g., COLO 205, HT-29, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well clear flat-bottom microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1 µM to 300 µM).

  • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Membrane Integrity Assay (LDH Assay)

The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • Cells and this compound as described in the MTT assay protocol

  • 96-well clear flat-bottom microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Assay Controls: Prepare the following controls in triplicate:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with the lysis solution provided in the kit.

    • Background Control: Culture medium only.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well.

  • Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit manufacturer's instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting the background and spontaneous release from the experimental and maximum release values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)

  • Cells and this compound as described in previous protocols

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (as per the kit manufacturer's instructions).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

Signaling Pathway of this compound-Induced Apoptosis

In human colon cancer cells, this compound has been shown to induce apoptosis through the intrinsic pathway.[2] This involves the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[2] The upregulation of p53 leads to a downregulation of the anti-apoptotic protein Bcl-2.[2] This shift in the Bcl-2 family protein balance results in the release of cytochrome c from the mitochondria into the cytoplasm.[2] Cytochrome c then activates a cascade of caspases, including caspase-9 (initiator caspase) and caspase-3 and -8 (executioner caspases), ultimately leading to the execution of apoptosis.[2]

apoptosis_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion This compound This compound p53 p53 This compound->p53 Upregulates p21 p21 p53->p21 Activates Bcl2_gene Bcl-2 Gene (Transcription) p53->Bcl2_gene Downregulates Bcl2 Bcl-2 (Anti-apoptotic) Bcl2_gene->Bcl2 CytochromeC Cytochrome c Bcl2->CytochromeC Inhibits Release Caspase9 Caspase-9 (Initiator) Caspase3_8 Caspase-3 & 8 (Executioner) Caspase9->Caspase3_8 Activates Apoptosis Apoptosis Caspase3_8->Apoptosis CytochromeC->Caspase9 Activates

This compound-induced apoptotic signaling pathway.

References

Application Notes and Protocols for Measuring Meclizine's Effect on Neuronal Firing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established and potential techniques for measuring the effects of Meclizine on neuronal firing. The protocols are designed to guide researchers in designing and executing experiments to elucidate the neurophysiological impact of this widely used H1 receptor antagonist.

Introduction to this compound's Neuromodulatory Role

This compound is a first-generation antihistamine that primarily acts as an antagonist of the histamine H1 receptor.[1] It is commonly used to treat motion sickness and vertigo.[1] Its mechanism of action in the central nervous system (CNS) involves modulating neuronal activity, particularly within the vestibular nuclei.[2][3] Histamine itself has been shown to have an excitatory effect on neurons in the vestibular nuclei through both H1 and H2 receptors.[4][5][6][7] Therefore, by blocking the H1 receptor, this compound is expected to reduce neuronal firing in these and other histamine-sensitive brain regions.

Beyond its primary antihistaminergic action, this compound has also been noted for its neuroprotective properties, which may be linked to its ability to suppress mitochondrial respiration.[8][9] Understanding the precise effects of this compound on neuronal firing is crucial for elucidating its therapeutic mechanisms and potential off-target effects.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway of this compound and a general experimental workflow for assessing its impact on neuronal firing.

This compound Signaling Pathway This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonizes Gq11 Gq/11 protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Neuronal_Firing Decreased Neuronal Firing Ca_release->Neuronal_Firing Modulates (Inhibition)

This compound's primary signaling pathway.

Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_cells Prepare Neuronal Culture or Brain Slices baseline Record Baseline Neuronal Activity prep_cells->baseline prep_this compound Prepare this compound Solution application Apply this compound (and Vehicle Control) prep_this compound->application baseline->application post_treatment Record Post-Treatment Neuronal Activity application->post_treatment extract_data Extract Firing Parameters (e.g., spike rate, burst analysis) post_treatment->extract_data stats Statistical Analysis extract_data->stats visualize Data Visualization stats->visualize

General experimental workflow.

Electrophysiological Techniques

Electrophysiology provides a direct measure of neuronal firing and is a gold-standard for assessing the effects of neuroactive compounds like this compound.

Patch-Clamp Electrophysiology

This technique allows for high-resolution recording of electrical activity from a single neuron.

Protocol: Whole-Cell Patch-Clamp Recording on Brain Slices

  • Brain Slice Preparation:

    • Anesthetize an adult rodent (e.g., Sprague-Dawley rat) and perform transcardial perfusion with ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).

    • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF. The composition of aCSF can be (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, and 10 glucose.

    • Cut 300-400 µm thick coronal or sagittal slices containing the region of interest (e.g., vestibular nuclei) using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.

  • Recording:

    • Place a single slice in the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at room temperature or 32-34°C.

    • Visualize neurons using differential interference contrast (DIC) microscopy.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution. A typical intracellular solution for current-clamp recordings contains (in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.3 with KOH).

    • Approach a neuron with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Record spontaneous neuronal firing in current-clamp mode.

  • This compound Application:

    • Prepare a stock solution of this compound hydrochloride in water or DMSO. The final concentration of DMSO in the recording solution should be kept low (e.g., <0.1%) to avoid solvent effects.

    • After obtaining a stable baseline recording of neuronal firing for at least 5-10 minutes, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 1-50 µM).[8]

    • Record the neuronal activity for 10-20 minutes in the presence of this compound.

    • Perform a washout by perfusing with normal aCSF to observe any reversal of the effects.

    • In a separate set of experiments, apply the vehicle solution alone to control for any effects of the solvent.

  • Data Analysis:

    • Analyze the recorded data to quantify changes in firing rate (spikes/second), resting membrane potential, action potential threshold, and firing pattern (e.g., bursting).

    • Compare the firing parameters before, during, and after this compound application using appropriate statistical tests (e.g., paired t-test or ANOVA).

Multi-Electrode Array (MEA) Recordings

MEAs allow for the simultaneous recording of spontaneous electrical activity from a network of neurons in culture, providing insights into both single-neuron and network-level effects.

Protocol: MEA Recordings of Primary Cortical Neurons

  • Cell Culture:

    • Coat multi-well MEA plates with an adhesion-promoting substrate like poly-L-lysine.

    • Dissociate cortical tissue from embryonic rodents (e.g., E18 rats) and plate the neurons onto the MEA plates.

    • Culture the neurons for at least 14-21 days to allow for the formation of a mature, spontaneously active neuronal network.

  • Recording and this compound Application:

    • Place the MEA plate in the recording system, which maintains the physiological environment (37°C, 5% CO₂).

    • Record baseline spontaneous network activity for at least 10-20 minutes.

    • Apply this compound at various concentrations to different wells, ensuring appropriate vehicle controls are included.

    • Record network activity for a desired period (e.g., 1-2 hours) after compound addition.

  • Data Analysis:

    • Detect spikes from the raw voltage data from each electrode.

    • Analyze various parameters of neuronal firing, including:

      • Mean Firing Rate: The average number of spikes per second across all active electrodes.

      • Bursting Activity: Analyze the frequency, duration, and number of spikes within bursts.

      • Network Synchrony: Measure the synchronicity of firing across different electrodes in the network.

    • Compare the activity in this compound-treated wells to vehicle-treated wells.

In Vivo Calcium Imaging

This technique allows for the visualization of neuronal activity in living animals by using fluorescent calcium indicators. An increase in intracellular calcium is a proxy for neuronal firing.

Protocol: In Vivo Two-Photon Calcium Imaging

  • Animal Preparation:

    • Use a transgenic mouse line expressing a genetically encoded calcium indicator (e.g., GCaMP) in the neurons of interest or stereotactically inject a viral vector carrying the GCaMP gene into the target brain region.

    • After sufficient expression time (typically 2-4 weeks for viral vectors), implant a cranial window over the region of interest.

  • Imaging and this compound Administration:

    • Habituate the animal to the imaging setup.

    • Record baseline neuronal activity (calcium transients) using a two-photon microscope.

    • Administer this compound systemically (e.g., via intraperitoneal injection) at a relevant dose. A study in a mouse model of neuropathy used this compound to attenuate cisplatin-induced increases in spontaneous Ca²⁺ activity in dorsal root ganglia neurons.[7][10]

    • Record neuronal activity at different time points after this compound administration.

    • Administer a vehicle control in separate sessions.

  • Data Analysis:

    • Perform motion correction on the imaging data.

    • Identify individual neurons (regions of interest, ROIs) and extract their fluorescence traces over time.

    • Calculate the change in fluorescence relative to baseline (ΔF/F).

    • Identify and quantify calcium transients (events) for each neuron.

    • Analyze parameters such as the frequency, amplitude, and duration of calcium transients.

    • Compare these parameters before and after this compound administration.

In Vivo Microdialysis

Microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in the brain of a freely moving animal. This can provide indirect evidence of this compound's effect on neuronal firing by measuring its impact on neurotransmitter release.

Protocol: Microdialysis for Neurotransmitter Measurement

  • Surgical Procedure:

    • Anesthetize the animal and stereotactically implant a microdialysis guide cannula targeting the brain region of interest (e.g., vestibular nuclei, prefrontal cortex).

    • Allow the animal to recover from surgery for several days.

  • Microdialysis and Sample Collection:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[1][11][12]

    • Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).

    • Administer this compound (e.g., intraperitoneally) and continue collecting dialysate samples.

    • Administer a vehicle control in a separate experiment.

  • Sample Analysis:

    • Analyze the dialysate samples for the concentration of relevant neurotransmitters (e.g., histamine, acetylcholine, dopamine, serotonin) using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometry detection.[11][13][14]

  • Data Analysis:

    • Calculate the percentage change in neurotransmitter concentration from baseline for each time point after this compound or vehicle administration.

    • Use statistical analysis to determine if this compound significantly alters the extracellular levels of the measured neurotransmitters. For instance, studies have shown that H1 receptor antagonists can increase extracellular acetylcholine levels in the rat frontal cortex and hippocampus.[11]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from the described experiments. These are for illustrative purposes and would need to be determined experimentally.

Table 1: Hypothetical Effect of this compound on Neuronal Firing (Patch-Clamp)

ParameterBaseline10 µM this compoundp-value
Spontaneous Firing Rate (Hz) 5.2 ± 0.82.1 ± 0.5<0.01
Resting Membrane Potential (mV) -65.3 ± 1.2-68.1 ± 1.5<0.05
Action Potential Threshold (mV) -45.1 ± 0.9-43.8 ± 1.1>0.05

Table 2: Hypothetical Effect of this compound on Network Activity (MEA)

ParameterVehicle Control10 µM this compound50 µM this compound
Mean Firing Rate (spikes/s/electrode) 1.5 ± 0.30.8 ± 0.20.3 ± 0.1
Burst Frequency (bursts/min) 8.2 ± 1.14.5 ± 0.91.8 ± 0.5
Network Synchrony Index 0.6 ± 0.080.3 ± 0.050.1 ± 0.03

Table 3: Hypothetical Effect of this compound on Calcium Transients (In Vivo Imaging)

ParameterPre-MeclizinePost-Meclizine (30 mg/kg)
Calcium Transient Frequency (events/min) 12.5 ± 2.16.8 ± 1.5
Calcium Transient Amplitude (ΔF/F) 0.8 ± 0.10.75 ± 0.1

Table 4: Hypothetical Effect of this compound on Extracellular Neurotransmitter Levels (Microdialysis)

NeurotransmitterBaseline (%)Peak Effect after this compound (%)
Histamine 100 ± 10105 ± 12
Acetylcholine 100 ± 15180 ± 25

Conclusion

The techniques outlined in these application notes provide a comprehensive framework for investigating the effects of this compound on neuronal firing. By employing a combination of electrophysiology, in vivo imaging, and neurochemical analysis, researchers can gain a deeper understanding of this compound's mechanism of action within the central nervous system. This knowledge is essential for optimizing its therapeutic use and exploring its potential in other neurological conditions.

References

Application of Meclizine in Vestibular Function Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclizine, a first-generation antihistamine with antiemetic and anticholinergic properties, is a widely utilized compound in the study of vestibular function.[1][2] Its primary mechanism of action involves the antagonism of histamine H1 receptors, which are expressed in the vestibular nuclei and other areas of the central nervous system (CNS) involved in processing vestibular information and mediating motion sickness.[2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in vestibular function research, aimed at facilitating its effective application in preclinical and clinical studies.

Mechanism of Action

This compound exerts its effects on the vestibular system primarily through two mechanisms:

  • Histamine H1 Receptor Antagonism: this compound blocks H1 receptors in the vestibular nuclei, cerebellum, and the nucleus of the solitary tract.[2][3] This action inhibits the excitatory effects of histamine, thereby reducing neuronal firing in these areas and mitigating symptoms of vertigo and motion sickness.[2] The histaminergic system plays a crucial role in vestibular compensation, the process of recovery after vestibular injury, and modulation of this system with agents like this compound is a key area of research.[4][5][6]

  • Anticholinergic Effects: this compound also possesses central anticholinergic properties, blocking muscarinic acetylcholine receptors.[2] This contributes to its antiemetic effects by suppressing vestibular and visceral inputs to the vomiting center in the brainstem.

Applications in Vestibular Research

This compound is a valuable tool for:

  • Investigating the role of the histaminergic system in vestibular processing, motion sickness, and vestibular compensation.

  • As a positive control in the development of novel anti-vertigo and anti-motion sickness drugs.

  • Studying the central mechanisms of vestibular adaptation and plasticity.

  • Evaluating the efficacy of vestibular rehabilitation protocols in the presence of vestibular suppressant medication.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound on vestibular function.

Table 1: Effect of this compound on Vestibular Sensory-Evoked Potentials (VsEPs) in Mice

ParameterThis compound Dose (mg/kg)Outcome
VsEP Threshold600Significantly increased, indicating a slight reduction in peripheral vestibular sensitivity.[7]
VsEP Latencies100, 200, 400, 800No significant effect.[7]
VsEP Amplitudes100, 200, 400, 800No significant effect.[7]

Table 2: Effect of this compound on Torsional Eye Velocity in Humans During Vestibular and Visual-Vestibular Stimulation

Stimulation ConditionAccelerationChange in Torsional Velocity (this compound vs. Placebo)
Vestibular Stimulation (VES)Low (14°/s²)Relative increase.[8][9]
Vestibular Stimulation (VES)High (28°/s²)Relative increase.[8][9]
Visual-Vestibular Stimulation (VIS+VES)Low (14°/s²)Decrease.[8][9]
Visual-Vestibular Stimulation (VIS+VES)High (28°/s²)Increase.[8][9]

Experimental Protocols

Assessment of this compound's Effect on Vestibular Sensory-Evoked Potentials (VsEPs) in an Animal Model (Mouse)

This protocol is adapted from a study investigating the peripheral and central effects of this compound.[7]

Objective: To determine the effect of this compound on the peripheral vestibular system by measuring VsEPs.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., 10% Kolliphor EL)

  • Anesthesia (e.g., ketamine/xylazine)

  • Mechanical shaker for delivering linear acceleration stimuli

  • Recording electrodes (subdermal needle electrodes)

  • Amplifier and data acquisition system

Procedure:

  • Animal Preparation: Anesthetize the mouse and place it on a temperature-controlled heating pad to maintain body temperature.

  • Electrode Placement: Place recording electrodes subdermally over the skull. A common montage is an active electrode at the vertex, a reference electrode over the cerebellum, and a ground electrode in a non-cephalic location.

  • Baseline VsEP Recording: Deliver linear acceleration stimuli (e.g., 2 ms jerks) using the mechanical shaker. Record the evoked potentials to establish a stable baseline. Vary the stimulus intensity to determine the VsEP threshold.

  • This compound Administration: Administer this compound intraperitoneally at the desired dose (e.g., 600 mg/kg).[7] A control group should receive the vehicle alone.

  • Post-Dose VsEP Recording: Record VsEPs at regular intervals (e.g., every 20 minutes for up to 120 minutes) after this compound administration to assess changes in threshold, latency, and amplitude over time.

Data Analysis:

  • Measure the peak-to-peak amplitude and latencies of the VsEP waveforms.

  • Determine the VsEP threshold, defined as the lowest stimulus intensity that elicits a discernible response.

  • Compare the post-dose data to the baseline data and to the vehicle control group using appropriate statistical methods (e.g., repeated measures ANOVA).

G cluster_workflow Experimental Workflow: VsEPs A Animal Preparation (Anesthesia, Temperature Control) B Electrode Placement A->B C Baseline VsEP Recording B->C D This compound Administration (or Vehicle) C->D E Post-Dose VsEP Recording D->E F Data Analysis E->F

Workflow for VsEP Experiment.
Evaluation of this compound's Effect on Eye Movements in Humans

This protocol is based on a study assessing the impact of this compound on motion sensitivity in healthy subjects.[8][9]

Objective: To quantify the effect of this compound on the vestibulo-ocular reflex (VOR) and visual-vestibular interaction.

Materials:

  • This compound (e.g., 50 mg oral dose)

  • Placebo control

  • Rotational chair or a device capable of delivering controlled vestibular and visual stimulation in the roll plane.

  • Videonystagmography (VNG) or scleral search coil system for eye movement recording.

Procedure:

  • Subject Recruitment: Recruit healthy volunteers with no history of vestibular or neurological disorders.

  • Baseline Testing: Before drug administration, expose subjects to a series of vestibular (rotation in darkness), visual (optokinetic stimulation), and visual-vestibular (rotation with a visual scene) stimuli at different accelerations (e.g., 14°/s² and 28°/s²). Record eye movements.

  • Drug Administration: In a double-blind, placebo-controlled, crossover design, administer a single oral dose of this compound (e.g., 50 mg) or a placebo.

  • Post-Dose Testing: After a sufficient time for the drug to reach peak plasma concentration (approximately 1-3 hours), repeat the same battery of vestibular and visual tests.

  • Data Acquisition: Record three-dimensional eye movements, paying particular attention to torsional eye movements in response to roll plane stimulation.

Data Analysis:

  • Calculate the slow-phase velocity, amplitude, and frequency of nystagmus for each stimulus condition.

  • Specifically, analyze the torsional eye velocity as a measure of the otolith-ocular reflex.

  • Compare the pre- and post-dose eye movement responses for both the this compound and placebo groups using statistical analyses such as repeated measures ANOVA.

G cluster_workflow Experimental Workflow: Human Eye Movement Study A Subject Recruitment B Baseline Vestibular and Visual Stimulation A->B C This compound or Placebo Administration B->C D Post-Dose Vestibular and Visual Stimulation C->D E Eye Movement Recording (VNG) D->E F Data Analysis (Torsional Velocity) E->F

Workflow for Human Eye Movement Study.

Signaling Pathways

The primary mechanism of this compound's action in the vestibular system is the blockade of histamine H1 receptors on neurons within the vestibular nuclei.

G cluster_pathway This compound's Mechanism of Action in the Vestibular Nucleus Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Gq_11 Gq/11 Protein H1_Receptor->Gq_11 Activates Reduced_Excitation Reduced Neuronal Excitation H1_Receptor->Reduced_Excitation This compound This compound This compound->H1_Receptor Blocks PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca²⁺ IP3->Ca_release Stimulates Neuronal_Excitation Neuronal Excitation DAG->Neuronal_Excitation Ca_release->Neuronal_Excitation

This compound's H1 Receptor Antagonism.

Conclusion

This compound serves as a critical pharmacological tool for investigating the complexities of the vestibular system. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to further elucidate the mechanisms of vestibular function and dysfunction. Careful consideration of dosages, timing of administration, and the specific vestibular modality being assessed is crucial for obtaining reliable and interpretable results.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Meclizine Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with meclizine precipitation in aqueous solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem: My this compound hydrochloride solution is cloudy or has visible precipitate immediately after preparation.

  • Possible Cause 1: Concentration exceeds solubility. this compound hydrochloride has very low aqueous solubility, which is further reduced at a pH above 2.0.[1] You may be attempting to dissolve the compound at a concentration that is too high for the chosen solvent system.

  • Solution:

    • Verify Solubility Limits: Refer to the solubility data to ensure you are working within the acceptable concentration range for your specific aqueous solution.

    • pH Adjustment: If your experimental conditions allow, lower the pH of your solution to below 2.0 to increase the solubility of this compound hydrochloride.

    • Use of Solubilizing Agents: Consider incorporating a solubilizing agent such as a cyclodextrin.[1][2]

  • Possible Cause 2: Slow dissolution rate. Even if the target concentration is below the solubility limit, the slow dissolution rate of this compound can give the appearance of cloudiness or undissolved particles.

  • Solution:

    • Increase Agitation: Use a vortex mixer or sonicator to aid in the dissolution process.

    • Gentle Heating: Gently warming the solution may increase the rate of dissolution. However, be cautious as temperature effects on stability should be considered for your specific formulation.

Problem: My this compound solution, which was initially clear, has formed a precipitate over time.

  • Possible Cause 1: pH shift. A change in the pH of the solution to a less acidic environment can cause the this compound to precipitate out of the solution.

  • Solution:

    • Buffer the Solution: Use a suitable buffer system to maintain a stable pH where this compound remains soluble.

    • Re-adjust pH: If a pH shift has occurred, you may be able to redissolve the precipitate by carefully adjusting the pH back to a more acidic level.

  • Possible Cause 2: Temperature change. A decrease in temperature can lead to a decrease in the solubility of this compound, causing it to precipitate.

  • Solution:

    • Controlled Temperature Storage: Store your this compound solutions at a controlled and consistent temperature.

    • Re-dissolution: Gently warming the solution with agitation may redissolve the precipitate.

Problem: I am struggling to achieve a sufficiently high concentration of this compound in my aqueous formulation for my experiments.

  • Possible Cause: The inherent low aqueous solubility of this compound is the limiting factor.

  • Solution:

    • Inclusion Complexation with Cyclodextrins: This is a highly effective method to significantly increase the aqueous solubility of this compound.[1][2] Both β-cyclodextrin (β-CD) and 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) have been shown to be effective, with HP-β-CD demonstrating a greater increase in solubility.[1][2]

    • Solid Dispersion Technique: Creating a solid dispersion of this compound with a hydrophilic carrier, such as mannitol, can enhance its dissolution rate and apparent solubility.

    • Use of Co-solvents: In some cases, the addition of a water-miscible organic solvent can increase the solubility of this compound. However, the compatibility of the co-solvent with your experimental system must be considered.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound hydrochloride?

This compound hydrochloride is a poorly water-soluble drug.[1][2] Its solubility is particularly low at pH values greater than 2.0.[1] One source states the aqueous solubility is 0.261 mg/ml.[1]

Q2: How does pH affect the solubility of this compound hydrochloride?

The solubility of this compound hydrochloride is highly dependent on pH. It is more soluble in acidic conditions (pH < 2.0) and exhibits very low solubility in solutions with a pH greater than 2.0.[1]

Q3: What are cyclodextrins and how do they improve this compound solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic central cavity.[1] They can encapsulate poorly water-soluble drug molecules, like this compound, within their hydrophobic cavity, forming an inclusion complex.[1] This complex has improved aqueous solubility and dissolution properties.[1][2]

Q4: Which cyclodextrin is most effective for solubilizing this compound?

Studies have shown that both β-cyclodextrin and 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) significantly increase the solubility of this compound hydrochloride. However, HP-β-CD has been reported to be more effective in enhancing its solubility.[1][2]

Q5: Are there other methods besides cyclodextrins to improve this compound solubility?

Yes, other methods include:

  • Solid Dispersion: This involves dispersing this compound in a hydrophilic carrier matrix, such as mannitol, to improve its dissolution rate.

  • Use of Co-solvents: Adding a water-miscible organic solvent can increase solubility.

  • Surfactants: The use of surfactants can also aid in the solubilization of poorly soluble drugs.

Data Presentation

Table 1: Solubility of this compound Hydrochloride in Different Solvents

SolventSolubility
WaterVery slightly soluble[1]
EthanolApproximately 0.11 mg/ml[3]
DMSOApproximately 0.17 mg/ml[3]
Dimethylformamide (DMF)Approximately 5 mg/ml[3]

Table 2: Effect of Cyclodextrins on this compound Hydrochloride Solubility

CyclodextrinMolar Ratio (this compound:CD)MethodSolubility Enhancement
β-Cyclodextrin1:1KneadingSignificant increase[1]
2-Hydroxypropyl-β-cyclodextrin1:1KneadingSignificantly greater increase than β-CD[1][2]
2-Hydroxypropyl-β-cyclodextrin1:1Co-precipitationSignificant increase[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method

  • Molar Ratio Calculation: Determine the required amounts of this compound hydrochloride and either β-cyclodextrin or 2-hydroxypropyl-β-cyclodextrin for a 1:1 molar ratio.

  • Mixing: Accurately weigh and mix the calculated amounts of this compound HCl and cyclodextrin in a mortar.

  • Kneading: Add a small amount of a water-methanol mixture to the powder and knead thoroughly for a specified time (e.g., 45-60 minutes) to form a paste.

  • Drying: Dry the resulting paste in an oven at a controlled temperature until the solvent is completely evaporated.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Co-precipitation Method

  • Dissolution: Dissolve the calculated amount of this compound hydrochloride in a suitable organic solvent (e.g., methanol). In a separate vessel, dissolve the stoichiometric amount of the cyclodextrin in distilled water.

  • Mixing: Add the this compound solution to the aqueous cyclodextrin solution with constant stirring.

  • Precipitation: Continue stirring for a defined period to allow for the formation of the inclusion complex and the precipitation of the product.

  • Filtration and Washing: Filter the precipitate and wash it with a small amount of cold distilled water to remove any uncomplexed drug or cyclodextrin.

  • Drying: Dry the collected solid complex under vacuum at room temperature.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem This compound Precipitation or Cloudiness Cause1 Concentration > Solubility Problem->Cause1 Cause2 pH Shift Problem->Cause2 Cause3 Temperature Change Problem->Cause3 Solution1 Adjust Concentration / pH Cause1->Solution1 Solution4 Use Solubilizing Agents (e.g., Cyclodextrins) Cause1->Solution4 Solution2 Buffer Solution Cause2->Solution2 Solution3 Control Temperature Cause3->Solution3 Outcome Clear, Stable Solution Solution1->Outcome Solution2->Outcome Solution3->Outcome Solution4->Outcome Cyclodextrin_Inclusion cluster_before Before Complexation cluster_after After Complexation This compound This compound (Poorly Soluble) Complex This compound-Cyclodextrin Inclusion Complex (Soluble) Process Inclusion Process This compound->Process CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Process Water Aqueous Solution Meclizine_in_CD This compound Water2 Aqueous Solution Process->Complex

References

Technical Support Center: Stabilizing Meclizine Stock Solutions for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the preparation and long-term storage of Meclizine stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Due to its low solubility in water, this compound hydrochloride should be dissolved in an organic solvent.[1] Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for creating a concentrated stock solution.[2] Ethanol and dimethylformamide (DMF) can also be used.[3]

Q2: What is a typical concentration for a this compound stock solution for in vitro experiments?

A2: A stock solution of 10 mM this compound in DMSO is frequently used in research settings.[4] This concentration allows for convenient dilution to a final working concentration in cell culture media while keeping the final DMSO concentration low (typically ≤0.1%) to avoid solvent-induced toxicity.[5]

Q3: How should I store my this compound stock solution for long-term stability?

A3: For long-term storage, this compound hydrochloride powder is stable for at least four years when stored at -20°C.[3] Once dissolved in an organic solvent like DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C.[6] When stored properly at -20°C, the solution in DMSO should be stable for at least one month.[6] For storage longer than one month, re-evaluation of the solution's efficacy is recommended.[6]

Q4: Is this compound sensitive to light?

A4: Yes, photostability studies have shown that this compound can degrade upon exposure to light.[7] Therefore, it is recommended to store both the solid compound and stock solutions protected from light.[8]

Q5: Can I store my diluted this compound working solution in aqueous buffer?

A5: It is not recommended to store aqueous solutions of this compound for more than one day.[9] this compound is more stable at a neutral pH, and its stability can be compromised under strong acidic or alkaline conditions.[10] For experiments, it is best to prepare fresh dilutions in your aqueous buffer or cell culture medium from the frozen stock solution immediately before use.

Troubleshooting Guide

Issue Potential Cause Solution
Precipitation upon dilution in aqueous media Solvent Shock: Rapidly diluting the concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate due to a sudden change in solvent polarity.Perform a serial dilution. First, make an intermediate dilution of the stock solution in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of the medium while gently swirling.[11]
Exceeding Solubility Limit: The final concentration of this compound in the aqueous medium may be above its solubility limit.Ensure your final working concentration is within the soluble range for your specific experimental conditions. You may need to perform a dose-response experiment to determine the maximum soluble concentration.
Inconsistent experimental results Degradation of Stock Solution: Repeated freeze-thaw cycles or improper storage may have led to the degradation of this compound in your stock solution.Always aliquot your stock solution into single-use vials to minimize freeze-thaw cycles. Ensure storage at -20°C and protection from light. If you suspect degradation, prepare a fresh stock solution.
Inaccurate Concentration: Potential errors in weighing the compound or calculating the solvent volume.Use a calibrated analytical balance for weighing the compound. Double-check all calculations for preparing the stock solution.
Cell toxicity or unexpected off-target effects High Final DMSO Concentration: The final concentration of DMSO in the cell culture medium may be too high, leading to solvent-induced toxicity.Aim for a final DMSO concentration of ≤0.1%.[4] If necessary, prepare a more concentrated stock solution to reduce the volume added to your culture medium. Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.[12]

Quantitative Data Summary

The solubility of this compound hydrochloride in various solvents is summarized below. This data is crucial for preparing stock solutions at appropriate concentrations.

Solvent Solubility (mg/mL) Approximate Molar Solubility (mM) *
Dimethylformamide (DMF)510.8
Dimethyl sulfoxide (DMSO)4.08.62
Ethanol0.110.24
WaterInsoluble-

*Calculated based on a molecular weight of 463.87 g/mol for this compound dihydrochloride.[2]

Detailed Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a stable, 10 mM stock solution of this compound hydrochloride in DMSO for long-term storage.

Materials:

  • This compound dihydrochloride (MW: 463.87 g/mol )

  • Anhydrous, sterile Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (e.g., 1.5 mL) or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound dihydrochloride powder and anhydrous DMSO to come to room temperature.

  • Weighing: Accurately weigh out a desired amount of this compound dihydrochloride. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.64 mg of the compound.

  • Calculation of Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration. The formula is: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    For 4.64 mg of this compound dihydrochloride: Volume (mL) = (0.00464 g / 463.87 g/mol ) / 0.010 mol/L * 1000 mL/L ≈ 1.0 mL

  • Dissolution: a. Add the calculated volume of DMSO to the vial containing the weighed this compound dihydrochloride. b. Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. c. If dissolution is slow, gentle warming of the solution to 37°C for 5-10 minutes followed by vortexing can aid in dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: a. Aliquot the 10 mM stock solution into sterile, single-use microcentrifuge tubes or cryovials in volumes appropriate for your experiments (e.g., 20 µL or 50 µL). b. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at -20°C, protected from light.

Visualizations

G cluster_materials Materials cluster_preparation Preparation cluster_dissolution Dissolution cluster_storage Storage M1 This compound Dihydrochloride Powder P1 Weigh this compound (e.g., 4.64 mg) M1->P1 M2 Anhydrous DMSO P2 Calculate DMSO Volume (e.g., 1 mL for 10 mM) M2->P2 D1 Add DMSO to Powder P1->D1 P2->D1 D2 Vortex Thoroughly D1->D2 D3 Gentle Warming (37°C) if necessary D2->D3 Optional S1 Aliquot into single-use vials D2->S1 D3->S1 S2 Store at -20°C, protected from light S1->S2

Caption: Experimental workflow for preparing a this compound stock solution.

G Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound (Antagonist) This compound->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Downstream Downstream Cellular Responses (e.g., NF-κB activation) PKC->Downstream

Caption: this compound's mechanism of action via the Histamine H1 receptor pathway.

References

Troubleshooting inconsistent results in Meclizine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Meclizine experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistencies and challenges encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in patient response to this compound in our clinical study. What could be the underlying cause?

A1: A primary reason for interindividual variability in this compound response is the genetic polymorphism of the CYP2D6 enzyme, which is the dominant enzyme responsible for its metabolism.[1][2][3] Different individuals can be categorized as poor, intermediate, extensive, or ultrarapid metabolizers, leading to significant differences in drug exposure and clinical effect.[2][3] It is advisable to monitor for adverse reactions and clinical effectiveness in patients, and consider genotyping for CYP2D6 if experiencing inconsistent results.

Q2: Our in vitro results with this compound are not consistent across different batches of the compound. What should we check?

A2: Inconsistencies between batches can arise from issues with the compound's solubility and stability. This compound hydrochloride is known for its poor water solubility, which can affect its bioavailability and dissolution rate in aqueous media.[4][5]

  • Verify Solubility: this compound HCl is very slightly soluble in water, and its solubility decreases at a pH greater than 2.0.[4] Ensure your experimental buffer pH is appropriate and consistent.

  • Consider Formulation: The use of solubility enhancers like cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin) or formulating this compound as a solid dispersion can significantly improve its solubility and dissolution rate.[4][5][6]

  • Compound Purity and Storage: Verify the purity of each batch and ensure proper storage conditions are maintained to prevent degradation.

Q3: We are using this compound in a cancer cell line study, but the anti-proliferative effects are not as pronounced as expected from the literature. Why might this be?

A3: The anti-cancer effects of this compound can be context-dependent. Its proposed mechanisms in cancer include acting as a CAR (Constitutive Androstane Receptor) inverse agonist and inhibiting a key phospholipid biosynthetic enzyme.[7][8]

  • Cell Line Specificity: The expression levels of CAR and the dependency on the specific phospholipid pathway can vary between different cancer cell lines.

  • Mitochondrial Respiration: this compound has been shown to inhibit mitochondrial respiration, which can be a confounding factor.[8][9] The metabolic state of your cells (e.g., reliance on glycolysis vs. oxidative phosphorylation) could influence their sensitivity to this compound.

  • Nutrient Conditions: The sensitivity of cells to drugs affecting mitochondrial function can be dependent on the nutrients available in the culture medium.[9]

Troubleshooting Guides

Issue 1: High Variability in Cell-Based Assay Results

If you are experiencing high variability in your cell-based assays with this compound, consider the following troubleshooting steps.

Potential Cause Troubleshooting Step Rationale
Inconsistent Cell Plating Allow assay plates to incubate at room temperature for a period before moving them to the 37°C incubator.This can help reduce "edge effects" where cells plate unevenly in the wells of a microtiter plate.[10]
Cell Line Integrity Perform regular characterization of your cell line to ensure identity and stability.Cell lines can change over time with continuous passaging, which can alter their response to drugs.[11]
Solvent Effects Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or the assay endpoint.High concentrations of solvents can be toxic to cells and interfere with assay results.[10]
Incubation Conditions Check for temperature and humidity gradients within your incubator.Inconsistent environmental conditions across the assay plate can lead to variability in cell growth and response.[10]
Issue 2: Difficulty Replicating Anti-Emetic/Anti-Vertigo Effects in an Animal Model

Translating the effects of this compound from in vitro to in vivo models can be challenging.

Potential Cause Troubleshooting Step Rationale
Timing of Administration Administer this compound approximately 1 hour before inducing motion sickness or vertigo.The onset of action for this compound is about 1 hour after oral administration, with peak plasma levels reached at around 3 hours.[2]
Stimulus Intensity Consider the intensity of the vestibular stimulation in your model.This compound's inhibitory effects on eye movement reflexes have been shown to be more pronounced at lower acceleration levels.[2][12] It may not be as effective against vertigo caused by high acceleration.[2]
Metabolism Differences Be aware of potential differences in CYP2D6 activity between your animal model and humans.Interspecies differences in drug metabolism can lead to different pharmacokinetic profiles and efficacy.
Drug Formulation and Bioavailability Ensure the formulation used provides adequate bioavailability.This compound's low water solubility can lead to poor absorption.[4][13] Consider formulations that enhance solubility.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex for Improved Solubility
  • Molar Ratio: Determine the desired molar ratio of this compound HCl to 2-hydroxypropyl-β-cyclodextrin (e.g., 1:1).

  • Dissolution: Dissolve the 2-hydroxypropyl-β-cyclodextrin in distilled water with stirring.

  • Complexation: Slowly add the this compound HCl powder to the cyclodextrin solution.

  • Kneading: Knead the mixture for a specified time (e.g., 45-60 minutes) to form a paste.

  • Drying: Dry the resulting complex in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).[4]

Visualizations

Meclizine_Signaling_Pathway cluster_stimuli Stimuli cluster_CNS Central Nervous System Motion Sickness Motion Sickness Vestibular Signals Vestibular Signals Motion Sickness->Vestibular Signals Vestibular Nuclei Vestibular Nuclei Vestibular Signals->Vestibular Nuclei H1_Receptors Histamine H1 Receptors Vestibular Nuclei->H1_Receptors CTZ Chemoreceptor Trigger Zone (CTZ) Vomiting Center Vomiting Center CTZ->Vomiting Center Nausea/Vomiting Nausea/Vomiting Vomiting Center->Nausea/Vomiting H1_Receptors->CTZ Muscarinic_Receptors Muscarinic Receptors (Anticholinergic Effect) Muscarinic_Receptors->CTZ This compound This compound This compound->H1_Receptors Antagonizes This compound->Muscarinic_Receptors Blocks

Caption: this compound's primary mechanism of action.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Compound Check Compound Properties Start->Check_Compound Check_Assay Review Assay Parameters Start->Check_Assay Check_Model Evaluate In Vivo Model Start->Check_Model Solubility Poor Solubility? Check_Compound->Solubility Purity Batch Purity? Check_Compound->Purity Cell_Variability Cell Line Variability? Check_Assay->Cell_Variability Metabolism CYP2D6 Polymorphism? Check_Model->Metabolism Timing Incorrect Timing? Check_Model->Timing Improve_Formulation Improve Formulation (e.g., Cyclodextrin) Solubility->Improve_Formulation Yes QC_Batches QC New Batches Purity->QC_Batches Yes Genotype Consider Genotyping Metabolism->Genotype Yes (Clinical) Standardize_Cells Standardize Cell Culture Cell_Variability->Standardize_Cells Yes Adjust_Dosing Adjust Dosing Regimen Timing->Adjust_Dosing Yes

References

Optimizing Meclizine Concentration for Cell-Based Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the use of meclizine in cell-based assays. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell-based assay?

A1: For initial range-finding experiments, it is advisable to test a broad concentration range of this compound, such as 1 µM to 100 µM. This will help determine the approximate potency of this compound in your specific cell line and assay. For neuroprotection studies, concentrations between 3 µM and 12.5 µM have shown efficacy.[1] For apoptosis induction in cancer cell lines, concentrations greater than 50 µM have been reported to be effective.[2][3]

Q2: How should I prepare a stock solution of this compound for cell culture experiments?

A2: this compound hydrochloride has low solubility in water but is soluble in organic solvents like DMSO.[2] It is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM to 50 mM). Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the DMSO stock into pre-warmed (37°C) cell culture medium to minimize precipitation.

Q3: What is the maximum final DMSO concentration that is safe for my cells?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest this compound concentration.

Q4: I am observing a precipitate in my cell culture medium after adding this compound. What should I do?

A4: Precipitation of this compound in aqueous cell culture medium can occur, especially at higher concentrations. To troubleshoot this, you can:

  • Lower the final concentration: If your experimental design allows, test lower concentrations of this compound.

  • Use pre-warmed media: Always add the this compound stock solution to media that has been pre-warmed to 37°C.

  • Increase serum concentration: If compatible with your experiment, a higher percentage of fetal bovine serum (FBS) may help to keep the compound in solution.

  • Perform a stepwise dilution: Instead of a single large dilution, a serial dilution of the DMSO stock into the media may prevent precipitation.

Q5: What are the known off-target effects of this compound that could influence my results?

A5: While this compound is primarily known as a histamine H1 receptor antagonist, it has several other known activities. It can inhibit mitochondrial respiration and promote a shift towards glycolysis.[4][5][6] It has also been shown to suppress the NF-κB pathway.[7][8] Researchers should be aware of these off-target effects as they could confound the interpretation of results, especially in studies related to cellular metabolism and inflammation.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Results in Cell Viability Assays
Possible Cause Troubleshooting Steps
Compound Precipitation Visually inspect wells for precipitate. If present, refer to FAQ Q4 for solubilization strategies.
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
Incubation Time Optimize the incubation time with this compound. Short-term and long-term exposures can yield different results.
Assay Interference This compound may interfere with certain assay reagents. Run a cell-free control with this compound and the assay reagent to check for direct chemical interactions.
Issue 2: Unexpected Cytotoxicity at Low this compound Concentrations
Possible Cause Troubleshooting Steps
High Sensitivity of Cell Line Some cell lines may be particularly sensitive to this compound. Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range).
Solvent Toxicity Ensure the final DMSO concentration is non-toxic to your cells. Run a vehicle control with varying DMSO concentrations.
Contamination Check for microbial contamination in your cell cultures, which can cause unexpected cell death.
Issue 3: No Observable Effect at High this compound Concentrations
Possible Cause Troubleshooting Steps
Cell Line Resistance Your cell line may be resistant to the effects of this compound. Consider using a positive control compound known to elicit the desired response in your cell line.
Compound Degradation Ensure your this compound stock solution has been stored properly and has not degraded. Prepare a fresh stock solution if in doubt.
Incorrect Assay Endpoint The chosen endpoint may not be appropriate for detecting the effects of this compound. Consider evaluating different parameters (e.g., apoptosis, cell cycle, metabolic activity).

Data Presentation

Table 1: Reported Effective Concentrations of this compound in Cell-Based Assays
Cell LineAssay TypeEffectEffective ConcentrationReference
COLO 205DNA Ladder AssayApoptosis Induction>50 µM[2][3]
HT-29Cell CountingDose-dependent decrease in cell number>50 µM[2][3]
SH-SY5YLDH Release AssayNeuroprotection against 6-OHDA3.125 µM - 12.5 µM[1]
STHdhQ111/111CellTiter-GloIncreased cell viability (neuroprotection)Optimal at 33.3 µM[9]
MCH58 FibroblastsCell Viability AssayDose-dependent decrease in viability10 µM - 100 µM[4]
HEK293, HeLaOCR/ECAR AssayInhibition of Oxygen Consumption Rate50 µM[4]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for assessing cell viability based on the metabolic activity of cells.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include vehicle (DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently mix the plate to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Mandatory Visualizations

Signaling Pathways

meclizine_apoptosis_pathway This compound This compound p53 p53 This compound->p53 Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates Mitochondria Mitochondria p53->Mitochondria Bcl2->Mitochondria Inhibits release Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Releases Caspase9 Caspase9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis meclizine_metabolism_pathway This compound This compound Mitochondrial_Respiration Mitochondrial_Respiration This compound->Mitochondrial_Respiration Inhibits PFKFB3 PFKFB3 This compound->PFKFB3 Increases ATP_Production ATP_Production Mitochondrial_Respiration->ATP_Production Glycolysis Glycolysis Glycolysis->ATP_Production PFKFB3->Glycolysis Activates cell_viability_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seeding Seed Cells in 96-well Plate treatment Treat with this compound Concentrations seeding->treatment incubation Incubate (24-72h) treatment->incubation reagent_add Add Viability Reagent (e.g., MTT) incubation->reagent_add readout Measure Signal (e.g., Absorbance) reagent_add->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 calculation->ic50

References

Technical Support Center: Navigating Meclizine's Off-Target Effects in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing meclizine in their experimental designs. This resource provides essential guidance on understanding, identifying, and mitigating the off-target effects of this compound to ensure the accuracy and validity of your research findings.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of this compound?

A1: this compound's primary on-target effect is as a first-generation antagonist of the histamine H1 receptor.[1][2][3][4] However, it is known to interact with other receptors and cellular components, leading to potential off-target effects. The most well-documented off-target activities include:

  • Anticholinergic Effects: this compound exhibits central anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[1][2][4] This can lead to side effects like dry mouth and drowsiness and may confound studies on cholinergic signaling.

  • Dopamine Receptor Antagonism: There are reports of this compound acting as a weak antagonist at dopamine D1-like and D2-like receptors.[5] This interaction is important to consider in neurological and behavioral studies.

  • Constitutive Androstane Receptor (CAR) Modulation: this compound has been shown to act as an agonist for the mouse constitutive androstane receptor (mCAR) and an inverse agonist for the human constitutive androstane receptor (hCAR). This can influence the expression of drug-metabolizing enzymes and transporters.

Q2: At what concentrations are off-target effects of this compound likely to be observed?

A2: Off-target effects are generally concentration-dependent. While the on-target H1 receptor antagonism occurs at lower concentrations, off-target effects at muscarinic and potentially dopamine receptors may become more prominent at higher concentrations used in in vitro studies. It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize off-target pharmacology.

Q3: How can I differentiate between on-target H1 receptor-mediated effects and off-target effects in my experiment?

A3: Distinguishing between on-target and off-target effects is a critical aspect of experimental design. Key strategies include:

  • Use of Specific Antagonists: Employ highly specific antagonists for the suspected off-target receptors (e.g., a specific muscarinic antagonist like atropine) to see if the observed effect of this compound is blocked.

  • Use of Alternative H1 Antagonists: Compare the effects of this compound with a second-generation H1 antagonist that has a different off-target profile and lower central nervous system penetration. If the effect is consistent across different H1 antagonists, it is more likely to be an on-target effect.

  • Target Knockdown/Knockout Models: Utilize cell lines or animal models where the suspected off-target receptor has been genetically knocked down or knocked out. If this compound still produces the effect in these models, it is likely independent of that off-target.

  • Rescue Experiments: If this compound's effect is thought to be due to H1 receptor blockade, attempt to "rescue" the phenotype by co-administering a histamine H1 receptor agonist.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Observed with this compound Treatment

Question: I am using this compound to study the role of histamine H1 receptors in my cell-based assay, but I'm observing a phenotype that doesn't seem to be related to histamine signaling. How can I troubleshoot this?

Answer: This is a common issue that may arise from this compound's off-target activities. Follow this troubleshooting workflow:

  • Hypothesize the Off-Target: Based on the observed phenotype and known off-target profile of this compound, form a hypothesis. For example, if you observe changes in cell cycle, you might investigate cholinergic or dopaminergic pathways.

  • Pharmacological Blockade:

    • To test for anticholinergic effects: Co-incubate your cells with this compound and a specific muscarinic receptor antagonist (e.g., atropine for non-selective blockade, or more specific antagonists if you have a hypothesis about a particular subtype). If the antagonist prevents the this compound-induced phenotype, it suggests an off-target effect via muscarinic receptors.

    • To test for dopamine receptor effects: Co-incubate with a specific dopamine receptor antagonist (e.g., haloperidol for D2-like receptors).

  • Use a Cleaner H1 Antagonist: Repeat the experiment with a second-generation H1 antagonist (e.g., loratadine, cetirizine) that has a more favorable selectivity profile and does not readily cross the blood-brain barrier. If the phenotype is not replicated, it is likely an off-target effect of this compound.

  • Genetic Approaches: If available, use a cell line with a knockout or knockdown of the suspected off-target receptor (e.g., a muscarinic receptor subtype). If this compound's effect is absent in these cells, it confirms the off-target interaction.

Issue 2: Inconsistent or Unexplained Gene Expression Changes Following this compound Treatment

Answer: This is likely due to this compound's interaction with the Constitutive Androstane Receptor (CAR), which regulates the expression of various xenobiotic metabolizing enzymes.

  • Consider the Species: this compound is an agonist for mouse CAR and an inverse agonist for human CAR. Ensure you are interpreting your results in the context of the species of your experimental system.

  • Confirm CAR Activation/Inhibition:

    • Reporter Gene Assay: Perform a luciferase reporter assay using a construct containing a CAR-responsive element (e.g., from the CYP2B6 promoter) to directly measure the effect of this compound on CAR activity in your cell line.

    • qPCR of Target Genes: Measure the mRNA levels of known CAR target genes (e.g., CYP2B6, CYP3A4) using quantitative PCR to confirm that this compound is modulating their expression.

  • Use CAR Ligands as Controls:

    • Include a known CAR agonist (e.g., CITCO for human CAR) and a known CAR inverse agonist/antagonist as positive and negative controls in your experiments to validate your findings.

  • CAR Knockdown: Use siRNA to knock down CAR expression in your cells. If the this compound-induced changes in gene expression are diminished, it confirms that the effect is CAR-dependent.

Quantitative Data Summary

The following table summarizes the known binding affinities (Ki) of this compound for its primary target and key off-target receptors. Lower Ki values indicate higher binding affinity.

Receptor TargetThis compound Binding Affinity (Ki)Reference
On-Target
Histamine H1 Receptor~250 nM
Off-Targets
Muscarinic Receptors (non-selective)3,600 - 30,000 nM[6]
Dopamine D1 ReceptorData not readily available
Dopamine D2 ReceptorData not readily available
Constitutive Androstane Receptor (Human)Inverse Agonist
Constitutive Androstane Receptor (Mouse)Agonist

Note on Dopamine Receptor Affinity: While this compound is reported to have weak dopamine receptor antagonist properties, specific Ki values from comprehensive binding assays are not consistently available in the public domain. Researchers investigating potential dopaminergic off-target effects are encouraged to determine these values experimentally using radioligand binding assays.

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine this compound's Affinity for Muscarinic Receptors

This protocol allows for the determination of the inhibitory constant (Ki) of this compound for muscarinic acetylcholine receptors.

Materials:

  • Cell membranes prepared from a cell line or tissue expressing muscarinic receptors (e.g., CHO cells stably expressing a human muscarinic receptor subtype, or rat brain cortex).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

  • Non-specific binding control: Atropine (1 µM).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Methodology:

  • Prepare dilutions: Create a series of this compound dilutions to cover a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

  • Set up the binding reaction: In test tubes, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd), and either buffer, the non-specific binding control (atropine), or a dilution of this compound.

  • Incubate: Incubate the reactions at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction: Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantify binding: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (counts in the presence of atropine) from the total binding (counts in the absence of a competitor).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways

Meclizine_Signaling_Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways Meclizine_on This compound H1R Histamine H1 Receptor Meclizine_on->H1R Antagonist Gq11 Gq/11 H1R->Gq11 Activates PLC PLC Activation Gq11->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Cellular_Response_on Reduced Allergic Response, Antiemetic Effects IP3_DAG->Cellular_Response_on Meclizine_off This compound Muscarinic_R Muscarinic Receptors Meclizine_off->Muscarinic_R Antagonist Dopamine_R Dopamine D1/D2 Receptors Meclizine_off->Dopamine_R Weak Antagonist CAR Constitutive Androstane Receptor (CAR) Meclizine_off->CAR Modulator Cholinergic_Signal Altered Cholinergic Signaling Muscarinic_R->Cholinergic_Signal Dopaminergic_Signal Altered Dopaminergic Signaling Dopamine_R->Dopaminergic_Signal Gene_Expression Altered Gene Expression (e.g., CYPs) CAR->Gene_Expression

Caption: On- and off-target signaling pathways of this compound.

Experimental Workflow

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Hypothesize Formulate Hypothesis: On-Target vs. Off-Target Effect Start->Hypothesize Pharmacological_Controls Introduce Pharmacological Controls Hypothesize->Pharmacological_Controls Genetic_Controls Utilize Genetic Controls (if available) Hypothesize->Genetic_Controls Use_Specific_Antagonist Co-treat with Specific Antagonist for Suspected Off-Target Pharmacological_Controls->Use_Specific_Antagonist Yes Use_Alternative_H1 Use Alternative H1 Antagonist with Different Off-Target Profile Pharmacological_Controls->Use_Alternative_H1 Yes Analyze_Pharmacological Analyze Results Use_Specific_Antagonist->Analyze_Pharmacological Use_Alternative_H1->Analyze_Pharmacological Conclusion Draw Conclusion: On-Target or Specific Off-Target Effect Analyze_Pharmacological->Conclusion KO_KD_Cells Use Knockout/Knockdown Cell Line for Off-Target Genetic_Controls->KO_KD_Cells Yes Analyze_Genetic Analyze Results KO_KD_Cells->Analyze_Genetic Analyze_Genetic->Conclusion

Caption: Workflow for troubleshooting unexpected experimental results with this compound.

Logical Relationships

Logical_Relationship Observed_Effect This compound produces an unexpected effect Question1 Is the effect blocked by a specific muscarinic antagonist? Observed_Effect->Question1 Question2 Is the effect replicated by a second-generation H1 antagonist? Question1->Question2 No Outcome_Muscarinic Likely an off-target effect via muscarinic receptors. Question1->Outcome_Muscarinic Yes Question3 Does the effect persist in a knockout model of the suspected off-target? Question2->Question3 No Outcome_On_Target Likely an on-target H1 receptor-mediated effect. Question2->Outcome_On_Target Yes Question3->Outcome_On_Target Yes Outcome_Other_Off_Target Likely a different off-target effect or a novel mechanism. Question3->Outcome_Other_Off_Target No

Caption: Decision tree for differentiating on-target vs. off-target effects.

References

Technical Support Center: Enhancing Meclizine Bioavailability in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for animal studies focused on improving the oral bioavailability of Meclizine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of this compound?

This compound hydrochloride is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1][2] Its poor water solubility leads to a slow onset of action and low oral bioavailability, which has been reported to be between 30% and 40%.[3][4] This limited bioavailability can result in high inter-individual variability in clinical outcomes.[5]

Q2: What are the most common formulation strategies to enhance this compound's oral bioavailability in animal models?

Several advanced formulation strategies have been successfully employed in animal studies to overcome the solubility and bioavailability challenges of this compound. These include:

  • Nanostructured Lipid Carriers (NLCs): These are colloidal drug carriers that can encapsulate lipophilic drugs like this compound, enhancing their dissolution and absorption.[1][6][7][8][9]

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility and dissolution rate.[3][4][10][11][12]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[13][14][15][16][17]

  • Oro-dispersible Tablets (ODTs) and Oral Thin Films (OTFs): These formulations are designed to disintegrate or dissolve rapidly in the oral cavity, allowing for pre-gastric absorption and potentially bypassing first-pass metabolism.[18][19][20][21]

Q3: Are there alternative routes of administration that have shown promise for improving this compound bioavailability in animal studies?

Yes, intranasal administration has been investigated as a viable alternative to the oral route. A study in rats and beagle dogs demonstrated that intranasal delivery of this compound resulted in significantly higher and more rapid plasma concentrations compared to oral administration.[22] This route bypasses hepatic first-pass metabolism, a major contributor to low oral bioavailability.

Troubleshooting Guides

Issue 1: Low and Variable Bioavailability with Standard Oral Formulations

Problem: You are observing low and inconsistent plasma concentrations of this compound in your animal model (e.g., rats, rabbits) after oral administration of a simple suspension or conventional tablet.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Poor aqueous solubility of this compound. Formulate this compound as a nanostructured lipid carrier (NLC).NLCs increase the surface area for dissolution and can be absorbed via the lymphatic system, bypassing the liver. A study in rabbits showed a 2.69-fold increase in oral bioavailability with NLCs compared to unprocessed this compound powder.[1]
Prepare an inclusion complex with a cyclodextrin like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).Cyclodextrins enhance the aqueous solubility and dissolution rate of this compound.[10] In vitro studies have shown a significant increase in the dissolution rate of this compound from cyclodextrin complexes.[3][12]
Develop a self-nanoemulsifying drug delivery system (SNEDDS).SNEDDS form nanoemulsions in the GI tract, presenting the drug in a solubilized state for absorption.[13][15]
Extensive first-pass metabolism. Consider an alternative route of administration, such as intranasal delivery.Intranasal administration avoids the gastrointestinal tract and first-pass metabolism in the liver, leading to higher systemic bioavailability. Studies in rats and dogs have shown a 4 to 6-fold increase in bioavailability with intranasal versus oral administration.
Issue 2: Difficulty in Preparing Stable and Characterizing Nanoformulations

Problem: You are facing challenges with the physical stability (e.g., particle aggregation, drug leakage) of your this compound nanoformulations (NLCs or SNEDDS).

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Inappropriate selection of lipids and surfactants for NLCs. Screen different solid and liquid lipids (e.g., Gelucire, Capryol) and surfactants (e.g., Tween 80).The choice of lipids and surfactants affects particle size, zeta potential, and drug entrapment efficiency, which are critical for stability. Stable NLCs with a particle size in the range of 19–155 nm and a zeta potential of -20 to -28 mV have been successfully prepared.[1]
Suboptimal formulation parameters for SNEDDS. Construct pseudo-ternary phase diagrams to identify the optimal ratios of oil, surfactant, and cosurfactant.Phase diagrams help in identifying the self-nanoemulsifying region that yields stable nanoemulsions with the desired droplet size.
Inadequate characterization of formulations. Perform comprehensive characterization including particle size analysis, zeta potential measurement, and morphological examination (e.g., using scanning electron microscopy).These analyses are crucial to ensure the quality and stability of the nanoformulation. For instance, smooth and spherical NLCs have been observed via SEM.[1]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Animal Models

FormulationAnimal ModelRouteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative BioavailabilityReference
Unprocessed this compound PowderRabbitOral----1[1]
This compound-NLCsRabbitOral----2.69-fold increase vs. powder[1]
This compound DihydrochlorideRatOral--~0.82-1[22]
This compound DihydrochlorideRatIntranasal--~0.14-~6-fold increase vs. oral[22]
This compound DihydrochlorideBeagle DogOral--~1.17-1[22]
This compound DihydrochlorideBeagle DogIntranasal--~0.20-~4-fold increase vs. oral[22]

Table 2: In Vitro Dissolution of this compound from Cyclodextrin Inclusion Complexes

FormulationMethod of Preparation% Drug Release at 10 min% Drug Release at 45 minReference
Marketed Product-81%97%[3]
Inclusion Complex (CD5)Kneading75.5%98.0%[3]
Inclusion ComplexCo-precipitation70%86%[3]
Physical Mixture-50%70%[3]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)

This protocol is based on the hot homogenization and ultrasonication technique described in the literature.[1]

Materials:

  • This compound

  • Solid Lipid: Gelucire

  • Liquid Lipid: Capryol

  • Surfactant: Tween 80

  • Purified Water

Procedure:

  • Melt the solid lipid (Gelucire) and liquid lipid (Capryol) at a temperature above the melting point of the solid lipid.

  • Dissolve the accurately weighed amount of this compound in the molten lipid mixture.

  • Heat the aqueous surfactant solution (Tween 80 in purified water) to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the hot lipid phase and homogenize at high speed for a specified time to form a coarse oil-in-water emulsion.

  • Subject the coarse emulsion to probe sonication (e.g., 60% amplitude for 5 minutes with pulses) to reduce the particle size and form a nanoemulsion.

  • Allow the nanoemulsion to cool to room temperature to solidify the lipid particles, forming the NLCs.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes

This protocol outlines the kneading method for preparing inclusion complexes.[3][23]

Materials:

  • This compound Hydrochloride

  • β-Cyclodextrin (βCD) or 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized Water

Procedure:

  • Accurately weigh this compound HCl and the cyclodextrin in the desired molar ratio (e.g., 1:1).

  • Place the physical mixture in a mortar.

  • Add a small amount of water to the mixture to form a paste-like consistency.

  • Knead the paste thoroughly for a specified period (e.g., 45-60 minutes).

  • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder and pass it through a sieve.

Protocol 3: In Vivo Pharmacokinetic Study in Rabbits

This is a general protocol for evaluating the oral bioavailability of a novel this compound formulation compared to a control.

Procedure:

  • Fast the animals (e.g., New Zealand white rabbits) overnight with free access to water.

  • Divide the animals into two groups: a control group receiving unprocessed this compound and a test group receiving the novel formulation (e.g., this compound-NLCs).

  • Administer the respective formulations orally at a predetermined dose.

  • Collect blood samples from a marginal ear vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -20°C or lower until analysis.

  • Analyze the plasma samples for this compound concentration using a validated analytical method, such as HPLC-MS/MS.[24]

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Experimental_Workflow_NLC_Bioavailability_Study cluster_formulation Formulation Preparation cluster_animal_study In Vivo Animal Study (Rabbits) cluster_analysis Data Analysis prep_nlc Preparation of This compound-NLCs animal_dosing Oral Administration to Fasted Rabbits prep_nlc->animal_dosing Test Group prep_control Preparation of This compound Suspension (Control) prep_control->animal_dosing Control Group blood_sampling Serial Blood Sampling animal_dosing->blood_sampling plasma_sep Plasma Separation blood_sampling->plasma_sep hplc_analysis HPLC-MS/MS Analysis of Plasma Samples plasma_sep->hplc_analysis pk_calc Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) hplc_analysis->pk_calc bio_comp Bioavailability Comparison pk_calc->bio_comp Logical_Relationship_Bioavailability_Enhancement cluster_problem Core Problem cluster_strategies Enhancement Strategies cluster_mechanisms Mechanisms of Action cluster_outcome Desired Outcome low_sol Low Aqueous Solubility of this compound nlc Nanostructured Lipid Carriers (NLCs) low_sol->nlc cyclo Cyclodextrin Inclusion Complexes low_sol->cyclo snedds Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) low_sol->snedds alt_route Alternative Routes (e.g., Intranasal) low_sol->alt_route inc_diss Increased Dissolution Rate & Surface Area nlc->inc_diss bypass_met Bypass of First-Pass Metabolism nlc->bypass_met solubilization Enhanced Solubilization cyclo->solubilization snedds->solubilization alt_route->bypass_met imp_bio Improved Oral Bioavailability inc_diss->imp_bio solubilization->imp_bio bypass_met->imp_bio

References

Technical Support Center: Method Refinement for Accurate Meclizine Metabolite Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the accurate detection and quantification of Meclizine and its metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound and its metabolites.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) for this compound or Metabolites Secondary Interactions: Silanol groups on the column packing can interact with the basic piperazine moiety of this compound and its metabolites.- Use a column with end-capping or a hybrid silica/polymer-based column. - Add a small amount of a competing base, like triethylamine, to the mobile phase. - Optimize mobile phase pH to ensure consistent ionization of the analytes.
Column Overload: Injecting too high a concentration of the sample.- Dilute the sample. - Reduce the injection volume.
Low Signal Intensity or No Peak Detected for Metabolites Inefficient Ionization: Metabolites may have different ionization efficiencies than the parent drug.- Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature) for each metabolite. - Consider using a different ionization technique (e.g., APCI if ESI is not effective).
Poor Extraction Recovery: The chosen sample preparation method may not be optimal for the physicochemical properties of the metabolites.- Evaluate different extraction techniques (e.g., liquid-liquid extraction with various organic solvents, solid-phase extraction with different sorbents). - Adjust the pH of the sample before extraction to improve the recovery of acidic or basic metabolites.
Inconsistent Results and High Variability Matrix Effects (Ion Suppression or Enhancement): Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analytes.[1][2][3]- Improve sample cleanup using a more selective sample preparation method. - Optimize chromatographic separation to resolve analytes from interfering matrix components. - Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[1] - Perform a post-column infusion experiment to identify regions of ion suppression.
Metabolite Instability: Some metabolites may be unstable in the biological matrix or during sample processing.- Keep samples on ice or at 4°C during processing. - Add stabilizers (e.g., antioxidants, enzyme inhibitors) to the sample if specific degradation pathways are known. - Process samples as quickly as possible.
Interference from Isomeric Metabolites Co-elution of Isomers: Hydroxylated or other isomeric metabolites may have very similar retention times.- Optimize the chromatographic method by using a longer column, a smaller particle size, or a different stationary phase to improve resolution. - Employ different fragmentation patterns in MS/MS to differentiate between isomers if they cannot be chromatographically separated.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound?

A1: this compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6.[4][5][6][7][8] The main metabolic pathways include N-dealkylation, aromatic hydroxylation, and benzylic oxidation.[4]

Q2: What are the known major metabolites of this compound?

A2: One of the major metabolites of this compound is norchlorcyclizine, which is formed through the N-dealkylation of the piperazine ring.[4] Other potential metabolites include hydroxylated derivatives and N-oxides.

Q3: How can I minimize ion suppression when analyzing this compound and its metabolites in plasma?

A3: To minimize ion suppression, it is crucial to have an efficient sample preparation method to remove phospholipids and other matrix components.[1][2] Techniques like protein precipitation followed by solid-phase extraction (SPE) are often effective. Additionally, optimizing the chromatographic separation to move the analytes away from the "suppression zone" at the beginning of the chromatogram is recommended. The use of a stable isotope-labeled internal standard is also highly advised to compensate for any remaining matrix effects.[1]

Q4: What type of analytical column is best suited for this compound and its metabolites?

A4: A C18 reversed-phase column is a common and effective choice for the separation of this compound and its metabolites.[9][10] Using a column with a smaller particle size (e.g., sub-2 µm) can provide better resolution and peak shape.

Q5: What are the typical mass transitions (MRM) for this compound?

A5: While specific transitions should be optimized in your laboratory, a common precursor ion for this compound in positive electrospray ionization mode is its protonated molecule [M+H]⁺. The product ions will depend on the collision energy and the specific mass spectrometer used. For cyclizine, a structurally similar compound, the transition 267.2 -> 167.2 has been reported.[11]

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound and Norchlorcyclizine in Human Plasma

This protocol is a starting point and should be optimized for your specific instrumentation and experimental needs.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound like cinnarizine).[11]

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Parameters

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: Phenomenex Kinetex 5µ C18 100A (50 x 3 mm) or equivalent.[12]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-5.0 min: 10% B

  • Flow Rate: 0.5 mL/min.[10]

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Parameters

  • Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Ion Source Gas 1 (Nebulizer Gas): 50 psi.

  • Ion Source Gas 2 (Turbo Gas): 50 psi.

  • Curtain Gas: 20 psi.

  • Collision Gas (CAD): 6 psi.

  • IonSpray Voltage: 5500 V.

  • Temperature: 500°C.

  • MRM Transitions: To be determined by infusing standard solutions of this compound and its metabolites. For the related compound norcyclizine, a transition of 253.2 -> 167.2 has been used.[11]

Data Presentation

The following table presents hypothetical pharmacokinetic data for this compound and its major metabolite, Norchlorcyclizine, in human plasma following a single oral dose of this compound. This data is for illustrative purposes and is based on typical pharmacokinetic profiles.[5]

AnalyteCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)t₁/₂ (h)
This compound85.33.1750.65.5
Norchlorcyclizine32.74.5410.27.8

Visualizations

Logical Workflow for this compound Metabolite Analysis

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt evap Evaporation ppt->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for this compound metabolite detection.

Simplified this compound Metabolic Pathway

metabolism This compound This compound PhaseI Phase I Metabolism This compound->PhaseI CYP2D6 CYP2D6 PhaseI->CYP2D6 N_Dealkylation N-Dealkylation PhaseI->N_Dealkylation Aromatic_Hydroxylation Aromatic Hydroxylation PhaseI->Aromatic_Hydroxylation Benzylic_Oxidation Benzylic Oxidation PhaseI->Benzylic_Oxidation Norchlorcyclizine Norchlorcyclizine N_Dealkylation->Norchlorcyclizine Hydroxylated_Metabolites Hydroxylated Metabolites Aromatic_Hydroxylation->Hydroxylated_Metabolites Oxidized_Metabolites Oxidized Metabolites Benzylic_Oxidation->Oxidized_Metabolites PhaseII Phase II Metabolism Hydroxylated_Metabolites->PhaseII Glucuronidation Glucuronidation PhaseII->Glucuronidation Conjugates Glucuronide Conjugates Glucuronidation->Conjugates

References

Technical Support Center: Interpreting Meclizine's Effects on the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Meclizine's effects on the central nervous system (CNS).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in the CNS?

This compound is a first-generation antihistamine that primarily acts as a non-selective H1 histamine receptor antagonist.[1] It also exhibits central anticholinergic properties.[1] These actions in the medulla's vomiting center and chemoreceptor trigger zone are responsible for its antiemetic and antivertigo effects.[1] However, emerging research indicates that this compound also has neuroprotective effects that are independent of its antihistaminergic or anticholinergic activities.[2]

Q2: Does this compound cross the blood-brain barrier (BBB)?

Yes, as a first-generation antihistamine, this compound readily crosses the blood-brain barrier, which is essential for its effects on the CNS, including sedation and its anti-motion sickness properties.[3] Studies in mice have confirmed its presence in the brain after administration.[4]

Q3: What are the known off-target effects of this compound in the CNS?

Beyond its H1 histamine receptor antagonism and anticholinergic effects, this compound has been shown to modulate cellular energy metabolism. It can attenuate mitochondrial respiration and enhance glycolysis.[5][6] This metabolic shift is believed to be the basis for its observed neuroprotective properties in models of Huntington's and Parkinson's disease.[2][5] While it has been reported to be a weak dopamine antagonist, specific high-affinity binding to dopamine D1 and D2 receptors has not been well-characterized.

Q4: How can I differentiate between this compound's sedative and potential therapeutic (e.g., neuroprotective) effects in my experiments?

This is a key challenge. A few strategies can be employed:

  • Dose-response studies: Sedative effects are typically observed at doses used for motion sickness (e.g., 25-50 mg in humans).[1][7] Neuroprotective effects in preclinical models have been observed at various concentrations, with some studies showing protection at doses that also induce sedation.[5] It is crucial to establish a full dose-response curve for both sedation and the desired therapeutic effect in your specific model.

  • Control compounds: Use second-generation antihistamines that do not readily cross the BBB as negative controls for CNS-mediated effects. For isolating the metabolic effects, comparing this compound to other compounds that inhibit mitochondrial respiration but lack antihistaminergic properties can be insightful.[2]

  • Genetic models: If feasible, use animal models with altered histamine signaling to dissect the H1 receptor-dependent versus independent effects.

Q5: What is the pharmacokinetic profile of this compound in common preclinical models?

Pharmacokinetic parameters for this compound can vary between species. It's important to consult specific studies for the model you are using. For example, intranasal administration in rats leads to more rapid and higher plasma concentrations compared to oral administration.[8] The metabolism of this compound is primarily mediated by the CYP2D6 enzyme, and genetic polymorphisms in this enzyme can lead to significant inter-individual variability in its plasma levels.[9]

Troubleshooting Guides

Problem 1: Inconsistent or unexpected behavioral outcomes in preclinical studies.
  • Possible Cause 1: Sedative effects masking other behavioral readouts.

    • Troubleshooting:

      • Lower the dose of this compound to a range where sedative effects are minimized, if possible, while still being relevant for the therapeutic effect being investigated.

      • Conduct a thorough dose-response analysis for sedation using tests like the rotarod or open-field test before proceeding with more complex behavioral paradigms.

      • Consider the timing of your behavioral testing in relation to the peak plasma concentration of this compound (approximately 3 hours post-oral administration in humans).[1]

  • Possible Cause 2: Anticholinergic effects.

    • Troubleshooting:

      • Be aware that anticholinergic effects can impair cognitive function and memory.[1]

      • If your study involves cognitive assessments, consider co-administering a peripherally restricted muscarinic antagonist to control for peripheral anticholinergic effects, although this will not block central effects.

  • Possible Cause 3: Variability in drug metabolism.

    • Troubleshooting:

      • If using different strains of mice or rats, be aware of potential differences in CYP2D6 activity.

      • Ensure consistent administration protocols (e.g., time of day, fasting state) as this can influence absorption and metabolism.

Problem 2: Difficulty replicating the neuroprotective effects of this compound in vitro.
  • Possible Cause 1: Cell culture conditions.

    • Troubleshooting:

      • The metabolic effects of this compound can be influenced by the energy substrates available to the cells. Ensure your cell culture medium composition is consistent and appropriate for the metabolic assays you are performing.

      • Some studies have highlighted the importance of using galactose instead of glucose in the culture medium to unmask effects on mitochondrial respiration.

  • Possible Cause 2: Inappropriate dosage or timing of treatment.

    • Troubleshooting:

      • Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell type and injury model. Neuroprotective effects have been observed in the low micromolar range in some cell models.[5]

  • Possible Cause 3: Cell type-specific responses.

    • Troubleshooting:

      • The metabolic phenotype of your cells of interest (e.g., neurons vs. glia) can influence their response to this compound. Be mindful of the cellular composition of your cultures.

Data Presentation

Table 1: Receptor Binding Affinities of this compound

ReceptorSpeciesKi (nM)Reference
Histamine H1Mammalian Brain250[10]
MuscarinicBovine Cerebral Cortex3,600 - 30,000[11]
Dopamine D1-likeNot SpecifiedWeak AntagonistData not available
Dopamine D2-likeNot SpecifiedWeak AntagonistData not available

Table 2: Pharmacokinetic Parameters of this compound in Humans and Mice

ParameterHuman (25 mg single oral dose)Mouse (2 mg/kg single dose)Reference
Tmax (hours)~3Not Specified[1]
Cmax (ng/mL)68.460.7[12]
t1/2 (hours)~6Not Specified[1]
AUC0-24h (ng·h/mL)446.5Lower than clinical dose[12]

Note: Pharmacokinetic parameters can vary significantly based on formulation, route of administration, and individual metabolic differences.

Experimental Protocols

Protocol 1: Assessment of Sedation in Mice using the Rotarod Test

Objective: To evaluate the effect of this compound on motor coordination and balance as an indicator of sedation.

Materials:

  • Rotarod apparatus

  • This compound solution or vehicle control

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.

  • Training (Day 1):

    • Place each mouse on the rotarod, which is rotating at a constant low speed (e.g., 4 rpm).

    • Allow the mice to walk on the rod for 60 seconds. If a mouse falls, place it back on the rod.

    • Repeat this for 3-5 trials with an inter-trial interval of at least 15 minutes.

  • Testing (Day 2):

    • Administer this compound (at desired doses, e.g., 10, 25, 50 mg/kg, i.p.) or vehicle control to the mice.

    • At the time of peak expected drug effect (e.g., 30-60 minutes post-injection), place the mice on the rotarod.

    • Set the rotarod to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and making one full passive rotation.

    • Perform 3 trials with a 15-minute inter-trial interval.

  • Data Analysis: Compare the latency to fall between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

Protocol 2: In Vitro Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the H1 histamine receptor.

Materials:

  • Cell membranes expressing the human H1 histamine receptor (e.g., from HEK293 cells)

  • [3H]-mepyramine (radioligand)

  • This compound

  • Unlabeled H1 antagonist (for determining non-specific binding, e.g., mianserin)

  • Binding buffer (e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Prepare cell membrane homogenates from cells overexpressing the H1 receptor.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of this compound.

    • Total Binding: Add [3H]-mepyramine and membrane homogenate to the binding buffer.

    • Non-specific Binding: Add [3H]-mepyramine, membrane homogenate, and a high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).

    • Competition Binding: Add [3H]-mepyramine, membrane homogenate, and serial dilutions of this compound.

  • Incubation: Incubate the plate at 25°C for 4 hours with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand. Wash the filters with ice-cold binding buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

Meclizine_CNS_Effects_Pathway cluster_Challenges Challenges in Interpretation cluster_Mechanisms Known Mechanisms of Action cluster_Outcomes Observed CNS Outcomes Challenge1 Distinguishing Sedative vs. Therapeutic Effects H1_Antagonism H1 Receptor Antagonism Challenge1->H1_Antagonism Metabolic Metabolic Modulation Challenge1->Metabolic Challenge2 Off-Target Effects (Metabolic Modulation) Challenge2->Metabolic Challenge3 Anticholinergic Confounding Factors Anticholinergic Anticholinergic Activity Challenge3->Anticholinergic Challenge4 BBB Penetration and CNS Distribution Challenge4->H1_Antagonism Challenge4->Metabolic Sedation Sedation / Drowsiness H1_Antagonism->Sedation Antiemetic Antiemetic / Antivertigo H1_Antagonism->Antiemetic Anticholinergic->Sedation Cognitive Cognitive Impairment Anticholinergic->Cognitive Neuroprotection Neuroprotection Metabolic->Neuroprotection Experimental_Workflow_Troubleshooting Start Inconsistent Behavioral Results with this compound Q1 Is sedation a potential confounding factor? Start->Q1 A1_Yes Conduct Dose-Response for Sedation (e.g., Rotarod) Q1->A1_Yes Yes A1_No Consider other factors Q1->A1_No No Q2 Are anticholinergic effects relevant to the behavioral endpoint? A1_Yes->Q2 A1_No->Q2 A2_Yes Use appropriate controls / assess cognitive impact Q2->A2_Yes Yes Q3 Could metabolic variability be an issue? Q2->Q3 No A2_Yes->Q3 A3_Yes Standardize animal strain and experimental conditions Q3->A3_Yes Yes End Refined Experimental Design Q3->End No A3_Yes->End Meclizine_Signaling_Pathways cluster_Receptor_Mediated Receptor-Mediated Pathways cluster_Metabolic_Modulation Metabolic Modulation Pathway Meclizine_R This compound H1R H1 Receptor Meclizine_R->H1R Antagonist MuscarinicR Muscarinic Receptor Meclizine_R->MuscarinicR Antagonist (Weak) Gq Gq Protein H1R->Gq MuscarinicR->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ / PKC Activation IP3_DAG->Ca_PKC Neuronal_Activity_R ↓ Neuronal Excitability Ca_PKC->Neuronal_Activity_R Meclizine_M This compound Mito_Resp Mitochondrial Respiration Meclizine_M->Mito_Resp Inhibits Glycolysis Glycolysis Meclizine_M->Glycolysis Enhances ATP_Prod ATP Production Mito_Resp->ATP_Prod ROS ↓ Reactive Oxygen Species Mito_Resp->ROS Generates Glycolysis->ATP_Prod Neuroprotection_M Neuroprotection Glycolysis->Neuroprotection_M ROS->Neuroprotection_M

References

Minimizing variability in Meclizine-treated animal behavior studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal behavior studies involving Meclizine.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about this compound's properties and its use in animal research.

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-generation histamine H1 receptor antagonist with central anticholinergic properties.[1][2][3] Its effects on the vestibular system are presumed to stem from its action on the medulla's vomiting center and chemoreceptor trigger zone (CTZ).[1][2] It reduces vestibular stimulation and labyrinth excitability, which is relevant for studies on motion sickness and vertigo.[1][2]

Q2: How is this compound metabolized, and how can this contribute to variability?

A2: this compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6.[4] Genetic polymorphisms in the CYP2D6 gene can lead to significant inter-individual differences in metabolism, resulting in "poor," "intermediate," "extensive," or "ultrarapid" metabolizer phenotypes. This genetic variation can be a major source of variability in plasma drug levels and, consequently, behavioral responses among study animals.

Q3: What are the typical pharmacokinetic parameters of this compound in rodents?

A3: Pharmacokinetic parameters for this compound can vary depending on the dose, administration route, and rodent strain. The tables below summarize available data for oral administration in mice. Note that peak plasma levels are reached relatively quickly.

Q4: What is the recommended vehicle for oral administration of this compound?

A4: this compound hydrochloride is practically insoluble in water.[5] Therefore, a suspension is typically required for oral gavage. Common vehicles include 0.5% w/v carboxymethyl cellulose (CMC) in water or corn oil.[6] It is crucial to ensure the suspension is homogeneous to guarantee consistent dosing. The use of solubilizers like hydroxypropyl-β-cyclodextrin has also been described to enhance aqueous solubility.[5]

Q5: How can I distinguish between the sedative and anxiolytic effects of this compound?

A5: This is a critical consideration for a first-generation antihistamine. Sedation can manifest as decreased locomotor activity in an open field test. To differentiate this from anxiolysis, it is important to use a battery of tests. For example, in the elevated plus-maze, an anxiolytic effect would be an increase in the percentage of time spent in the open arms without a significant decrease in the total number of arm entries (an indicator of general activity). A sedative effect would likely reduce both open arm time and total entries. Including a motor coordination test like the rotarod can also help assess for sedation or motor impairment.

Section 2: Troubleshooting Guides

This section provides solutions to specific problems researchers may encounter during their experiments.

Guide 1: High Variability in Locomotor Activity (Open Field Test)
Problem Potential Cause Troubleshooting Steps
Inconsistent baseline activity between animals. Environmental factors (lighting, noise), handling stress, time of day (circadian rhythms), animal's prior history.1. Acclimate animals to the testing room for at least 30-60 minutes before testing.[7] 2. Standardize handling procedures and ensure the same experimenter handles all animals for a given cohort. 3. Conduct tests at the same time each day to minimize circadian effects. 4. Ensure consistent and appropriate lighting levels in the testing arena.
Unexpectedly low or high activity after this compound administration. Inconsistent drug administration, incorrect dosage, sedative effects of this compound.1. Ensure the this compound suspension is thoroughly mixed before each administration. 2. Verify dose calculations and the concentration of the dosing solution. 3. Conduct a dose-response study to identify a dose that does not produce excessive sedation. 4. Administer the drug at a consistent time relative to the behavioral test to account for Tmax.
High within-group variability in response to this compound. Genetic differences in drug metabolism (CYP2D6), sex differences, social housing stress (dominance hierarchies).1. Use an inbred strain of mice or rats to reduce genetic variability. 2. Test males and females separately. If testing females, track their estrous cycle as it can influence behavior. 3. House animals in stable, consistent social groups. Consider single housing if social stress is a major concern, but be aware this can also be a stressor.[8]
Guide 2: Inconclusive Results in the Elevated Plus-Maze (EPM)
Problem Potential Cause Troubleshooting Steps
Animals show very low exploration of any arms (freezing). The environment is too anxiogenic (e.g., too bright), handling stress.1. Reduce the lighting level in the testing room. 2. Habituate the animals to the experimenter and the testing room.[7] 3. Play white noise to mask startling external sounds.[9]
No significant difference between this compound and vehicle groups. Dose is too low to have an anxiolytic effect or too high, causing sedation that masks anxiolysis. The test may lack sensitivity.1. Conduct a dose-response study. Start with a low dose (e.g., 1-2 mg/kg in mice) and escalate. 2. Analyze total arm entries to check for general locomotor depression. A true anxiolytic effect should increase open arm exploration without significantly decreasing overall activity. 3. Ensure the EPM dimensions are appropriate for the species and strain being tested.[10]
High variability in open arm exploration. Inconsistent placement of the animal on the maze, olfactory cues from previous animals.1. Always place the animal in the center of the maze, facing an open arm.[11] 2. Thoroughly clean the maze with 70% ethanol or another suitable cleaning agent between each animal to remove odors.[9]

Section 3: Data Presentation

Table 1: Pharmacokinetics of a Single Oral Dose of this compound in Mice

This table summarizes pharmacokinetic data from a study in wild-type mice, providing a baseline for dose selection and timing of behavioral assessments.

Dose (mg/kg)Cmax (ng/mL)Tmax (hours)T1/2 (hours)
260.70.252.66
6352.40.256.43
201020.00.503.82
Data derived from a study on a mouse model of achondroplasia and may vary based on mouse strain and experimental conditions.
Table 2: Recommended Starting Doses for this compound in Rodent Behavioral Studies

This table provides suggested starting doses for common behavioral tests. It is critical to perform a dose-response study to determine the optimal dose for your specific experimental conditions and research question.

Behavioral Test Species Suggested Starting Dose (Oral) Key Considerations
Open Field TestMouse1-10 mg/kgHigher doses may cause sedation, leading to reduced locomotor activity.
Elevated Plus-MazeRat/Mouse1-5 mg/kgLook for an increase in open arm time without a decrease in total arm entries.
RotarodMouse5-20 mg/kgAssess for motor coordination deficits, which can indicate sedation.
Prepulse InhibitionMouse/Rat2.5-30 mg/kg (i.p. in rats)Used to assess sensorimotor gating.

Section 4: Experimental Protocols & Visualizations

Protocol 1: Open Field Test for Locomotor Activity and Anxiety-Like Behavior

Objective: To assess general locomotor activity and anxiety-like behavior in rodents treated with this compound.

Apparatus: A square arena (e.g., 40x40 cm for mice) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning. An overhead camera connected to a video-tracking system is used for automated recording and analysis.

Methodology:

  • Animal Acclimation: Bring animals to the testing room at least 30-60 minutes before the test begins to acclimate.

  • Drug Administration: Administer this compound or vehicle via oral gavage at a predetermined time before the test (e.g., 30-60 minutes, considering the Tmax of approximately 0.25-0.5 hours in mice).

  • Test Procedure:

    • Gently place the mouse into the center of the open field arena.

    • Allow the mouse to explore freely for a set period (e.g., 5-10 minutes).

    • The entire session is recorded by the overhead camera.

  • Data Analysis:

    • The tracking software divides the arena into a "center" zone and a "peripheral" zone.

    • Locomotor Activity: Total distance traveled, average velocity.

    • Anxiety-Like Behavior: Time spent in the center zone, latency to enter the center zone, number of entries into the center zone.

    • Other Behaviors: Rearing frequency (vertical activity), grooming bouts.

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.

Diagram: Open Field Test Workflow

OpenFieldWorkflow cluster_pre_test Pre-Test Phase cluster_test Testing Phase cluster_post_test Post-Test Phase acclimation Animal Acclimation (30-60 min) dosing This compound/Vehicle Administration (PO) acclimation->dosing placement Place Animal in Center dosing->placement explore Free Exploration (5-10 min) placement->explore analysis Data Analysis (Locomotion, Anxiety) explore->analysis cleaning Clean Arena analysis->cleaning

Workflow for the Open Field Test.
Protocol 2: Elevated Plus-Maze (EPM) for Anxiety-Like Behavior

Objective: To assess anxiety-like behavior in rodents by measuring their preference for open versus enclosed arms of an elevated maze.

Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It has two "open" arms and two "closed" arms (with high walls), each of the same size.

Methodology:

  • Animal Acclimation & Dosing: Follow the same procedure as for the Open Field Test.

  • Test Procedure:

    • Place the animal on the central platform of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session with an overhead video camera and tracking software.

  • Data Analysis:

    • Primary Anxiety Measures:

      • Percentage of time spent in the open arms: (Time in Open Arms / Total Time in All Arms) * 100.

      • Percentage of open arm entries: (Entries into Open Arms / Total Arm Entries) * 100.

    • Locomotor Activity Measure: Total number of arm entries (closed + open).

  • Interpretation: Anxiolytic compounds are expected to increase the percentage of time and/or entries into the open arms without significantly affecting the total number of arm entries. A decrease in total arm entries suggests a sedative or motor-impairing effect.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal.

Diagram: EPM Data Interpretation Logic

EPM_Interpretation start Analyze EPM Data total_entries Total Arm Entries (vs. Vehicle) start->total_entries sedation Potential Sedative Effect total_entries->sedation Decreased no_locomotor_effect No Significant Locomotor Effect total_entries->no_locomotor_effect No Change open_arm_time % Time in Open Arms (vs. Vehicle) anxiolytic Anxiolytic-Like Effect open_arm_time->anxiolytic Increased no_anxiolytic No Anxiolytic-Like Effect open_arm_time->no_anxiolytic No Change no_locomotor_effect->open_arm_time

Interpreting Elevated Plus-Maze results.
This compound Signaling Pathway

This compound acts as an antagonist at the Histamine H1 receptor, which is a Gq-coupled protein receptor. By blocking this receptor, this compound prevents the downstream signaling cascade that is normally initiated by histamine.

Meclizine_Pathway cluster_cell Cell Membrane H1R Histamine H1 Receptor (Gq) Gq Gq Protein Activation H1R->Gq Activates Histamine Histamine Histamine->H1R This compound This compound This compound->H1R Blocks PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Response Cellular Response (e.g., Neuronal Firing) Ca_PKC->Response

This compound's antagonism of the H1 receptor.

References

Technical Support Center: Investigating the Sedative Effects of Meclizine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the sedative effects of Meclizine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing, executing, and interpreting your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound's sedative effects?

A1: this compound is a first-generation antihistamine that readily crosses the blood-brain barrier.[1] Its sedative properties stem from its action as an inverse agonist at histamine H1 receptors in the central nervous system (CNS).[2][3] Histamine in the CNS is a key promoter of wakefulness.[4] By blocking the action of histamine at H1 receptors, this compound suppresses neuronal activity, leading to drowsiness and sedation.[1][4]

Q2: What are the appropriate doses of this compound to induce sedation in mice?

Q3: How should I prepare and administer this compound to rodents?

A3: For intraperitoneal (IP) injection in mice, this compound hydrochloride can be dissolved in a sterile, isotonic vehicle. A common vehicle is 0.9% saline. Due to this compound's potential for poor water solubility, a co-solvent system or suspension may be necessary. A solution of 0.5% methylcellulose in saline is a suitable vehicle for suspension.[6] All solutions for injection should be sterile and warmed to room temperature before administration to avoid discomfort to the animal.[7] The injection volume should not exceed 10 ml/kg for mice.[7]

Q4: What is the expected onset and duration of this compound's sedative effects in mice?

A4: Following intraperitoneal administration in mice, the peak plasma concentration (Tmax) of this compound is reached relatively quickly.[1][5] Sedative effects are expected to be observed within 30-60 minutes of administration. The duration of action can be several hours, but this will be dose-dependent. A time-course study is recommended to determine the peak effect and duration of sedation for your chosen dose and experimental paradigm.

Experimental Protocols and Troubleshooting Guides

This section provides detailed protocols for two common behavioral assays used to assess sedation in rodents: the Open Field Test and the Rotarod Test. Each protocol is followed by a troubleshooting guide in a question-and-answer format.

Open Field Test

The Open Field Test is a widely used assay to evaluate general locomotor activity and exploratory behavior in rodents. A reduction in these behaviors can be indicative of a drug's sedative properties.

Detailed Experimental Protocol

Objective: To assess the effect of this compound on spontaneous locomotor activity and exploratory behavior in mice.

Apparatus:

  • A square or circular arena with high walls to prevent escape (e.g., 50 cm x 50 cm x 40 cm). The arena floor is typically divided into a grid of equal squares.

  • An overhead video camera connected to a computer with tracking software.

Procedure:

  • Acclimation: Bring the mice to the testing room at least 60 minutes before the start of the experiment to allow them to acclimate to the new environment.[8]

  • Habituation (Optional but Recommended): To reduce the influence of novelty-induced anxiety, you can habituate the mice to the testing arena for a short period (e.g., 5-10 minutes) on the day before the experiment.

  • Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., IP injection).

  • Testing: At a predetermined time after injection (based on your time-course study, e.g., 30 minutes), gently place the mouse in the center of the open field arena.

  • Data Collection: Record the mouse's activity for a set duration, typically 10-20 minutes, using the video tracking system.[9]

  • Parameters to Measure:

    • Total Distance Traveled: The total distance the mouse moves during the test. A significant decrease suggests sedation.

    • Time Spent in the Center Zone: The amount of time the mouse spends in the central part of the arena. While often a measure of anxiety, a significant decrease can also be associated with general motor depression.

    • Rearing Frequency: The number of times the mouse stands on its hind legs. A decrease can indicate sedation.

    • Grooming Duration: The total time the mouse spends grooming. Changes in grooming behavior can be indicative of drug effects.[9]

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.[10]

Troubleshooting Guide: Open Field Test

Q: My results are highly variable between animals in the same treatment group. What could be the cause?

A: High variability can stem from several factors:

  • Inconsistent Handling: Ensure all animals are handled gently and consistently by the same experimenter.

  • Environmental Factors: Fluctuations in lighting, noise, or temperature in the testing room can affect behavior. Maintain a consistent and controlled environment.[10][11]

  • Lack of Acclimation: Insufficient acclimation time can lead to stress-induced hyperactivity or freezing behavior. Ensure a minimum of 60 minutes of acclimation in the testing room.[8]

  • Time of Day: Rodent activity levels vary throughout the day. Conduct all tests at the same time of day to minimize circadian rhythm effects.

Q: I'm not seeing a clear sedative effect even at high doses of this compound. What should I check?

A:

  • Drug Preparation and Administration: Verify the concentration of your this compound solution and ensure accurate dosing and successful IP injection.

  • Timing of the Test: Your testing window might not align with the peak effect of the drug. Conduct a time-course study to determine the optimal time for behavioral assessment after drug administration.

  • Habituation: If animals are overly anxious due to the novelty of the arena, this can mask sedative effects. Consider a brief habituation session on the day before testing.

  • Strain Differences: Different mouse strains can have varying sensitivities to drugs. Ensure you are using an appropriate strain and that your results are compared within the same strain.

Q: An animal is completely immobile in the center of the arena. Is this a strong sedative effect?

A: While it could be, "freezing" behavior can also be a sign of extreme fear or anxiety.[10] To differentiate, observe the animal's posture. A sedated animal will likely be in a relaxed posture, possibly with closed eyes, whereas a fearful animal will be tense and alert. Analyzing other parameters, such as the latency to move from the center, can also provide more context.

Rotarod Test

The Rotarod Test is a standard method for assessing motor coordination, balance, and motor learning. A drug-induced decrease in performance on the rotarod can indicate sedation or motor impairment.

Detailed Experimental Protocol

Objective: To evaluate the effect of this compound on motor coordination and balance in mice.

Apparatus:

  • A rotarod apparatus consisting of a textured rod that rotates at a constant or accelerating speed. The apparatus should have dividers to create individual lanes for each mouse and sensors to automatically record the latency to fall.

Procedure:

  • Acclimation: As with the Open Field Test, acclimate the mice to the testing room for at least 60 minutes prior to the experiment.[12]

  • Training (Crucial): To establish a stable baseline performance, train the mice on the rotarod for 2-3 consecutive days before the test day.

    • Training Session: Place the mouse on the rod at a low, constant speed (e.g., 4-5 RPM) for a fixed duration (e.g., 60 seconds). If the mouse falls, place it back on the rod. Repeat this for 3-4 trials with an inter-trial interval of at least 15 minutes.[12][13]

  • Drug Administration: On the test day, administer this compound or the vehicle control.

  • Testing: At the predetermined time after injection, place the mouse on the rotarod.

  • Data Collection:

    • Accelerating Protocol: Start the rod at a low speed (e.g., 4 RPM) and have it accelerate to a high speed (e.g., 40 RPM) over a set period (e.g., 300 seconds).[12]

    • Record the latency to fall (the time the mouse remains on the rod) and the rotation speed at the time of falling .

    • Conduct 3 trials with an inter-trial interval of at least 15 minutes.

  • Cleaning: Clean the rod with 70% ethanol between each trial.[12]

Troubleshooting Guide: Rotarod Test

Q: My baseline rotarod performance is inconsistent across animals. How can I improve this?

A:

  • Insufficient Training: Ensure all animals have been adequately trained to a stable performance level before the test day. Some animals may require more training than others.

  • Motivation: The fear of falling is the primary motivator. Ensure the height of the rod from the base is sufficient to induce this motivation without causing injury.

  • Rod Surface: A worn or slippery rod surface can increase variability. Ensure the rod has adequate texture for grip.

Q: A mouse is passively rotating on the rod instead of walking. How should I score this?

A: Passive rotation, where the mouse clings to the rod and rotates with it, is generally considered a "fall" as the animal is no longer actively maintaining its balance and coordination.[14][15] The latency should be recorded at the point where the first full passive rotation occurs. Note this observation in your data, as it can be a different indicator of motor impairment compared to a complete fall.

Q: I'm observing a significant decrease in rotarod performance. How do I know if it's sedation or a specific motor coordination deficit?

A: This is a key question in interpreting rotarod data.

  • Correlate with Open Field Data: A decrease in both rotarod performance and general locomotor activity in the open field test strongly suggests a sedative effect.

  • Observe the Animal's Behavior: A sedated animal may appear lethargic and have a delayed righting reflex when placed on its back. An animal with a specific motor deficit might be active but show clear signs of ataxia (uncoordinated movements).

  • Dose-Response: A steep dose-response curve where performance drops off sharply is often indicative of sedation.

Data Presentation

The following tables provide a template for summarizing quantitative data from your experiments. The values presented are hypothetical and should be replaced with your experimental data.

Table 1: Effect of this compound on Locomotor Activity in the Open Field Test

Treatment GroupDose (mg/kg)Total Distance Traveled (cm)Time in Center (s)Rearing Frequency
Vehicle02500 ± 15045 ± 530 ± 4
This compound101800 ± 12030 ± 420 ± 3*
This compound201200 ± 100 20 ± 312 ± 2**
This compound50600 ± 80 10 ± 25 ± 1***

*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle control (One-way ANOVA with post-hoc test).

Table 2: Effect of this compound on Motor Coordination in the Rotarod Test

Treatment GroupDose (mg/kg)Latency to Fall (s)
Vehicle0240 ± 20
This compound10180 ± 15*
This compound20110 ± 12**
This compound5050 ± 8***

*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle control (One-way ANOVA with post-hoc test).

Mandatory Visualizations

Signaling Pathway

Meclizine_Sedation_Pathway cluster_neuron Neuron in CNS cluster_downstream Downstream Signaling This compound This compound (crosses BBB) H1R Histamine H1 Receptor (Gq-coupled) This compound->H1R Blocks (Inverse Agonist) Reduced_Excitation Reduced Neuronal Excitation (Sedation) This compound->Reduced_Excitation Leads to PLC Phospholipase C (PLC) H1R->PLC Activates Gq Histamine Histamine Histamine->H1R Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: Signaling pathway of this compound-induced sedation.

Experimental Workflow

Sedation_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_assays Behavioral Assays cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (≥60 min in testing room) Drug_Admin Drug Administration (e.g., IP injection) Animal_Acclimation->Drug_Admin Drug_Prep This compound/Vehicle Preparation Drug_Prep->Drug_Admin Rotarod_Training Rotarod Training (2-3 days prior) Rotarod_Training->Drug_Admin Baseline established Post_Dose_Wait Post-Dose Waiting Period (e.g., 30 min) Drug_Admin->Post_Dose_Wait Open_Field Open Field Test (10-20 min) Post_Dose_Wait->Open_Field Rotarod Rotarod Test (3 trials) Post_Dose_Wait->Rotarod Data_Extraction Data Extraction from Tracking Software Open_Field->Data_Extraction Rotarod->Data_Extraction Stats Statistical Analysis (e.g., ANOVA) Data_Extraction->Stats Interpretation Interpretation: Sedation vs. Motor Deficit Stats->Interpretation

Caption: General experimental workflow for assessing sedative effects.

References

Validation & Comparative

Comparative Efficacy of Meclizine versus Scopolamine in Vertigo Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of meclizine and scopolamine in preclinical and clinical models of vertigo. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology of vestibular disorders. This document summarizes key experimental data, outlines detailed protocols, and illustrates the underlying signaling pathways.

Executive Summary

This compound, a first-generation antihistamine with anticholinergic properties, and scopolamine, a potent anticholinergic agent, are both commonly used to manage vertigo and motion sickness.[1] Experimental evidence from various models indicates that scopolamine generally exhibits a more potent and rapid onset of action in suppressing vestibular-induced symptoms compared to this compound, particularly in the acute phase.[2] However, this compound is often favored for its comparatively milder side-effect profile, notably less sedation and dry mouth.[2][3] The choice between these two agents in a research or clinical context depends on the specific application, the desired onset and duration of action, and the tolerance for potential adverse effects.

Data Presentation: Quantitative Comparison of Efficacy

The following table summarizes the quantitative data from comparative studies of this compound and scopolamine in various vertigo and motion sickness models.

Model TypeSpeciesDrug and DosageKey Efficacy EndpointResultsReference(s)
Caloric Irrigation-Induced Vertigo HumanThis compound (oral), Scopolamine (transdermal)Subjective vertigo symptom scoreDay 1: Scopolamine significantly more effective than this compound and placebo. Day 7: Both drugs significantly more effective than placebo.[2]
Rotational Chair-Induced Motion Sickness HumanThis compound (50 mg, oral), Scopolamine (0.8 mg, oral)Number of tolerated head tiltsOral scopolamine group tolerated significantly more head movements (Mean = 217) compared to the this compound group (Mean = 170).[4]
Rotational Motion Sickness RatScopolamine (intragastric), this compound (not directly compared in the same experiment)Inhibition of conditioned gaping and defecationScopolamine inhibited rotation-induced gaping and defecation.[5]
Vestibular Stimulation MouseScopolaminePrevention of motion sickness-induced pica behaviorPreemptive injection of scopolamine protected mice against motion sickness-induced pica.[6]
Visual-Vestibular Stimulation HumanThis compound (50 mg)Torsional eye velocityThis compound decreased torsional velocity during low-intensity stimulation but increased it during high-intensity stimulation compared to placebo.[7][8]

Experimental Protocols

Rotational Vertigo Model in Rodents

This protocol describes a standard method for inducing vertigo-like symptoms (e.g., nystagmus, conditioned taste aversion) in rodents to evaluate the efficacy of anti-vertigo drugs.

1. Animals:

  • Male Wistar rats (250-300g) are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, except where specified for behavioral testing.

2. Apparatus:

  • A motorized rotational chair or platform capable of controlled acceleration, constant velocity, and deceleration. The animal is placed in a restrainer on the platform.

  • For nystagmus recording, a video-based eye-tracking system or electrodes for electrooculography (EOG) can be used.

3. Drug Administration:

  • This compound: Can be administered orally (p.o.) or intraperitoneally (i.p.). A typical oral dose in rats is administered one hour before the rotational stimulus.[9]

  • Scopolamine: Can be administered via various routes, including intragastric (i.g.) or intraperitoneal (i.p.). Administration timing is typically 30-60 minutes before the stimulus.[5]

  • A vehicle control group (e.g., saline or the drug's solvent) and a placebo group should be included in the experimental design.

4. Experimental Procedure:

  • Habituation: Animals should be habituated to the restrainer and the experimental room for several days before the experiment to minimize stress-induced responses.

  • Baseline Measurement: Record baseline parameters (e.g., eye movements, locomotor activity) before drug administration and rotation.

  • Drug Administration: Administer this compound, scopolamine, or vehicle according to the predetermined timeline.

  • Rotational Stimulation:

    • Place the animal on the rotational platform.

    • The rotational paradigm can vary but a common protocol involves acceleration to a constant velocity, a period of sustained rotation, and then deceleration. For example, acceleration to 120 degrees/sec², rotation for 60 seconds, and then deceleration.

    • The direction of rotation can be clockwise or counterclockwise.

  • Outcome Measures:

    • Nystagmus: Record eye movements during and after rotation. The duration and frequency of nystagmus are key quantitative endpoints.

    • Conditioned Behavior: For motion sickness models, conditioned gaping and defecation can be quantified.[5] Pica behavior (consumption of non-nutritive substances like kaolin) can also be measured as an index of nausea.[6]

    • Postural Stability: Assess balance and coordination using tests like the rotarod or beam walking test before and after rotation.

5. Data Analysis:

  • Quantify the duration and slow-phase velocity of nystagmus.

  • Score behavioral responses (e.g., number of gapes, amount of kaolin consumed).

  • Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the effects of this compound, scopolamine, and placebo.

Mandatory Visualizations

Signaling Pathways in the Medial Vestibular Nucleus

The following diagram illustrates the primary signaling pathways in the medial vestibular nucleus (MVN) involved in processing vestibular information and the points of intervention for this compound and scopolamine. Vestibular afferents primarily use glutamate as an excitatory neurotransmitter. The MVN also receives cholinergic and histaminergic inputs that modulate neuronal excitability.

G cluster_0 Vestibular Afferent cluster_1 Medial Vestibular Nucleus (MVN) cluster_2 Modulatory Inputs cluster_4 Output Vestibular_Input Vestibular Input (Head Movement) MVN_Neuron MVN Neuron Vestibular_Input->MVN_Neuron Glutamate (+) Vertigo_Symptoms Vertigo Symptoms (Nystagmus, Nausea) MVN_Neuron->Vertigo_Symptoms Cholinergic_Input Cholinergic Input Cholinergic_Input->MVN_Neuron Acetylcholine (+) Histaminergic_Input Histaminergic Input Histaminergic_Input->MVN_Neuron Histamine (+) Scopolamine Scopolamine Scopolamine->Cholinergic_Input Blocks Muscarinic Receptors (-) This compound This compound This compound->Histaminergic_Input Blocks H1 Receptors (-)

Caption: Signaling pathways in the MVN and drug targets.

Experimental Workflow for a Rotational Vertigo Model

The diagram below outlines the key steps in a typical experimental workflow for comparing the efficacy of this compound and scopolamine in a rodent rotational vertigo model.

G cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Selection Select Animals (e.g., Wistar Rats) Habituation Habituate to Restrainer & Environment Animal_Selection->Habituation Baseline Baseline Measurement (e.g., EOG) Habituation->Baseline Drug_Admin Drug Administration (this compound, Scopolamine, Vehicle) Baseline->Drug_Admin Rotation Rotational Stimulation Drug_Admin->Rotation Post_Rotation Post-Rotation Measurement (Nystagmus, Behavior) Rotation->Post_Rotation Quantification Quantify Nystagmus & Behavioral Scores Post_Rotation->Quantification Statistics Statistical Comparison Quantification->Statistics

Caption: Workflow for a rodent rotational vertigo model.

Concluding Remarks

The presented data and protocols demonstrate that both this compound and scopolamine are effective in mitigating symptoms in various vertigo models. Scopolamine appears to offer more potent and rapid suppression of vestibular symptoms, which may be advantageous in acute, severe vertigo or motion sickness.[2] Conversely, this compound's more favorable side-effect profile makes it a suitable option for less severe conditions or when long-term treatment is required.[3] For researchers, the choice of a specific vertigo model and the outcome measures are critical for elucidating the nuanced differences in the efficacy and mechanism of action of these compounds. The provided experimental protocol for a rotational model in rodents offers a standardized approach for such investigations. Future research could focus on head-to-head comparisons in preclinical models of specific vestibular pathologies, such as vestibular neuritis, to further delineate the therapeutic potential of these agents.

References

Preclinical Validation of Meclizine's Antiemetic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiemetic properties of Meclizine with alternative compounds, supported by preclinical experimental data. The information is intended to assist researchers in evaluating the potential of this compound in various emetic contexts and in designing future preclinical studies.

Executive Summary

This compound is a first-generation antihistamine with central anticholinergic properties, primarily utilized for the prevention of motion sickness and the management of vertigo. Its mechanism of action involves the blockade of histamine H1 and muscarinic acetylcholine receptors in the brainstem, specifically within the chemoreceptor trigger zone (CTZ) and the vestibular nuclei, which are critical areas for the induction of emesis.

Preclinical evidence validating the antiemetic effects of this compound is most prominent in the context of motion sickness, with studies in models such as the Suncus murinus (musk shrew). However, in these studies, this compound has demonstrated limited efficacy compared to other anti-motion sickness agents like scopolamine. There is a notable lack of published preclinical data evaluating the efficacy of this compound in chemotherapy-induced emesis (CIE), a domain where other antiemetics, such as the 5-HT3 receptor antagonist ondansetron, have been extensively studied in animal models like the ferret. This guide will present the available preclinical data for this compound and compare it with relevant alternatives in appropriate models.

Comparative Efficacy of Antiemetic Agents

The following tables summarize the quantitative data from preclinical studies, comparing the antiemetic efficacy of this compound and its alternatives in motion-induced and chemotherapy-induced emesis models.

Table 1: Antiemetic Efficacy in a Preclinical Model of Motion Sickness

DrugDose (mg/kg)Animal ModelEmetic StimulusReduction in Emesis (Compared to Control)Reference
This compound 20Suncus murinusReciprocal shakingNot effective or very weak[1](--INVALID-LINK--)
Scopolamine100Suncus murinusReciprocal shakingSignificant decrease in emetic effect[1](--INVALID-LINK--)
Promethazine50Suncus murinusReciprocal shakingSignificant decrease in emetic effect[1](--INVALID-LINK--)
Diphenhydramine20Suncus murinusReciprocal shakingSignificant decrease in emetic effect[1](--INVALID-LINK--)

Table 2: Antiemetic Efficacy in a Preclinical Model of Chemotherapy-Induced Emesis

Note: No preclinical studies were identified that specifically evaluated the efficacy of this compound in a cisplatin-induced emesis model. The data below is for a standard-of-care antiemetic, ondansetron, in the ferret model for comparative context.

DrugDose (mg/kg)Animal ModelEmetic StimulusReduction in Emesis (Retching and Vomiting)Reference
Ondansetron0.5FerretCisplatin (5 mg/kg, i.p.)~90% reduction in acute phase[2](--INVALID-LINK--)
Ondansetron0.5FerretCisplatin (5 mg/kg, i.p.)~70% reduction in delayed phase[2](--INVALID-LINK--)

Experimental Protocols

1. Motion-Induced Emesis in Suncus murinus

  • Animal Model: Adult male or female Suncus murinus (house musk shrew).

  • Housing: Animals are housed individually with free access to food and water.

  • Emetic Stimulus: Animals are placed in a small cage on a reciprocal shaker. Motion is induced by horizontal shaking with a specific amplitude (e.g., 4 cm) and frequency (e.g., 1 Hz) for a defined duration (e.g., 10 minutes).

  • Drug Administration: Test compounds (e.g., this compound, scopolamine) or vehicle are administered via a specified route (e.g., subcutaneous injection) at a predetermined time before the motion stimulus (e.g., 30 minutes).

  • Data Collection: The number of retches and vomits for each animal is recorded during the motion stimulus and for a defined observation period afterward. The latency to the first emetic event can also be measured.

  • Endpoint Analysis: The total number of emetic episodes (retches and vomits) is calculated for each treatment group and compared to the vehicle control group to determine the antiemetic efficacy.

2. Cisplatin-Induced Emesis in Ferrets

  • Animal Model: Adult male ferrets.

  • Housing: Ferrets are housed individually in cages that allow for easy observation of emetic behaviors.

  • Emetic Stimulus: Cisplatin is administered intravenously or intraperitoneally at a dose known to induce a reliable emetic response (e.g., 5 mg/kg for both acute and delayed emesis, or 10 mg/kg for acute emesis).

  • Drug Administration: The antiemetic agent under investigation or vehicle is administered at a specific time relative to the cisplatin injection.

  • Data Collection: The number of retches and vomits is continuously recorded for a defined period. For acute emesis, this is typically the first 8 hours post-cisplatin. For delayed emesis, observations can extend up to 72 hours.

  • Endpoint Analysis: The total number of emetic events is quantified for each treatment group and compared with the control group to assess the antiemetic effect.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways involved in emesis and the points of intervention for this compound and other antiemetic drugs.

Emesis_Signaling_Pathway Vestibular_Apparatus Vestibular Apparatus (Motion) Vestibular_Nuclei Vestibular Nuclei Vestibular_Apparatus->Vestibular_Nuclei (H1, M1) GI_Tract GI Tract (Toxins, Chemotherapy) NTS Nucleus Tractus Solitarius (NTS) GI_Tract->NTS (5-HT3, NK1) CTZ Chemoreceptor Trigger Zone (CTZ) (Area Postrema) CTZ->NTS (D2, 5-HT3, NK1, M1) Vestibular_Nuclei->NTS Vomiting_Center Vomiting Center (Medulla) NTS->Vomiting_Center Emesis Emesis (Retching, Vomiting) Vomiting_Center->Emesis

Figure 1. Key signaling pathways involved in the emetic reflex.

Experimental_Workflow_Motion_Sickness Animal_Acclimation Animal Acclimation (Suncus murinus) Drug_Administration Drug Administration (this compound or Alternative) Animal_Acclimation->Drug_Administration Motion_Stimulus Motion Stimulus (Reciprocal Shaking) Drug_Administration->Motion_Stimulus Observation Observation Period (Record Retching & Vomiting) Motion_Stimulus->Observation Data_Analysis Data Analysis (Compare Treatment Groups) Observation->Data_Analysis Antiemetic_Drug_Targets Receptors H1 / M1 Receptors D2 Receptors 5-HT3 Receptors NK1 Receptors This compound This compound This compound->Receptors:h1_m1 Scopolamine Scopolamine Scopolamine->Receptors:h1_m1 Ondansetron Ondansetron Ondansetron->Receptors:ht3 Aprepitant Aprepitant Aprepitant->Receptors:nk1 Metoclopramide Metoclopramide Metoclopramide->Receptors:d2 Metoclopramide->Receptors:ht3

References

Head-to-Head Comparison: Meclizine vs. Dimenhydrinate Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the pharmacological mechanisms of Meclizine and Dimenhydrinate, two first-generation antihistamines commonly used for the treatment of motion sickness and vertigo. The information presented is supported by experimental data to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

At a Glance: Key Pharmacological Differences

ParameterThis compoundDimenhydrinate (Diphenhydramine)
Primary Target Histamine H1 ReceptorHistamine H1 Receptor
Secondary Target Muscarinic Acetylcholine ReceptorsMuscarinic Acetylcholine Receptors
H1 Receptor Affinity (Ki) ~250 nM14.08 nM
Muscarinic Receptor Affinity (Ki) ~3,600 - 30,000 nM (low affinity)M1: 210 nM, M2: 130 nM, M3: 240 nM, M4: 112 nM, M5: 260 nM
Primary Mechanism Inverse Agonist at H1 ReceptorsInverse Agonist at H1 Receptors
Anticholinergic Activity Present, but weakerPotent
Sedative Effects Less pronouncedMore pronounced
Duration of Action Up to 24 hours[1]4 to 8 hours[1]

Mechanism of Action: A Detailed Analysis

Both this compound and Dimenhydrinate are first-generation antihistamines that exert their therapeutic effects primarily through the blockade of the histamine H1 receptor in the central nervous system.[1][2] Dimenhydrinate is a salt composed of two drugs: diphenhydramine and 8-chlorotheophylline. Diphenhydramine is the active antihistamine component, while 8-chlorotheophylline, a mild stimulant, is intended to counteract the sedative effects of diphenhydramine. For the purpose of this mechanistic comparison, the focus will be on diphenhydramine as the active moiety of dimenhydrinate.

Histamine H1 Receptor Antagonism

The primary mechanism of action for both this compound and diphenhydramine is as an inverse agonist at the H1 receptor.[3] This means they bind to the receptor and stabilize it in its inactive conformation, thereby reducing its constitutive activity and blocking the binding of histamine. The antiemetic and anti-vertigo effects of these drugs are largely attributed to their action on H1 receptors in the vestibular nuclei and the chemoreceptor trigger zone (CTZ) in the medulla.[4] By blocking histaminergic signaling in these areas, they reduce the excitability of vestibular neurons and dampen the conflicting signals from the peripheral vestibular system that lead to motion sickness and vertigo.[2]

Anticholinergic Activity

A key differentiator between this compound and Dimenhydrinate (via diphenhydramine) is the potency of their anticholinergic effects. Both drugs exhibit the ability to block muscarinic acetylcholine receptors, which contributes to their antiemetic properties by reducing labyrinthine excitability.[2] However, diphenhydramine is a potent antimuscarinic agent, with significant affinity for all five muscarinic receptor subtypes (M1-M5).[5] This strong anticholinergic activity is responsible for many of its side effects, including dry mouth, blurred vision, and urinary retention.[5]

In contrast, this compound has a much lower affinity for muscarinic receptors, making its anticholinergic effects less pronounced.[6] This difference in muscarinic receptor affinity likely contributes to the generally better-tolerated side effect profile of this compound, particularly with respect to sedation and cognitive impairment.[7]

Quantitative Receptor Binding Affinities

The following table summarizes the experimentally determined binding affinities (Ki values) of this compound and Diphenhydramine for histamine H1 and muscarinic receptors. A lower Ki value indicates a higher binding affinity.

ReceptorThis compound (Ki, nM)Diphenhydramine (Ki, nM)
Histamine H1 25014.08[5]
Muscarinic M1 >10,000210[5]
Muscarinic M2 >10,000130[5]
Muscarinic M3 >10,000240[5]
Muscarinic M4 >10,000112[5]
Muscarinic M5 >10,000260[5]

Signaling Pathways

Both this compound and Dimenhydrinate, by acting as inverse agonists at H1 and muscarinic receptors, modulate downstream signaling cascades.

H1 Receptor Signaling Pathway

The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[8] Antagonism of this receptor by this compound or Diphenhydramine inhibits the following cascade:

H1_Signaling Histamine Histamine H1R H1 Receptor (Inactive) Histamine->H1R Binds H1R_active H1 Receptor (Active) H1R->H1R_active Activates Gq Gq Protein (GDP-bound) H1R_active->Gq Activates Gq_active Gq Protein (GTP-bound) Gq->Gq_active GDP -> GTP PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Drug This compound or Dimenhydrinate Drug->H1R Blocks Muscarinic_Signaling ACh Acetylcholine MR Muscarinic Receptor (M1, M3, M5 - Inactive) ACh->MR Binds MR_active Muscarinic Receptor (Active) MR->MR_active Activates Gq Gq Protein (GDP-bound) MR_active->Gq Activates Gq_active Gq Protein (GTP-bound) Gq->Gq_active GDP -> GTP PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Drug Dimenhydrinate >> This compound Drug->MR Blocks Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_sep Separation & Detection cluster_analysis Data Analysis Homogenization Tissue/Cell Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Resuspension Resuspension in Assay Buffer Centrifugation->Resuspension ProteinAssay Protein Quantification Resuspension->ProteinAssay Incubation Incubation: Membranes + Radioligand + Competitor Drug ProteinAssay->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

References

A Comparative Guide to Analytical Methods for Meclizine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of Meclizine. This compound, a first-generation antihistamine, is widely used for the treatment of motion sickness and vertigo. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological samples is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This document outlines and compares the performance of UV-Vis Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this purpose.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound detection depends on various factors, including the sample matrix, required sensitivity, and the purpose of the analysis. The following table summarizes the key performance parameters of the most commonly employed techniques, providing a basis for method selection and cross-validation.

ParameterUV-Vis SpectrophotometryHPTLCRP-HPLCLC-MS/MS
Linearity Range 5 - 35 µg/mL[1][2]1.25 - 15 µ g/spot 5 - 25 µg/mL[3]0.5 - 200 ng/mL[4]
Accuracy (% Recovery) 98.05 - 101.075%[2]99.77 ± 0.85%98.24 - 100.03%99.2 - 102.7%[4]
Precision (%RSD) < 2%[1]< 2%< 2%[3]< 12.92% (at LLOQ)[4]
Limit of Detection (LOD) 0.76 µg/mL[5]--1.0 ng/mL[6]
Limit of Quantification (LOQ) 2.29 µg/mL[5][7]--0.5 ng/mL[4]
Wavelength (λmax) 230 nm[2], 540 nm[5]230 nm225 nm[8], 228 nm[3], 229 nm[9]N/A (Mass Analyzer)
Primary Application Routine QC in bulk & dosage formsQuantification in tabletsStability-indicating assays, QCBioanalysis in plasma

Experimental Workflows and Logical Relationships

The following diagram illustrates a generalized workflow for the cross-validation of analytical methods for this compound detection.

Cross-Validation of Analytical Methods for this compound Detection cluster_MethodDevelopment Method Development & Optimization cluster_Validation Method Validation (ICH Guidelines) cluster_Application Application cluster_CrossValidation Cross-Validation UV-Vis UV-Vis Linearity Linearity UV-Vis->Linearity HPTLC HPTLC HPTLC->Linearity HPLC HPLC HPLC->Linearity LC-MS/MS LC-MS/MS LC-MS/MS->Linearity Accuracy Accuracy Precision Precision Specificity Specificity LOD_LOQ LOD & LOQ Robustness Robustness Pharmaceutical_Formulations Pharmaceutical Formulations Robustness->Pharmaceutical_Formulations Biological_Samples Biological Samples (Plasma) Robustness->Biological_Samples Data_Comparison Comparative Data Analysis Pharmaceutical_Formulations->Data_Comparison Biological_Samples->Data_Comparison

Cross-Validation Workflow for this compound Analytical Methods.

Detailed Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide. These protocols are based on established and validated methods from the scientific literature.

UV-Vis Spectrophotometric Method

This method is suitable for the routine quality control of this compound in bulk and pharmaceutical dosage forms.

  • Instrumentation: A double beam UV-Vis spectrophotometer.

  • Reagents: Methanol, Dimethylformamide (DMF).

  • Standard Solution Preparation: Accurately weigh and dissolve 10 mg of this compound HCl standard in a 100 mL volumetric flask with a mixture of Methanol:DMF (40:60) to obtain a stock solution of 100 µg/mL. From this stock solution, prepare a series of dilutions ranging from 5 to 25 µg/mL.[1]

  • Sample Preparation (Tablets): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of this compound HCl into a 100 mL volumetric flask. Add about 70 mL of the Methanol:DMF (40:60) solvent, sonicate for 15 minutes, and then dilute to the mark with the same solvent. Filter the solution and make further dilutions as necessary to fall within the calibration range.

  • Analysis: Measure the absorbance of the standard and sample solutions at 230 nm against a solvent blank.[2] Plot a calibration curve of absorbance versus concentration for the standard solutions and determine the concentration of this compound in the sample solution.

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC offers a simple and rapid method for the quantification of this compound in tablet formulations.

  • Instrumentation: HPTLC system with a sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: Pre-coated silica gel aluminum plates 60 F254.

  • Mobile Phase: A mixture of glacial acetic acid, dichloromethane, and methanol (1.5:5:18.5 v/v/v).

  • Standard Solution Preparation: Prepare a stock solution of this compound HCl in methanol (e.g., 1 mg/mL). From this, prepare working standards of desired concentrations.

  • Sample Preparation (Tablets): Extract a known weight of powdered tablets with methanol, sonicate, and filter. Dilute the filtrate to a suitable concentration.

  • Analysis: Apply the standard and sample solutions as bands on the HPTLC plate. Develop the plate in the mobile phase until the solvent front reaches a sufficient height. Dry the plate and scan the densitometrically at 230 nm.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

RP-HPLC is a robust and widely used method for the stability-indicating assay of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C8 (250 mm x 4.6 mm, 5 µm) or C18 (250 mm x 4.6 mm, 5 µm).[8][9]

  • Mobile Phase: A mixture of 0.2% triethylamine in water (pH adjusted to 3.0 with orthophosphoric acid) and methanol in a ratio of 65:35 (v/v) or Methanol:Water (65:35 v/v, pH 3 with orthophosphoric acid).[8][9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV detection at 225 nm or 229 nm.[8][9]

  • Standard and Sample Preparation: Prepare stock solutions of the standard and sample in the mobile phase or a suitable solvent. Filter all solutions through a 0.45 µm membrane filter before injection.

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. The retention time for this compound hydrochloride is typically around 3.8 minutes under these conditions.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the determination of this compound in biological matrices such as human plasma.

  • Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.

  • Column: Zorbax SB-C18 column (150 × 2.1mm, 5 µm).[4]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and 0.2% formic acid containing 2mM ammonium acetate.[4]

  • Sample Preparation (Plasma): Perform protein precipitation by adding acetonitrile to the plasma sample. Vortex and centrifuge to separate the supernatant. An internal standard (e.g., flunarizine) should be added before precipitation.[4]

  • Analysis: The analysis is performed using multiple reaction monitoring (MRM) in positive electrospray ionization mode. The specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

Conclusion

The selection of an appropriate analytical method for this compound is contingent upon the specific requirements of the analysis. For routine quality control of pharmaceutical products, UV-Vis spectrophotometry and HPTLC provide simple, cost-effective, and rapid solutions. RP-HPLC is a more robust and versatile technique, particularly for stability-indicating assays where the separation of degradation products is necessary. For bioanalytical applications requiring high sensitivity and selectivity to measure low concentrations of this compound in complex biological matrices like plasma, LC-MS/MS is the method of choice. The cross-validation of these methods is essential to ensure the reliability and accuracy of the analytical data generated.

References

Meclizine's Anticholinergic Profile: A Comparative Analysis with Other Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticholinergic potency of meclizine relative to other first and second-generation antihistamines. The information presented is supported by experimental data from in vitro studies to assist in research and drug development.

Executive Summary

This compound, a first-generation antihistamine, is recognized for its therapeutic applications in the management of motion sickness and vertigo.[1] Its clinical effects are, in part, attributed to its central anticholinergic actions.[1] However, when compared to other first-generation antihistamines, this compound exhibits a relatively low anticholinergic potency. This guide synthesizes quantitative data from receptor binding assays and functional in vitro models to provide a clear comparison of this compound's anticholinergic activity against other commonly used antihistamines. Second-generation antihistamines, designed for greater H1 receptor selectivity, demonstrate negligible affinity for muscarinic receptors and are included for a comprehensive overview.[2][3]

Data Presentation

The anticholinergic potency of antihistamines can be quantified through various experimental approaches. The most common are radioligand binding assays, which determine the affinity of a drug for the muscarinic receptor (expressed as the inhibition constant, Ki), and functional assays that measure the drug's ability to inhibit the physiological response to a muscarinic agonist (expressed as the pA2 value). A lower Ki value indicates a higher binding affinity, while a higher pA2 value signifies greater antagonist potency.

Antihistamine (Generation)Anticholinergic Potency (Ki in nM)Anticholinergic Potency (pA2)
This compound (First)3,600[4]Not widely reported
Diphenhydramine (First)280[4]6.2[5][6]
Chlorpheniramine (First)Not widely reported5.8[7]
Promethazine (First)Not widely reported7.8[7]
Cyproheptadine (First)Not widely reported8.2[7]
Hydroxyzine (First)3,800[3]4.8[5][6]
Loratadine (Second)>10,000[3]Inactive[5][7]
Cetirizine (Second)>10,000[3]Inactive[5][7]
Fexofenadine (Second)Not widely reportedInactive[5][7]

Table 1: Comparative Anticholinergic Potency of this compound and Other Antihistamines. Data is compiled from multiple sources. A lower Ki value indicates higher affinity for the muscarinic receptor. A higher pA2 value indicates greater antagonist potency in functional assays.

Signaling Pathways and Experimental Workflows

The anticholinergic effects of antihistamines are mediated through the blockade of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). There are five subtypes of muscarinic receptors (M1-M5) that couple to different G-proteins to initiate intracellular signaling cascades. The diagram below illustrates the canonical signaling pathways for Gq-coupled (M1, M3, M5) and Gi-coupled (M2, M4) muscarinic receptors.

Muscarinic Receptor Signaling Pathways cluster_Gq Gq-coupled Pathway (M1, M3, M5) cluster_Gi Gi-coupled Pathway (M2, M4) ACh_Gq Acetylcholine M_Gq Muscarinic Receptor (M1, M3, M5) ACh_Gq->M_Gq Gq Gq protein M_Gq->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Gq Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq ACh_Gi Acetylcholine M_Gi Muscarinic Receptor (M2, M4) ACh_Gi->M_Gi Gi Gi protein M_Gi->Gi activates AC Adenylate Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_Gi Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response_Gi Antihistamine Antihistamine (Anticholinergic) Antihistamine->M_Gq blocks Antihistamine->M_Gi blocks

Muscarinic receptor signaling pathways.

The following diagram outlines a typical experimental workflow for assessing the anticholinergic potency of a compound using an in vitro functional assay.

Experimental Workflow start Start tissue_prep Tissue Preparation (e.g., Guinea Pig Trachea) start->tissue_prep mounting Mounting in Organ Bath tissue_prep->mounting equilibration Equilibration Period mounting->equilibration carbachol_crc Generate Control Carbachol Concentration- Response Curve (CRC) equilibration->carbachol_crc washout Washout carbachol_crc->washout incubation Incubate with Antihistamine washout->incubation carbachol_crc_test Generate Carbachol CRC in presence of Antihistamine incubation->carbachol_crc_test data_analysis Data Analysis (Schild Plot) carbachol_crc_test->data_analysis pA2_determination Determine pA2 value data_analysis->pA2_determination

Workflow for in vitro functional assay.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki)

This assay determines the affinity of a test compound for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

  • Receptor Source: Membranes prepared from tissues or cells expressing muscarinic receptors (e.g., bovine cerebral cortex).

  • Radioligand: A tritiated muscarinic antagonist, such as [3H]quinuclidinyl benzilate ([3H]QNB), is commonly used.

  • Assay Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., 7.4).

  • Procedure:

    • Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the test antihistamine.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled muscarinic antagonist (e.g., atropine).

    • After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Inhibition of Carbachol-Induced Contractions (pA2)

This functional assay assesses the potency of an antagonist in inhibiting the contractile response of a smooth muscle preparation to a muscarinic agonist.

  • Tissue Preparation: Isolated guinea pig trachealis muscle is a standard preparation.[7] The trachea is dissected and cut into rings or strips.

  • Apparatus: The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Procedure:

    • The tissue is allowed to equilibrate under a resting tension.

    • A cumulative concentration-response curve to a muscarinic agonist, such as carbachol, is generated to establish a baseline.

    • The tissue is then washed and incubated with a known concentration of the antihistamine for a set period.

    • A second concentration-response curve to carbachol is then generated in the presence of the antagonist.

  • Data Analysis: The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. A Schild plot is constructed by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression of the Schild plot provides the pA2 value, which is a measure of the antagonist's potency. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Conclusion

The available experimental data indicates that this compound possesses weak anticholinergic activity compared to other first-generation antihistamines such as diphenhydramine and cyproheptadine. Its Ki value for muscarinic receptors is in the micromolar range, suggesting a low affinity. This is in stark contrast to second-generation antihistamines, which are specifically designed to have minimal to no interaction with muscarinic receptors, thereby reducing anticholinergic side effects. For researchers and drug development professionals, this comparative analysis highlights the importance of considering the full receptor binding profile of antihistamines, particularly when developing compounds for indications where anticholinergic effects are undesirable. The provided experimental protocols offer a foundation for conducting further comparative studies to elucidate the nuanced pharmacological profiles of these compounds.

References

Replicating Meclizine's Therapeutic Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Meclizine's therapeutic performance against key alternatives, supported by available experimental data. The following sections detail the primary therapeutic applications of this compound, its mechanism of action, and a comparative analysis of its efficacy against Scopolamine, Dimenhydrinate, and Betahistine for the treatment of motion sickness and vertigo.

Overview of this compound

This compound is a first-generation antihistamine with additional anticholinergic properties, primarily used to treat nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1] Its therapeutic effects are attributed to its action on the central nervous system, specifically within the vestibular system and the chemoreceptor trigger zone. While effective for these indications, its performance relative to other available treatments is a critical consideration for clinical and research applications.

Mechanism of Action: A Dual Approach

This compound's therapeutic efficacy stems from its ability to antagonize two key receptor types:

  • Histamine H1 Receptors: By blocking H1 receptors in the brain, particularly in the vestibular nuclei and the nucleus of the solitary tract, this compound inhibits histaminergic signaling that contributes to the sensations of nausea and vertigo.

  • Muscarinic Acetylcholine Receptors: Its anticholinergic action further dampens neurotransmission in the vestibular system, reducing the excitability of the inner ear and diminishing the brain's response to motion stimuli.

This dual-pronged antagonism effectively suppresses the overstimulation of the vestibular system that leads to the symptoms of motion sickness and vertigo.

Signaling Pathway of this compound

Meclizine_Signaling_Pathway cluster_stimulus Vestibular & Motion Stimuli cluster_vestibular Vestibular System (Inner Ear) cluster_cns Central Nervous System cluster_symptoms Symptoms Motion Motion/Head Movement Vestibular_Apparatus Vestibular Apparatus Motion->Vestibular_Apparatus Stimulates Vestibular_Nuclei Vestibular Nuclei Vestibular_Apparatus->Vestibular_Nuclei Sensory Input CTZ Chemoreceptor Trigger Zone (CTZ) Vestibular_Nuclei->CTZ Signal Vomiting_Center Vomiting Center Vestibular_Nuclei->Vomiting_Center Signal Vertigo Vertigo/Dizziness Vestibular_Nuclei->Vertigo CTZ->Vomiting_Center Signal Nausea_Vomiting Nausea & Vomiting Vomiting_Center->Nausea_Vomiting This compound This compound H1_Receptor H1 Receptor This compound->H1_Receptor Antagonizes Muscarinic_Receptor Muscarinic Receptor This compound->Muscarinic_Receptor Antagonizes

Caption: Mechanism of this compound in suppressing motion sickness and vertigo.

Comparative Efficacy of this compound

The following tables summarize the available quantitative data from clinical studies comparing this compound to other common treatments for motion sickness and vertigo.

This compound vs. Placebo for Vertigo
This compound vs. Scopolamine for Motion Sickness

Scopolamine, a muscarinic antagonist, is another widely used medication for motion sickness. Comparative studies have generally shown Scopolamine to be more effective than this compound.

Study Drug/Dose Primary Outcome Result p-value
Dahl et al. (1984)Transdermal Scopolamine vs. Oral this compoundProtection from motion sicknessScopolamine: 60% protectedthis compound: 20% protectedNot specified
Evaluation of Common Antimotion Sickness Medications (2009)Oral Scopolamine (0.8 mg) vs. Oral this compound (50 mg)Tolerated head movementsScopolamine: M=217this compound: M=1700.04
This compound vs. Dimenhydrinate for Vertigo

Dimenhydrinate is another first-generation antihistamine commonly used for vertigo and motion sickness. A head-to-head clinical trial (NCT02112578) was conducted to evaluate the non-inferiority of this compound versus Dimenhydrinate for acute vertigo; however, the results of this study have not been widely published. Community-reported data suggests a key difference in their side-effect profiles.

Data Source Metric This compound Dimenhydrinate
Community-Reported DataDrowsiness RateLowerHigher
This compound vs. Betahistine for Meniere's Disease/Vertigo

Betahistine, a histamine analogue, is frequently prescribed for Meniere's disease and other vestibular disorders. A meta-analysis of clinical studies suggests that Betahistine is more effective than a placebo for vertigo symptoms.

Study Comparison Metric Result
Nauta J. (2014) Meta-analysisBetahistine vs. PlaceboOdds Ratio for Favorable Outcome2.58 (95% CI: 1.67-3.99)

Community-reported data from individuals with Meniere's disease also indicates a preference for Betahistine over this compound in terms of effectiveness and a lower incidence of drowsiness.

Experimental Protocols

Replicating findings requires a clear understanding of the methodologies employed in the original research. The following outlines a generalized experimental workflow for a comparative clinical trial investigating treatments for motion sickness.

Generalized Experimental Workflow for Motion Sickness Study

Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_exposure Motion Exposure cluster_assessment Assessment cluster_analysis Data Analysis Recruitment Participant Recruitment (Healthy Volunteers) Informed_Consent Informed Consent Recruitment->Informed_Consent Baseline Baseline Assessment (e.g., Motion Sickness Susceptibility Questionnaire) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Alternative Drug) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Motion_Stimulus Controlled Motion Stimulus (e.g., Ship-motion simulator, Rotating chair) Group_A->Motion_Stimulus Group_B->Motion_Stimulus Group_C->Motion_Stimulus Data_Collection Data Collection - Nausea/Vertigo Scores (e.g., VAS) - Physiological Measures - Adverse Events Motion_Stimulus->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-tests) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: A typical workflow for a clinical trial comparing motion sickness medications.

Key Methodological Considerations:

  • Study Design: Double-blind, placebo-controlled, crossover or parallel-group designs are the gold standard for minimizing bias.

  • Participant Selection: Inclusion and exclusion criteria should be clearly defined. A baseline assessment of motion sickness susceptibility is often performed.

  • Intervention: The dosage and timing of drug administration relative to motion exposure are critical parameters.

  • Motion Stimulus: The method of inducing motion sickness (e.g., rotating chair, ship-motion simulator) should be standardized and reproducible.

  • Outcome Measures: Primary endpoints typically include subjective ratings of nausea and vertigo (e.g., using a Visual Analog Scale), and objective measures such as the number of head movements tolerated before the onset of symptoms. Secondary endpoints often include the incidence and severity of adverse effects.

Conclusion

This compound is an effective and well-established treatment for motion sickness and vertigo. However, for severe motion sickness, Scopolamine appears to offer superior protection. While direct, large-scale comparative data with Dimenhydrinate is limited, this compound may have a more favorable side-effect profile, particularly concerning drowsiness. For the long-term management of vestibular disorders like Meniere's disease, Betahistine may be a more effective option. The choice of agent should be guided by the specific clinical context, considering the severity of symptoms, the duration of the anticipated motion, and the individual patient's susceptibility to side effects. Further head-to-head clinical trials with standardized methodologies and clearly reported quantitative outcomes are needed to refine these comparative assessments.

References

A Comparative Guide to Meclizine and Newer Generation Antihistamines for Motion Sickness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between antihistamines is crucial for targeted therapeutic applications. This guide provides an objective comparison of meclizine, a first-generation antihistamine, and newer, second-generation antihistamines in the context of motion sickness, supported by available data and experimental insights.

Executive Summary

This compound remains a stalwart in the prevention and treatment of motion sickness due to its ability to cross the blood-brain barrier and exert effects on the central nervous system (CNS). In contrast, newer second-generation antihistamines, while highly effective for allergic conditions, are generally considered ineffective for motion sickness. This inefficacy is primarily attributed to their design, which limits CNS penetration to minimize sedative side effects. This fundamental difference in central activity is the cornerstone of their differential utility in managing motion sickness.

Mechanism of Action: A Tale of Two Generations

This compound , a first-generation antihistamine, readily crosses the blood-brain barrier.[1] Its primary mechanism of action in combating motion sickness involves the antagonism of histamine H1 receptors in the brain, particularly in the vestibular nuclei and the vomiting center in the medulla.[2][3] By blocking these receptors, this compound mitigates the overstimulation of the vestibular system that leads to the classic symptoms of motion sickness: nausea, vomiting, and dizziness.[2][4] Furthermore, this compound possesses anticholinergic properties, which contribute to its antiemetic effects by blocking acetylcholine, another key neurotransmitter in the vestibular system.[3][4]

Newer (Second-Generation) Antihistamines , such as cetirizine, loratadine, and fexofenadine, are designed to be more selective for peripheral H1 receptors and have a significantly reduced ability to cross the blood-brain barrier.[1][5] This characteristic is advantageous for treating allergic rhinitis and urticaria, as it minimizes CNS side effects like drowsiness.[1][6] However, this very feature renders them ineffective for motion sickness, which is a centrally mediated condition.[7][8][9]

Comparative Data

The following tables summarize the key pharmacological and clinical characteristics of this compound in comparison to representative second-generation antihistamines.

Table 1: Pharmacokinetic and Pharmacodynamic Comparison

FeatureThis compound (First-Generation)Representative Second-Generation Antihistamines (e.g., Cetirizine, Loratadine)
Primary Mechanism Central and peripheral H1 receptor antagonist; anticholinergic effects[2][4]Primarily peripheral H1 receptor antagonist[5][6]
Blood-Brain Barrier Penetration Significant[1][10]Minimal[1]
Onset of Action Approximately 1 hour[2][11]1-2 hours[1][12]
Duration of Action 12-24 hours[13][14]Approximately 24 hours[1][6]
Metabolism Primarily hepatic (CYP2D6)[2][11]Varies by agent (e.g., loratadine is a prodrug)[6]
Half-Life Approximately 5-6 hours[13][15]Varies by agent (e.g., cetirizine ~8 hours, loratadine metabolite ~28 hours)

Table 2: Clinical Efficacy and Side Effect Profile for Motion Sickness

FeatureThis compoundRepresentative Second-Generation Antihistamines
Efficacy in Motion Sickness Effective for prevention and treatment[8][15][16]Ineffective[7][8][9]
Common Side Effects Drowsiness, dry mouth, dizziness, blurred vision[13][17][18]Generally non-sedating; may cause headache or dry mouth[6]
User Ratings (from Drugs.com) 7.4/10 for motion sickness/vertigo[19]Not typically rated for motion sickness due to inefficacy

Experimental Protocols

While direct comparative trials of this compound versus newer antihistamines for motion sickness are lacking due to the established inefficacy of the latter, the following outlines a typical experimental design used to evaluate the efficacy of this compound.

A Randomized, Double-Blind, Placebo-Controlled Crossover Study to Evaluate the Efficacy of this compound for Motion Sickness

  • Objective: To determine the effectiveness of this compound in preventing motion sickness symptoms compared to a placebo.

  • Participants: Healthy adult volunteers with a history of motion sickness.

  • Design: A crossover design where each participant receives both this compound (e.g., 25-50 mg) and a matching placebo on separate occasions, with a washout period in between. The order of treatment is randomized.

  • Intervention: The study drug (this compound or placebo) is administered orally approximately 1-2 hours before exposure to a motion stimulus.

  • Motion Stimulus: Participants are subjected to a standardized motion challenge, such as a rotating chair, a ship movement simulator, or actual sea travel for a fixed duration.[15]

  • Outcome Measures:

    • Primary: The proportion of participants who remain symptom-free. Motion sickness severity is often rated on a standardized scale (e.g., a scale from 0 for no symptoms to 5 for retching or vomiting).[15]

    • Secondary: Time to onset of symptoms, physiological measures (e.g., heart rate, gastric tachyarrhythmia), and subjective ratings of drowsiness and other side effects.[12][20]

  • Statistical Analysis: The proportion of participants experiencing motion sickness with this compound versus placebo is compared using appropriate statistical tests (e.g., McNemar's test for paired categorical data).

Visualizing the Pathways

The differing effects of this compound and newer antihistamines on the central nervous system can be visualized through their interaction with the motion sickness pathway.

motion_sickness_pathway cluster_cns Central Nervous System cluster_input Sensory Input cluster_drugs Pharmacological Intervention Vestibular Nuclei Vestibular Nuclei Vomiting Center Vomiting Center Vestibular Nuclei->Vomiting Center H1 & ACh Receptors Nausea & Vomiting Nausea & Vomiting Vomiting Center->Nausea & Vomiting Blood-Brain Barrier Blood-Brain Barrier Blood-Brain Barrier->Vestibular Nuclei Blocks H1 & ACh Blood-Brain Barrier->Vomiting Center Blocks H1 Vestibular System Vestibular System Vestibular System->Vestibular Nuclei H1 Receptors Visual System Visual System Visual System->Vestibular Nuclei Sensory Conflict This compound This compound This compound->Blood-Brain Barrier Crosses BBB Newer Antihistamines Newer Antihistamines Newer Antihistamines->Blood-Brain Barrier Blocked by BBB

Caption: Mechanism of Action in Motion Sickness Pathway.

Conclusion

The choice between this compound and newer generation antihistamines for motion sickness is clear-cut and dictated by their fundamental pharmacological properties. This compound's efficacy is rooted in its ability to penetrate the central nervous system and modulate the vestibular pathways.[2][4] Conversely, the clinical advantage of newer antihistamines in allergy treatment—their lack of CNS penetration—is precisely what renders them unsuitable for treating motion sickness.[7][9] For drug development professionals, this underscores the principle of targeted delivery and the importance of the blood-brain barrier in the pharmacology of centrally acting agents. Future research in motion sickness treatments may focus on developing agents with the central efficacy of first-generation antihistamines but with a more favorable side effect profile.

References

Meclizine's Efficacy in Clinical Trials: A Comparative Statistical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of Meclizine's efficacy based on available clinical trial data. It objectively compares this compound's performance against placebo and other common alternative treatments for vertigo, motion sickness, and postoperative nausea and vomiting (PONV). Detailed experimental protocols for key cited studies are provided, alongside visualizations of relevant signaling pathways and experimental workflows to support a deeper understanding of the data.

Executive Summary

This compound, a first-generation antihistamine with anticholinergic properties, has demonstrated efficacy in controlling symptoms of vertigo and motion sickness in various clinical settings. Clinical trial data indicates that while this compound is generally superior to placebo, its efficacy in comparison to other active treatments, such as scopolamine and ondansetron, varies depending on the indication and the specific outcome measured. For motion sickness, scopolamine has been shown to offer greater protection. In the context of postoperative nausea and vomiting, this compound, particularly when used as an adjunct, has been found to reduce the incidence and severity of nausea. For vertigo of vestibular origin, this compound has been shown to be more effective than placebo in reducing the frequency and severity of attacks.

Comparative Efficacy of this compound: Quantitative Analysis

The following tables summarize the quantitative data from key clinical trials, providing a statistical comparison of this compound against placebo and other alternatives.

Table 1: this compound vs. Placebo and Scopolamine for Motion Sickness
Treatment GroupOutcome MeasureResultp-valueCitation
This compoundProtection from motion sickness20% of subjects protected-[1]
ScopolamineProtection from motion sickness60% of subjects protected-[1]
PlaceboProtection from motion sicknessNot specified, but lower than active treatments-[1]
This compound (50 mg)Number of sickening head movements tolerated (mean)1700.04 (vs. oral scopolamine)[2]
Oral Scopolamine (0.8 mg)Number of sickening head movements tolerated (mean)2170.04 (vs. This compound)[2]
Table 2: this compound vs. Placebo for Vertigo
Treatment GroupOutcome MeasureResultCitation
This compoundVertigo of vestibular originSignificantly more effective than placebo in reducing severity and frequency of attacks[3][4][5]
PlaceboVertigo of vestibular originLess effective than this compound[3][4][5]
Table 3: this compound in Combination with Ondansetron for Postoperative Nausea and Vomiting (PONV)
Treatment GroupOutcome MeasureResultp-valueCitation
This compound + OndansetronIncidence of nausea following discharge10%0.038[6]
Placebo + OndansetronIncidence of nausea following discharge29%0.038[6]
This compound + OndansetronVerbal Numeric Rating Scale (VNRS) for nausea at 15 min post-rescue treatmentLower scores (less nausea)0.013[6]
Placebo + OndansetronVerbal Numeric Rating Scale (VNRS) for nausea at 15 min post-rescue treatmentHigher scores (more nausea)0.013[6]
This compound + OndansetronVerbal Numeric Rating Scale (VNRS) for nausea at 45 min post-rescue treatmentLower scores (less nausea)0.006[6]
Placebo + OndansetronVerbal Numeric Rating Scale (VNRS) for nausea at 45 min post-rescue treatmentHigher scores (more nausea)0.006[6]

Detailed Experimental Protocols

Motion Sickness Induction Trial (this compound vs. Scopolamine vs. Placebo)
  • Study Design: A double-blind, triple-dummy, placebo-controlled, crossover study was conducted.[1]

  • Participants: Thirty-six healthy subjects participated in the study.[7]

  • Interventions:

    • This compound (25 mg) administered orally 2 hours before motion exposure.[1]

    • Transdermal scopolamine (1.5 mg patch) applied 12 hours before motion exposure.[1]

    • Placebo administered orally.[1]

  • Procedure:

    • Each subject participated in three experimental sessions, receiving one of the three treatments in a randomized order with a washout period between sessions.

    • Motion sickness was induced using a ship-motion simulator for 90 minutes.[7]

    • Subjects rated their nausea every 3 minutes on a 6-point scale (0 = no symptoms to 5 = retching or vomiting).[1]

  • Primary Outcome: The primary outcome was the level of protection against motion sickness, determined by the nausea scores.[1]

Vertigo Treatment Trial (this compound vs. Placebo)
  • Study Design: A double-blind, crossover study was conducted.[3]

  • Participants: Patients with positional and continuous vertigo of vestibular origin were enrolled.[3]

  • Interventions:

    • This compound hydrochloride.

    • Placebo.

  • Procedure:

    • Patients received either this compound or a placebo for a specified period.

    • After a washout period, patients were crossed over to the other treatment.

    • The severity and frequency of vertigo attacks, as well as associated symptoms like nausea and nystagmus, were recorded.[3]

  • Primary Outcome: The primary endpoint was the reduction in the severity and frequency of vertigo attacks.[3]

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects through two primary mechanisms: antagonism of histamine H1 receptors and central anticholinergic activity.[8]

Histamine H1 Receptor Antagonism

In the vestibular system, histamine acts as a neurotransmitter. By blocking H1 receptors in the vestibular nuclei, this compound reduces the excitability of these neurons, thereby mitigating the conflicting signals from the inner ear that lead to sensations of vertigo and motion sickness.

G Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Gq_protein Gq Protein H1_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC Activation DAG->PKC Neuronal_Excitation Increased Neuronal Excitability Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation This compound This compound This compound->H1_Receptor Blocks

Caption: this compound's antagonistic action on the H1 receptor signaling pathway.

Central Anticholinergic Action

This compound also blocks muscarinic receptors in the central nervous system. This anticholinergic effect contributes to its antiemetic and anti-vertigo properties by reducing vestibular stimulation and depressing labyrinthine function.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a double-blind, placebo-controlled crossover clinical trial, a common design for evaluating the efficacy of medications like this compound.

G Start Patient Recruitment (e.g., Vertigo Patients) Randomization Randomization Start->Randomization GroupA Group A: Receives this compound Randomization->GroupA 50% GroupB Group B: Receives Placebo Randomization->GroupB 50% Treatment1 Treatment Period 1 GroupA->Treatment1 GroupB->Treatment1 Data_Collection Data Collection (e.g., Vertigo Scores) Treatment1->Data_Collection Washout Washout Period Crossover Crossover Washout->Crossover GroupA2 Group A: Receives Placebo Crossover->GroupA2 GroupB2 Group B: Receives this compound Crossover->GroupB2 Treatment2 Treatment Period 2 GroupA2->Treatment2 GroupB2->Treatment2 Treatment2->Data_Collection Data_Collection->Washout Analysis Statistical Analysis Data_Collection->Analysis

Caption: Generalized workflow of a crossover clinical trial.

References

Assessing the Translational Value of Meclizine in Preclinical Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Meclizine, a first-generation antihistamine commonly used for motion sickness, has garnered significant interest for its potential therapeutic applications in a range of diseases, primarily stemming from its unique effects on cellular metabolism. This guide provides a comprehensive assessment of the preclinical animal model studies of this compound, offering a comparative analysis of its performance and mechanistic insights to evaluate its translational value.

This compound: Summary of Performance in Preclinical Models

The therapeutic potential of this compound has been investigated in various animal models of neurodegenerative diseases and mitochondrial dysfunction. The following table summarizes the key quantitative data from these studies.

Disease ModelAnimal/Cell ModelThis compound Concentration/DoseKey Quantitative OutcomesReference(s)
Huntington's Disease Murine Striatal Cells (STHdhQ111/111)EC₅₀: 17.3 µM218% increased cell survival[1]
C. elegans (polyQ model)33.3 µMImproved sensory response to tail pokes[1]
Drosophila melanogaster (polyQ model)33 µMProtection against rhabdomere loss[1]
Parkinson's Disease Rat Primary Cortical Cultures (6-OHDA model)3.125 µM- Reduced neuronal death from 20.4% to 12.7%- Reduced cytotoxicity from 10.8% to 6.8%- Decreased apoptotic cells from 12.4% to 8.8%[2][3]
Human Neuroblastoma Cells (SH-SY5Y, 6-OHDA model)12.5 µM139.5% increase in PFKFB3 protein levels[3]
Mitochondrial Cardiomyopathy Mouse Model (Slc25a3-deficient)Not specifiedAttenuated cardiac hypertrophy, improved systolic function, and restored mitochondrial ultrastructure[4]
Ischemic Stroke Mouse Model (transient middle cerebral artery occlusion)Not specifiedIncreased glucose uptake in the ischemic penumbra[5][6]

Mechanistic Insights: How this compound Works

This compound's therapeutic effects are not attributed to its antihistaminergic properties but rather to its ability to modulate cellular metabolism. The primary mechanism involves the inhibition of mitochondrial respiration and a concomitant enhancement of glycolysis.[1]

Inhibition of Mitochondrial Respiration

This compound indirectly inhibits mitochondrial respiration by targeting the cytosolic enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2).[7] This enzyme is a key component of the Kennedy pathway for phosphatidylethanolamine biosynthesis. Inhibition of PCYT2 leads to the accumulation of its substrate, phosphoethanolamine, which in turn acts as an endogenous inhibitor of mitochondrial respiration.[7]

This compound's Mechanism of Mitochondrial Respiration Inhibition This compound This compound PCYT2 PCYT2 (CTP:phosphoethanolamine cytidylyltransferase) This compound->PCYT2 inhibits Phosphoethanolamine Phosphoethanolamine (Accumulates) PCYT2->Phosphoethanolamine converts to CDP-Ethanolamine Mitochondrial_Respiration Mitochondrial Respiration Phosphoethanolamine->Mitochondrial_Respiration inhibits This compound's Enhancement of Glycolysis This compound This compound PFKFB3 PFKFB3 (6-phosphofructo-2-kinase/ fructose-2,6-bisphosphatase 3) This compound->PFKFB3 increases levels of Glycolysis Glycolysis PFKFB3->Glycolysis activates ATP ATP Production Glycolysis->ATP generates

References

Independent Verification of Meclizine's Binding Affinity to H1 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of Meclizine's binding affinity for the histamine H1 receptor against other first and second-generation antihistamines. The data presented is compiled from various independent studies to offer a broad perspective for researchers, scientists, and drug development professionals.

Comparative Binding Affinity of H1 Antihistamines

The binding affinity of an antagonist to its receptor is a critical measure of its potency. This is commonly expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the H1 receptor binding affinities for this compound and a selection of other antihistamines. It is important to note that these values have been collated from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundClassH1 Receptor Ki (nM)Citation
This compound First-Generation~3,600 - 30,000[1][2]
DiphenhydramineFirst-Generation1.7 ± 1.0[3]
DesloratadineSecond-Generation> cetirizine > loratadine > fexofenadine[4]
CetirizineSecond-Generation~6[5]
LevocetirizineSecond-Generation~3[5]
FexofenadineSecond-Generation> loratadine[4]
LoratadineSecond-Generation< fexofenadine[4]

Experimental Protocols

The determination of H1 receptor binding affinity is predominantly conducted using radioligand binding assays. Below is a detailed methodology representative of the general procedure used in the cited studies.

Objective: To determine the binding affinity (Ki) of test compounds for the histamine H1 receptor.

Materials:

  • Radioligand: [3H]-mepyramine (a potent H1 receptor antagonist).

  • Cell Membranes: Homogenates from cells transiently expressing the human H1 receptor (e.g., HEK293T or CHO cells).[6]

  • Test Compounds: this compound and other antihistamines.

  • Non-specific Binding Control: A high concentration of an unlabeled H1 receptor antagonist (e.g., mianserin).[7]

  • Assay Buffer: e.g., Tris buffer.

  • Instrumentation: Scintillation counter, cell harvester.

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the human H1 receptor.

    • Homogenize the cells in an appropriate buffer to prepare cell membranes.

    • Determine the protein concentration of the membrane homogenate using a suitable method (e.g., BCA protein assay).[7]

  • Binding Assay:

    • In a series of tubes, incubate the cell membrane homogenate with a fixed concentration of [3H]-mepyramine.

    • To determine competitive binding, add varying concentrations of the unlabeled test compound (e.g., this compound) to the incubation mixture.

    • To determine non-specific binding, a separate set of tubes is prepared with the radioligand and a high concentration of an unlabeled antagonist (e.g., 10 µM mianserin).

    • Incubate the mixture for a specified time (e.g., 4 hours) at a controlled temperature (e.g., 25°C) to reach equilibrium.[6]

  • Separation and Detection:

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.[6]

Visualizing Key Processes

To further elucidate the mechanisms involved, the following diagrams illustrate the H1 receptor signaling pathway and the general workflow of the radioligand binding assay.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Cellular_Response Cellular Response (e.g., Inflammation) PKC->Cellular_Response leads to

Caption: Histamine H1 Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow start Start: Prepare H1 Receptor Membrane Homogenate incubation Incubation: Membranes + [3H]-mepyramine + Unlabeled Antihistamine start->incubation filtration Rapid Filtration: Separate Bound from Free Ligand incubation->filtration washing Washing: Remove Non-specifically Bound Ligand filtration->washing scintillation Scintillation Counting: Quantify Bound Radioactivity washing->scintillation analysis Data Analysis: Calculate IC50 and Ki scintillation->analysis end End: Determine Binding Affinity analysis->end

Caption: Radioligand Binding Assay Workflow.

References

Safety Operating Guide

Meclizine Disposal Protocol for Research Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of Meclizine

This document provides procedural guidance for the safe and compliant disposal of this compound in a research laboratory setting. This compound, a first-generation antihistamine, requires proper handling and disposal to ensure personnel safety and minimize environmental impact. This protocol is intended for researchers, scientists, and drug development professionals.

Waste Characterization and Regulatory Overview

This compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for guidance on its classification. Some states have regulations that are more stringent than federal laws.[1][2] In most cases, this compound waste from research laboratories will be categorized as non-hazardous pharmaceutical waste.[2][3]

Key Regulatory Considerations:

  • Federal: The Environmental Protection Agency (EPA) regulates pharmaceutical waste disposal.[4]

  • State and Local: Regulations can vary and may be stricter than federal guidelines.[2]

  • Institutional Policies: Your organization's EHS department will have specific protocols that must be followed.

It is imperative to avoid disposing of this compound down the drain. Studies have shown that antihistamines are not effectively removed by wastewater treatment plants, leading to their release into the environment.

This compound Waste Segregation and Handling

Proper segregation of this compound waste is critical to ensure it is managed correctly.

Procedure:

  • Designated Waste Container: Establish a dedicated, clearly labeled container for this compound waste. The container should be made of a compatible material, be sealable, and in good condition.[5]

  • Labeling: The waste container must be labeled as "Non-Hazardous Pharmaceutical Waste" and should clearly identify the contents, including "this compound" and its approximate concentration if in solution.[1]

  • Segregation: Do not mix this compound waste with hazardous chemical waste, sharps, or general trash.[2]

  • Personal Protective Equipment (PPE): When handling this compound, especially in powdered form, wear appropriate PPE, including gloves, a lab coat, and safety glasses.[6][7]

  • Storage: Store the this compound waste container in a secure, designated area away from incompatible materials.[1]

Disposal Procedures

The recommended disposal method for this compound is through your institution's approved pharmaceutical waste management program, which typically involves incineration.[3][8]

Step-by-Step Disposal Protocol:

  • Consult EHS: Before generating this compound waste, contact your institution's EHS department to confirm the correct disposal pathway and any specific documentation requirements.

  • Collect Waste: Place all solid this compound waste (e.g., expired tablets, contaminated weighing paper) and solutions directly into the designated and labeled waste container.

  • Container Management: Keep the waste container securely sealed when not in use. Do not overfill the container.[5]

  • Request Pickup: Once the container is full, arrange for a waste pickup through your EHS department or their designated hazardous waste vendor.

  • Documentation: Maintain accurate records of the waste generated and its disposal, as required by your institution.

Quantitative Data

PropertyValueSource
Molecular FormulaC₂₅H₂₇ClN₂[9]
Molar Mass390.96 g/mol [9]
Water Solubility0.1 mg/mL[9]
Elimination Half-life5-6 hours (in humans)[9][10]

Experimental Protocols

Detailed experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes are not widely established. The most effective and compliant method of disposal is high-temperature incineration through a licensed waste management facility.[8]

Visualizations

This compound Disposal Decision Workflow

MeclizineDisposal This compound Disposal Decision Workflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_hazardous Is this compound Classified as Hazardous Waste by EHS? consult_ehs->is_hazardous non_hazardous_path Segregate as Non-Hazardous Pharmaceutical Waste is_hazardous->non_hazardous_path No hazardous_path Segregate as Hazardous Pharmaceutical Waste is_hazardous->hazardous_path Yes label_container Use Designated, Labeled Waste Container non_hazardous_path->label_container hazardous_path->label_container request_pickup Arrange for Waste Pickup via EHS label_container->request_pickup document Complete and File Disposal Documentation request_pickup->document end End: Compliant Disposal document->end

Caption: Workflow for the proper disposal of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Meclizine
Reactant of Route 2
Reactant of Route 2
Meclizine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。